molecular formula C28H57NO14 B15542777 m-PEG12-NH-C2-acid

m-PEG12-NH-C2-acid

货号: B15542777
分子量: 631.7 g/mol
InChI 键: KWNFYHANXNFDOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

M-PEG12-NH-C2-acid is a useful research compound. Its molecular formula is C28H57NO14 and its molecular weight is 631.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H57NO14/c1-32-6-7-34-10-11-36-14-15-38-18-19-40-22-23-42-26-27-43-25-24-41-21-20-39-17-16-37-13-12-35-9-8-33-5-4-29-3-2-28(30)31/h29H,2-27H2,1H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNFYHANXNFDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H57NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG12-NH-C2-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of m-PEG12-NH-C2-acid, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This document details its physicochemical characteristics, provides established experimental protocols for its use, and illustrates key chemical processes through diagrams.

Core Concepts: Chemical Structure and Properties

This compound, also known by synonyms such as Amino-PEG12-Acid, is a valuable tool in chemical biology and pharmaceutical sciences. Its structure features a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of twelve ethylene (B1197577) glycol units, providing hydrophilicity and biocompatibility. This PEG chain is flanked by a terminal primary amine (-NH2) and a carboxylic acid (-COOH) group, separated by a two-carbon (C2) spacer. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an ideal linker for creating complex biomolecular architectures.

The hydrophilic PEG spacer enhances the aqueous solubility of molecules it is conjugated to, which is a significant advantage for in vivo applications. Furthermore, the PEG chain can help to reduce the immunogenicity of therapeutic proteins and improve their pharmacokinetic profiles by increasing their hydrodynamic radius.

Physicochemical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing experiments involving this linker.

PropertyValue
Chemical Formula C27H55NO14
Molecular Weight 617.7 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and DCM
Purity Typically >95%
Storage Conditions -20°C, desiccated
pKa (Carboxylic Acid) Not definitively reported in literature; estimated to be ~4.5-5.0

Experimental Protocols

The utility of this compound lies in its ability to covalently link different molecules. The following sections provide detailed methodologies for its common applications in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

General Protocol for Protein Bioconjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine on a target protein (e.g., lysine (B10760008) residues) using carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Target protein with primary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately before use.

    • Prepare the target protein in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in the Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

  • Conjugation to the Target Protein:

    • Immediately add the activated this compound solution to the protein solution. A 10-50 fold molar excess of the linker to the protein is a common starting point, but this should be optimized for the specific protein.

    • Ensure the pH of the reaction mixture is between 7.2 and 8.0 by adding Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to hydrolyze any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the protein-PEG conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography.

General Protocol for PROTAC Synthesis

This protocol outlines a two-step synthesis of a PROTAC, where this compound links a warhead (targeting the protein of interest, POI) and an E3 ligase ligand. This example assumes the warhead has a primary amine for conjugation to the linker's carboxylic acid, and the E3 ligase ligand has a carboxylic acid for conjugation to the linker's amine.

Step 1: Conjugation of the Warhead to this compound

Materials:

  • Amine-functionalized warhead

  • This compound

  • EDC and NHS/sulfo-NHS

  • Activation and Coupling Buffers (as described in section 2.1)

  • Anhydrous DMF or DMSO

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • Follow the activation and conjugation steps as outlined in the protein bioconjugation protocol (Section 2.1), substituting the protein with the amine-functionalized warhead.

  • After the reaction is complete and quenched, the product (Warhead-linker) is purified from the reaction mixture. For small molecules, this is typically achieved by extraction followed by flash chromatography or preparative HPLC.

Step 2: Conjugation of the E3 Ligase Ligand to the Warhead-Linker Intermediate

Materials:

  • Warhead-linker intermediate from Step 1

  • Carboxylic acid-functionalized E3 ligase ligand

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous DMF

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation of the E3 Ligase Ligand:

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF.

    • Add the peptide coupling reagent (e.g., 1.2 equivalents of HATU) and the organic base (e.g., 2-3 equivalents of DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling to the Warhead-Linker Intermediate:

    • Dissolve the Warhead-linker intermediate in a minimal amount of anhydrous DMF.

    • Add the solution of the Warhead-linker intermediate to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Purification of the Final PROTAC:

    • Once the reaction is complete, the final PROTAC molecule is purified from the reaction mixture using preparative HPLC.

Visualizing Key Processes

To better understand the experimental workflows and chemical reactions involving this compound, the following diagrams are provided. These have been generated using the DOT language and adhere to the specified visualization requirements.

experimental_workflow reagent reagent process process product product analysis analysis A This compound + EDC/NHS B Activation A->B C Activated NHS Ester B->C E Conjugation C->E D Target Molecule (with -NH2) D->E F PEGylated Conjugate E->F G Quenching F->G H Purification G->H I Final Product H->I J Analysis (e.g., LC-MS, SDS-PAGE) I->J

Caption: A generalized experimental workflow for bioconjugation using this compound.

protac_synthesis cluster_step1 Step 1: Linker-Warhead Synthesis cluster_step2 Step 2: PROTAC Assembly start_material start_material intermediate intermediate final_product final_product reaction_step reaction_step A This compound C EDC/NHS Coupling A->C B Amine-Warhead B->C D Warhead-Linker Intermediate C->D F Peptide Coupling (e.g., HATU, DIPEA) D->F E Carboxy-E3 Ligand E->F G Final PROTAC F->G

Caption: A logical workflow for the two-step synthesis of a PROTAC molecule.

An In-depth Technical Guide to m-PEG12-NH-C2-acid: Applications in Bioconjugation and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG12-NH-C2-acid is a discrete polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in the fields of bioconjugation and drug delivery. Its defining feature is a 12-unit PEG chain, which imparts favorable physicochemical properties to conjugated molecules, such as enhanced solubility and reduced immunogenicity. This technical guide provides a comprehensive overview of the applications of this compound, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs). We will delve into the quantitative impact of PEG linkers on drug efficacy, provide detailed experimental protocols for its use in bioconjugation, and visualize key molecular pathways and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional linker molecule. It consists of a monodisperse dodecaethylene glycol (PEG12) chain, flanked by a primary amine (-NH2) group and a carboxylic acid (-COOH) group at its termini. The methoxy (B1213986) group at the other end of the PEG chain prevents unwanted crosslinking reactions. This specific arrangement allows for the sequential and controlled conjugation of two different molecules.

The 12-unit PEG chain is a critical component, offering a balance of flexibility and length. This is particularly important in the design of PROTACs, where the linker must orient a target protein and an E3 ubiquitin ligase in a productive ternary complex for subsequent protein degradation.[1] The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules, a common challenge in drug development.[2]

Core Applications

The primary application of this compound is in the synthesis of PROTACs.[3][4][5] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] The this compound linker serves to connect the target protein-binding ligand (warhead) to the E3 ligase-binding ligand.

Beyond PROTACs, this linker is also valuable in the development of Antibody-Drug Conjugates (ADCs). In ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The PEG12 linker can improve the pharmacokinetic profile of the ADC by increasing its solubility and stability.[6]

Quantitative Data on PEG Linker Efficacy

The length of the PEG linker has a significant impact on the efficacy of bioconjugates. While specific quantitative data for PROTACs utilizing an this compound linker is not extensively available in the public domain, data from related applications, such as ADCs, and from studies on varying PEG linker lengths in PROTACs, provides valuable insights.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance in Rats
LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 ~5
PEG24~5

(Data adapted from Burke et al., 2017, as presented in a technical document by BenchChem)[7]

This data illustrates that increasing the PEG linker length generally decreases the clearance of ADCs, indicating an improved pharmacokinetic profile. A plateau in this effect is observed around a PEG8 to PEG12 length.

Table 2: Comparative Efficacy of PROTACs with Varying Linker Lengths

While not specific to a 12-unit PEG linker, the following data from a study on Estrogen Receptor α (ERα)-targeting PROTACs highlights the critical importance of linker length optimization.

PROTAC CompoundLinker Length (atoms)ERα Degradation
PROTAC 112Less Effective
PROTAC 216Optimal Degradation
PROTAC 3>16Less Effective

(Qualitative summary of findings from a study on ERα-targeting PROTACs)[8]

These findings underscore that there is an optimal linker length for each specific PROTAC system, and a 12-unit PEG linker represents a valuable component in the library of linkers for such optimization studies.

Experimental Protocols

The following are detailed protocols for the utilization of this compound in bioconjugation reactions. The most common method for conjugating the carboxylic acid and amine termini is through amide bond formation, often facilitated by carbodiimide (B86325) chemistry (EDC/NHS).

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry (Aqueous Method)

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO immediately before use.

    • Dissolve this compound in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • In a reaction tube, add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.[9]

  • Conjugation to Amine:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Ensure the pH of the reaction mixture is between 7.2 and 7.5 for optimal reaction with primary amines.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.[9]

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC to remove excess reagents and byproducts.

Protocol 2: Two-Step PROTAC Synthesis using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where the this compound linker is sequentially conjugated to a target protein ligand (warhead) and an E3 ligase ligand.

Procedure:

  • Step 1: Conjugation of the first ligand (e.g., amine-containing warhead) to the carboxylic acid terminus of the linker.

    • Follow the EDC/NHS activation and conjugation steps described in Protocol 1 to couple the amine-containing warhead to the carboxylic acid of this compound.

    • Purify the resulting warhead-linker intermediate.

  • Step 2: Conjugation of the second ligand (e.g., carboxylic acid-containing E3 ligase ligand) to the amine terminus of the warhead-linker intermediate.

    • Activate the carboxylic acid group of the E3 ligase ligand using EDC/NHS chemistry as described in Protocol 1.

    • Add the amine-terminated warhead-linker intermediate to the activated E3 ligase ligand.

    • Follow the conjugation, quenching, and purification steps to obtain the final PROTAC molecule.

Visualizing Molecular Pathways and Workflows

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binding Proteasome Proteasome POI->Proteasome Recognition & Degradation PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC brings the target protein and E3 ligase together for degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a multi-step process involving sequential conjugation and purification.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation Start Start Materials: This compound, Warhead-NH2, E3-COOH ActivateLinker Activate Linker COOH (EDC/NHS) Start->ActivateLinker Conjugate1 Conjugate with Warhead-NH2 ActivateLinker->Conjugate1 Purify1 Purify Intermediate: Warhead-Linker-NH2 Conjugate1->Purify1 ActivateE3 Activate E3-COOH (EDC/NHS) Purify1->ActivateE3 Conjugate2 Conjugate with Warhead-Linker-NH2 ActivateE3->Conjugate2 Purify2 Purify Final PROTAC Conjugate2->Purify2 End Final PROTAC: Warhead-Linker-E3 Purify2->End

Caption: A two-step workflow for synthesizing a PROTAC with this compound.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its well-defined structure, incorporating a 12-unit PEG chain with reactive amine and carboxylic acid termini, makes it particularly suitable for the synthesis of complex bioconjugates like PROTACs and ADCs. The hydrophilic and flexible nature of the PEG linker can impart beneficial pharmacokinetic properties to the final molecule. While further research is needed to fully quantify the efficacy of this specific linker in various therapeutic contexts, the provided protocols and conceptual frameworks offer a solid foundation for its application in the development of next-generation targeted therapies.

References

m-PEG12-NH-C2-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of m-PEG12-NH-C2-acid, a heterobifunctional linker molecule integral to the advancement of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's chemical and physical properties, its principal applications in drug development, and a generalized experimental workflow for its use. A notable discrepancy in the reported molecular data for the associated CAS number is addressed, with this guide focusing on the structure consistent with the "m-PEG12" nomenclature.

Introduction

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a 12-unit PEG chain, a terminal methoxy (B1213986) group, a secondary amine, and a terminal carboxylic acid. This specific arrangement of functional groups makes it a valuable tool in bioconjugation and pharmaceutical research. As a key component in the design of PROTACs, it serves to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins. The inclusion of the 12-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Molecular and Physical Data

The properties of this compound are summarized in the tables below. It is important to note that some suppliers associate the CAS number 1949843-39-3 with a significantly smaller molecule. The data presented here corresponds to the structure implied by the "PEG12" designation, which is supported by several major chemical suppliers.

Table 1: Core Molecular and Physical Properties

PropertyValue
Molecular Weight 631.75 g/mol [1][2]
Chemical Formula C28H57NO14[1][2]
CAS Number 1949843-39-3[1][2]
SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCC(O)=O[1]
Purity Typically ≥95%

Table 2: Physicochemical and Handling Information

ParameterDetails
Appearance Based on the related compound m-PEG12-acid, it is likely a colorless to off-white solid-liquid mixture.[3]
Solubility Soluble in Water, DMSO, DCM, and DMF (based on data for the related compound m-PEG12-acid).[4]
Storage (Solid) Recommended storage at -20°C for up to 3 years or 4°C for up to 2 years (based on data for the related compound m-PEG12-acid).[3]
Storage (In Solution) Recommended storage at -80°C for up to 6 months or -20°C for up to 1 month (based on data for the related compound m-PEG12-acid).[3]
Shipping Conditions Typically shipped at room temperature.[1][2]

Application in PROTAC Development

The primary and most significant application of this compound is as a linker in the construction of PROTACs.[1][2][5] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.

The this compound linker is instrumental in this process due to its:

  • Heterobifunctionality: The presence of a terminal amine and a terminal carboxylic acid allows for the directional and sequential attachment of the two distinct ligands.

  • Optimized Length and Flexibility: The 12-unit PEG chain provides sufficient length and flexibility to allow for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination.

  • Enhanced Physicochemical Properties: The hydrophilic nature of the PEG chain improves the aqueous solubility and cell permeability of the PROTAC, often overcoming the challenges associated with the typically large and hydrophobic nature of these molecules.

Experimental Protocols and Workflow

A detailed experimental protocol for the use of this compound would be specific to the ligands being conjugated. However, a generalized synthetic workflow can be described based on its functional groups.

General Synthetic Strategy:

The synthesis of a PROTAC using this compound typically involves a two-step process of amide bond formation:

  • First Ligand Conjugation: The carboxylic acid moiety of the linker is activated using a suitable coupling agent (e.g., EDC, HATU). This activated linker is then reacted with the amine-functionalized first ligand (either the target protein binder or the E3 ligase binder). The resulting conjugate is purified, typically via chromatography.

  • Second Ligand Conjugation: The free amine on the purified intermediate from the first step is then reacted with the carboxylic acid-functionalized second ligand, again in the presence of an amide coupling agent. The final PROTAC molecule is then purified to homogeneity.

The order of ligand attachment can be reversed depending on the specific chemistry and stability of the ligands.

Visualized Experimental Workflow

The logical progression of synthesizing a PROTAC molecule using this compound is depicted in the following diagram.

PROTAC_Synthesis_with_mPEG12NHC2acid cluster_reagents Core Reagents cluster_process Synthetic Process cluster_products Products & Intermediates cluster_quality_control Purification & Analysis Linker This compound Step_1 Step 1: Amide Coupling (Linker-COOH + Ligand A-NH2) Linker->Step_1:w Ligand_A Ligand A (with -NH2 group) Ligand_A->Step_1:w Ligand_B Ligand B (with -COOH group) Step_2 Step 2: Amide Coupling (Intermediate-NH + Ligand B-COOH) Ligand_B->Step_2:w Intermediate Intermediate Conjugate (Ligand A-Linker) Step_1:e->Intermediate:w Purification_1 Purification Step_1->Purification_1 Final_PROTAC Final PROTAC Molecule (Ligand A-Linker-Ligand B) Step_2:e->Final_PROTAC:w Purification_2 Purification Step_2->Purification_2 Intermediate:e->Step_2:w Purification_1->Intermediate Purification_2->Final_PROTAC

Caption: Generalized synthetic workflow for PROTAC synthesis using this compound.

References

Technical Guide: Synthesis and Purification of m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of m-PEG12-NH-C2-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of medicinal chemistry and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of biomolecules. The methoxy-capped PEG12 chain enhances solubility and pharmacokinetic properties, while the terminal amine and carboxylic acid functionalities allow for the sequential conjugation of different molecular entities.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the use of protecting groups to ensure selective functionalization of the PEG backbone. A common strategy involves starting with a commercially available, monodisperse PEG derivative and sequentially modifying the terminal groups. The following protocol is a representative synthesis based on established methodologies for similar compounds.

Synthetic Scheme

A plausible synthetic route for this compound is outlined below. This strategy employs a Boc (tert-butoxycarbonyl) protecting group for the amine and a tert-butyl ester for the carboxylic acid, which allows for orthogonal deprotection.

G cluster_synthesis Synthetic Workflow start m-PEG12-diol step1 Monotosylation start->step1 TsCl, Pyridine (B92270) step2 Azide (B81097) Substitution step1->step2 NaN3, DMF step3 Reduction to Amine step2->step3 H2, Pd/C step4 Boc Protection step3->step4 Boc2O, Et3N step5 Alkylation with tert-butyl bromoacetate (B1195939) step4->step5 NaH, tert-butyl bromoacetate step6 Acidic Deprotection step5->step6 TFA/DCM final This compound step6->final

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • m-PEG12-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Di-tert-butyl dicarbonate (B1257347) (Boc2O)

  • Triethylamine (B128534) (Et3N)

  • Sodium hydride (NaH)

  • tert-Butyl bromoacetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Monotosylation of m-PEG12-diol:

    • Dissolve m-PEG12-diol (1 equivalent) in pyridine and cool in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents).

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with aqueous HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield m-PEG12-OTs.

  • Azide Substitution:

    • Dissolve m-PEG12-OTs (1 equivalent) in DMF.

    • Add sodium azide (3 equivalents) and heat the mixture to 80°C.

    • Stir overnight and monitor the reaction by TLC.

    • After completion, cool the reaction mixture, add water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na2SO4, filter, and concentrate to obtain m-PEG12-N3.

  • Reduction to Amine:

    • Dissolve m-PEG12-N3 (1 equivalent) in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield m-PEG12-NH2.

  • Boc Protection of the Amine:

    • Dissolve m-PEG12-NH2 (1 equivalent) in DCM and cool in an ice bath.

    • Add triethylamine (1.5 equivalents), followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 equivalents).

    • Stir the reaction at room temperature overnight.

    • Monitor by TLC.

    • Wash the reaction mixture with water and brine, dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify by column chromatography to obtain Boc-NH-PEG12-OH.

  • Alkylation with tert-butyl bromoacetate:

    • Dissolve Boc-NH-PEG12-OH (1 equivalent) in anhydrous THF and cool to 0°C.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise.

    • Stir for 30 minutes at 0°C.

    • Add tert-butyl bromoacetate (1.5 equivalents) and allow the reaction to warm to room temperature and stir overnight.

    • Monitor by TLC.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na2SO4, filter, and concentrate.

    • Purify by column chromatography to yield Boc-NH-PEG12-O-tBu.

  • Acidic Deprotection:

    • Dissolve Boc-NH-PEG12-O-tBu (1 equivalent) in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with toluene (B28343) to remove residual TFA.

    • The crude product is then purified by preparative HPLC.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual protecting groups. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying heterobifunctional PEG linkers.

Purification Workflow

G cluster_purification Purification Workflow crude Crude this compound prep_hplc Preparative RP-HPLC crude->prep_hplc fraction Fraction Collection prep_hplc->fraction analysis Purity Analysis (Analytical HPLC) fraction->analysis pooling Pooling of Pure Fractions analysis->pooling >95% Purity lyophilization Lyophilization pooling->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Purification workflow for this compound.

Preparative RP-HPLC Protocol

Instrumentation:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

    • Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC with a similar gradient to confirm purity.

  • Pooling and Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final product as a white solid or viscous oil.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data.

NMR Spectroscopy
¹H NMR (400 MHz, D₂O)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.95t2H-O-CH₂-COOH
3.65 - 3.75m44H-O-CH₂-CH₂-O- (PEG backbone)
3.35t2H-CH₂-NH₂
3.30s3H-OCH₃
¹³C NMR (100 MHz, D₂O)
Chemical Shift (δ) ppm Assignment
175.0-COOH
71.5 - 70.0-O-CH₂-CH₂-O- (PEG backbone)
68.0-O-CH₂-COOH
58.5-OCH₃
40.0-CH₂-NH₂
Mass Spectrometry
Technique Expected Value
Electrospray Ionization (ESI-MS) [M+H]⁺ = 618.35

Signaling Pathways and Applications

This compound is a crucial component in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

G cluster_protac PROTAC Mechanism of Action protac PROTAC (Target Ligand - Linker - E3 Ligase Ligand) ternary Ternary Complex Formation protac->ternary target Target Protein target->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination of Target Protein ternary->ubiquitination Recruits E2-Ub ub Ubiquitin ub->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

Caption: PROTAC-mediated protein degradation pathway.

The this compound serves as the linker in the PROTAC molecule, connecting the target-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for optimizing the formation of the ternary complex and subsequent degradation of the target protein. Researchers in drug development can utilize this linker to synthesize novel PROTACs for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

An In-Depth Technical Guide to m-PEG12-NH-C2-acid: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG12-NH-C2-acid, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The linker component of a PROTAC is a key determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the crucial ternary complex formation. This guide details the properties of this compound, its role in PROTACs, and provides relevant experimental protocols and pathway visualizations.

This compound: Properties and Supplier Information

CAS Number: 1949843-39-3[1][2][3]

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal methoxy (B1213986) group and a carboxylic acid, connected by a 12-unit PEG chain and an amino-ethyl spacer. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting PROTAC molecule, a common challenge in the development of these high molecular weight compounds.[4][] The terminal carboxylic acid allows for covalent conjugation to a primary or secondary amine on a ligand for an E3 ubiquitin ligase or the target protein, typically through an amide bond formation.[6][7]

Quantitative Data Summary

PropertyValueSource
CAS Number 1949843-39-3MedchemExpress, KKL Med Inc., BroadPharm
Molecular Formula C29H59NO15BroadPharm (structure-based calculation)
Molecular Weight 665.78 g/mol BroadPharm (structure-based calculation)
Appearance White to off-white solidGeneral supplier information
Solubility Soluble in DMSO, DMF, and waterBroadPharm[8]

Supplier Information

A number of chemical suppliers specialize in providing high-purity this compound for research and development purposes. These include:

  • MedchemExpress[1]

  • KKL Med Inc.[2]

  • BroadPharm[6]

  • GlpBio[3]

  • Amsbio[9]

The Role of PEG Linkers in PROTAC Signaling

PROTACs function by recruiting an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, such as this compound, plays a pivotal role in this process by bridging the two ligands and orienting them correctly for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the PEG linker are critical for optimizing the geometry of this complex, which directly impacts the efficiency of protein degradation.[4][10]

Below is a diagram illustrating the general signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC This compound based PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing this compound. Optimization of reaction conditions and purification methods may be required for specific target proteins and ligands.

Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes the formation of a stable amide bond between the carboxylic acid of the linker and a primary or secondary amine on a ligand for either the POI or the E3 ligase.

Materials:

  • This compound

  • Amine-containing ligand (e.g., VHL or CRBN ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add NHS (1.1 equivalents) and DCC (1.1 equivalents) or HATU (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated NHS ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing ligand (1.2 equivalents) in anhydrous DMF.

    • Add the activated linker solution dropwise to the ligand solution.

    • Add TEA or DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if using DCC).

    • Purify the crude product by reverse-phase HPLC to obtain the desired linker-ligand conjugate.

Protocol 2: PROTAC Synthesis and Evaluation Workflow

This workflow outlines the general steps for synthesizing a complete PROTAC and evaluating its biological activity.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Ligand1 Couple this compound to Ligand 1 (e.g., E3 Ligase Ligand) Purification1 Purify Linker-Ligand 1 (HPLC) Linker_Ligand1->Purification1 Final_Coupling Couple Linker-Ligand 1 to Ligand 2 (e.g., POI Ligand) Purification1->Final_Coupling Final_Purification Purify Final PROTAC (HPLC) Final_Coupling->Final_Purification In_Vitro_Binding In Vitro Binding Assays (SPR, ITC) Final_Purification->In_Vitro_Binding Cell_Permeability Cell Permeability Assays (e.g., PAMPA) In_Vitro_Binding->Cell_Permeability Western_Blot Western Blot Analysis (Protein Degradation) Cell_Permeability->Western_Blot DC50_Dmax Determine DC50 and Dmax (Dose-Response) Western_Blot->DC50_Dmax In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) DC50_Dmax->In_Vivo_Studies

Caption: A typical experimental workflow for PROTAC development.

Detailed Steps for Biological Evaluation:

  • In Vitro Binding Assays: Assess the binding affinity of the final PROTAC to both the target protein and the E3 ligase independently using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Cell Permeability Assays: Evaluate the ability of the PROTAC to cross the cell membrane using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Western Blot Analysis: Treat cultured cells with varying concentrations of the PROTAC for a defined period. Lyse the cells and perform Western blot analysis to quantify the levels of the target protein, demonstrating degradation.

  • Determination of DC50 and Dmax: Perform dose-response experiments and quantify protein levels to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).

  • In Vivo Efficacy Studies: In animal models of the disease, administer the PROTAC and evaluate its ability to degrade the target protein in relevant tissues and produce a therapeutic effect.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs. Its defined length, hydrophilic PEG spacer, and reactive carboxylic acid handle provide medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of their protein degraders. The rational selection and application of linkers like this compound are crucial for the successful development of novel and effective PROTAC-based therapeutics.

References

An In-depth Technical Guide to the Fundamental Characteristics of PEG12 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of polyethylene (B3416737) glycol 12 (PEG12) linkers, a critical component in modern bioconjugation and drug development. We will delve into the core physicochemical properties, applications, and the quantitative impact of these linkers on advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and illustrative diagrams are included to support researchers in their practical applications.

Core Physicochemical Characteristics of PEG12 Linkers

PEG12 is a monodisperse polyethylene glycol chain composed of 12 repeating ethylene (B1197577) glycol units.[1][2] This defined structure provides a precise molecular weight and length, ensuring homogeneity in the final bioconjugate, which is crucial for reproducibility and consistent safety profiles.[2][3] The fundamental properties of PEG12 linkers are instrumental in overcoming many challenges in drug development, particularly those associated with hydrophobic payloads.[1]

Key characteristics include:

  • Enhanced Hydrophilicity and Solubility : The primary function of the PEG12 linker is to increase the aqueous solubility of the conjugate. Many potent cytotoxic drugs are hydrophobic, and their conjugation to antibodies can lead to aggregation.[1][3][4] The hydrophilic PEG chain mitigates this, improving the overall solubility and stability of the final product.[5]

  • Biocompatibility and Reduced Immunogenicity : PEG is well-known for its low immunogenicity and antigenicity.[1] By incorporating a PEG12 linker, the potential for adverse immune reactions to the therapeutic conjugate is reduced.[3] The hydrophilic "cloud" created by the PEG chain can also shield the conjugate from the immune system.[6]

  • Flexibility and Spatial Separation : The flexible nature and defined length of the PEG12 chain provide optimal spacing between the conjugated molecules (e.g., an antibody and a drug).[1] This spatial separation is crucial for minimizing steric hindrance and preserving the biological activity of each component.[1][5] In ADCs, it ensures the antibody can bind its target without interference from the drug, and in PROTACs, it facilitates the formation of a stable ternary complex.

  • Improved Pharmacokinetics : The PEG moiety can create a hydration shell around the payload, shielding it from premature clearance and leading to a longer circulation half-life.[3][6][7]

Table 1: General Physicochemical Properties of Select PEG12 Derivatives

Derivative Name Molecular Weight ( g/mol ) Spacer Arm Length (Å) Key Reactive Groups
m-PEG12-OH ~572.7 ~45.9 Hydroxyl
m-PEG12-amine 559.69 ~45.9 Amine
Boc-NH-PEG12-propargyl 683.8 Not Specified Boc-protected Amine, Propargyl
Amino-PEG12-Acid 617.72 Not Specified Amine, Carboxylic Acid

| PEG12 (diol) | 502.6 | Not Specified | Hydroxyl (x2) |

Note: Molecular weights and spacer arm lengths can vary slightly based on the specific derivative and source. Data compiled from multiple sources.[1][8][9][10][11]

Applications in Drug Development

The unique properties of PEG12 linkers make them highly versatile for use in advanced therapeutic modalities.

2.1 Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of efficacy and safety.[1] PEG12 linkers are frequently incorporated to:

  • Improve Stability and Mitigate Aggregation : By counteracting the hydrophobicity of the payload, PEG12 linkers reduce the propensity for ADC aggregation, even at higher drug-to-antibody ratios (DARs).[1][4][5]

  • Enhance Pharmacokinetics : The PEG spacer can favorably modulate the pharmacokinetic properties of the ADC, leading to a longer half-life in circulation and reduced clearance rates.[1][3]

  • Enable Higher DARs : By improving solubility, PEG linkers allow for the attachment of more drug molecules per antibody without causing aggregation, potentially leading to a more potent therapeutic.[3][5]

2.2 Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][12] The linker is a crucial component for the formation of a stable and productive ternary complex.[1] PEG12 is a commonly used linker in PROTAC design for several reasons:

  • Increased Solubility : The PEG linker enhances the overall water solubility of the often-hydrophobic PROTAC molecule.[1][12]

  • Optimal Length and Flexibility : The length of the PEG12 spacer is often optimal for facilitating the productive interaction between the target protein and the E3 ligase, allowing them to bind simultaneously without steric clash.[1][8]

Quantitative Data Summary

The choice of linker has a quantifiable impact on the performance of a bioconjugate. The following tables summarize data from comparative studies.

Table 2: Impact of PEG12 Linker on ADC Stability (Aggregation)

Linker Type Drug-to-Antibody Ratio (DAR) % Soluble Aggregates (Day 0) % Soluble Aggregates (Day 28 at 40°C)
Pendant PEG12 ~8 < 1% ~5%
Linear PEG24 ~8 < 1% ~15%
Non-PEG Linker ~8 ~1% ~25%

Data from a study assessing aggregation under thermal stress, demonstrating the superior stability of ADCs with a pendant PEG12 linker compared to a linear PEG24 and a non-PEG linker.[4]

Table 3: Comparative Pharmacokinetics of ADCs with Varying PEG Linker Lengths

Linker ADC Model Clearance (mL/day/kg) Fold Improvement vs. No PEG
No PEG Non-binding IgG-MMAE (DAR8) ~8.5 1.0
PEG3 Non-binding IgG-MMAE (DAR8) ~4.8 1.8
PEG6 Non-binding IgG-MMAE (DAR8) ~4.0 2.1
PEG12 Non-binding IgG-MMAE (DAR8) ~2.5 3.4
PEG12 Anti-CD30 ADC ~5 N/A
PEG24 Anti-CD30 ADC ~5 N/A

This table illustrates the general trend of decreasing ADC clearance with increasing PEG linker length, indicating improved pharmacokinetic profiles. A plateau effect is observed around PEG8-PEG12.[3][13][14]

Table 4: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

Linker ADC Model Target Cell Line Approx. IC50 (ng/mL)
No PEG Trastuzumab-DM1 SK-BR-3 (HER2+) ~10-20
PEG3 Trastuzumab-DM1 SK-BR-3 (HER2+) ~25-50
PEG6 Trastuzumab-DM1 SK-BR-3 (HER2+) ~50-100
PEG12 Trastuzumab-DM1 SK-BR-3 (HER2+) ~100-250

Note: Data are illustrative and synthesized from multiple sources. Longer PEG chains can sometimes lead to a reduction in in vitro cytotoxicity, highlighting the trade-off between PK benefits and in vitro potency that must be optimized for each specific ADC.[3][14]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Two-Step Synthesis of an ADC using Amino-PEG12-Acid

This protocol describes the conjugation of an amine-containing drug to the Amino-PEG12-Acid linker, followed by conjugation of the drug-linker complex to antibody lysine (B10760008) residues.[3]

Step 1: Synthesis of the Drug-Linker Conjugate

  • Activation of Amino-PEG12-Acid : Dissolve Amino-PEG12-Acid (1.5 equivalents) in anhydrous DMF or DMSO. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.6 equivalents) to the linker solution. Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated linker.[3]

  • Conjugation to the Drug : Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO. Add the drug solution to the activated linker solution. Stir the reaction at room temperature overnight.[3]

  • Purification : Monitor the reaction progress using LC-MS. Upon completion, purify the drug-linker conjugate using reverse-phase HPLC and lyophilize the pure fractions.[3]

Step 2: Conjugation of the Drug-Linker to the Antibody

  • Antibody Preparation : Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).[3]

  • Activation of Drug-Linker : Dissolve the purified drug-linker conjugate in anhydrous DMSO. In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the terminal carboxylic acid group. Incubate for 15-30 minutes at room temperature.[3]

  • Conjugation Reaction : Add the activated drug-linker solution to the antibody solution. The final concentration of the organic co-solvent should not exceed 10% (v/v) to maintain antibody integrity. Gently mix and allow the reaction to proceed at room temperature for 2-4 hours.[3]

  • Purification : Purify the resulting ADC using a desalting column (e.g., PD-10) or tangential flow filtration to remove unreacted drug-linker and reagents.

  • Characterization : Characterize the final ADC to determine DAR (e.g., by HIC-HPLC or UV-Vis spectroscopy) and aggregation (by SEC-HPLC).

Protocol 2: Assessment of ADC Stability by Size Exclusion Chromatography (SEC-HPLC)

This method separates and quantifies soluble aggregates from the monomeric form of the ADC, a key indicator of instability.[4][13]

  • Materials : ADC sample, phosphate-buffered saline (PBS) pH 7.4, SEC-HPLC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm), HPLC system with a UV detector.[4]

  • Mobile Phase Preparation : Prepare a mobile phase of 1X PBS, pH 7.4. Filter and degas the mobile phase before use.[4]

  • Sample Preparation : Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. For thermal stress studies, incubate samples at a specified temperature (e.g., 40°C) and take aliquots at various time points.[4]

  • Instrument Setup : Equilibrate the SEC-HPLC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. Set the UV detector to a wavelength of 280 nm.[4]

  • Injection and Analysis : Inject 20 µL of the prepared ADC sample. Run the separation for approximately 15-20 minutes to allow for the elution of both high molecular weight species (aggregates) and the monomer.[4]

  • Data Analysis : Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of soluble aggregates using the formula: % Aggregates = (Aggregate Peak Area / Total Peak Area) * 100.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to PEG12 linkers in drug development.

ADC_Mechanism_of_Action cluster_blood Systemic Circulation cluster_cell Tumor Microenvironment ADC ADC in Circulation Antigen Tumor Antigen (e.g., HER2) ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Maturation Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis

Mechanism of action of an antibody-drug conjugate.[3][5]

ADC_Synthesis_Workflow cluster_linker_prep Step 1: Drug-Linker Synthesis cluster_conjugation Step 2: Antibody Conjugation Linker Amino-PEG12-Acid Linker ActivatedLinker NHS-Activated Linker Linker->ActivatedLinker EDC, NHS Drug Amine-Containing Drug DrugLinker Drug-Linker Conjugate Drug->DrugLinker ActivatedLinker->DrugLinker Purify1 HPLC Purification DrugLinker->Purify1 Antibody Antibody Purify1->Antibody Conjugation (EDC, Sulfo-NHS) FinalADC Final ADC Antibody->FinalADC Purify2 Desalting/ TFF FinalADC->Purify2

Workflow for the synthesis of an antibody-drug conjugate.[3][5]

PROTAC_Synthesis_Pathway Linker Boc-NH-PEG12-Propargyl Linker Deprotection 1. Boc Deprotection (TFA in DCM) Linker->Deprotection AmineLinker H2N-PEG12-Propargyl Deprotection->AmineLinker AmideCoupling 2. Amide Coupling (EDC, NHS) AmineLinker->AmideCoupling Ligand1 E3 Ligase Ligand (with COOH) Ligand1->AmideCoupling Intermediate Ligand-Linker Intermediate AmideCoupling->Intermediate ClickChem 3. Click Chemistry (CuAAC) Intermediate->ClickChem Ligand2 Target Protein Ligand (with Azide) Ligand2->ClickChem PROTAC Final PROTAC Molecule ClickChem->PROTAC

Logical pathway for PROTAC synthesis via sequential conjugation.[8]

References

The Architect's Toolkit: A Technical Guide to Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, precision and control are paramount. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable molecular architects, enabling the covalent linkage of two distinct biomolecules with finesse. Their unique properties not only facilitate the creation of complex bioconjugates but also enhance their therapeutic potential. This in-depth technical guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and logical workflows underpinning the use of heterobifunctional PEG linkers in cutting-edge research and drug development.

Core Concepts: The Dual-Faced Nature of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive functional groups at their termini.[1] This dual-reactivity is the cornerstone of their utility, allowing for the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[2] The polyethylene glycol (PEG) backbone itself is not merely a passive spacer; it imparts a host of desirable properties to the resulting bioconjugate.

The primary advantages of incorporating a PEG linker include:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules and reduces the propensity for aggregation.[1]

  • Improved Pharmacokinetics: The increased hydrodynamic volume of the bioconjugate after PEGylation leads to reduced renal clearance and a longer circulation half-life.[2]

  • Reduced Immunogenicity: The flexible PEG chain can effectively "mask" the bioconjugate from the host's immune system, thereby lowering the risk of an immune response.[2]

The length of the PEG chain is a critical design parameter that can be tailored to optimize the distance and flexibility between the conjugated molecules, which in turn can significantly impact the biological activity and stability of the final construct.[1]

Quantitative Data on Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables provide quantitative data for some of the most commonly used classes of heterobifunctional PEG linkers to aid in this selection process.

Table 1: NHS-PEG-Maleimide Linkers

Product NamePEG Units (n)Molecular Weight ( g/mol )CAS Number
Mal-PEG2-NHS ester2425.39955094-26-5
Mal-PEG4-NHS ester4513.501325208-25-0
Mal-PEG6-NHS ester6601.60N/A
Mal-PEG8-NHS ester8689.71N/A
Mal-PEG12-NHS ester12865.92N/A
Mal-PEG24-NHS ester241394.55N/A

Table 2: DBCO-PEG-NHS Ester Linkers

Product NamePEG Units (n)Molecular Weight ( g/mol )CAS Number
DBCO-PEG4-NHS ester4649.71427004-19-0
DBCO-PEG5-NHS ester5693.8N/A
DBCO-PEG6-NHS ester6737.8N/A
DBCO-PEG8-NHS ester8825.9N/A

Experimental Protocols

This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers, from the initial conjugation to the final characterization of the bioconjugate.

Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing drug to an antibody using a heterobifunctional PEG linker with an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5) at a concentration of 5-10 mg/mL.

  • NHS-PEGn-Maleimide linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Thiol-containing drug.

  • Reducing agent (e.g., TCEP, if the drug contains a disulfide bond).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Reaction buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5.

  • Purification system: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange for the antibody into the reaction buffer to remove any amine-containing contaminants.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Activation of Antibody:

    • Prepare a stock solution of the NHS-PEGn-Maleimide linker in anhydrous DMSO (e.g., 10 mM).

    • Add a 5- to 10-fold molar excess of the linker stock solution to the antibody solution.[3] The final concentration of DMSO should not exceed 10% (v/v).[3]

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Removal of Excess Linker:

    • Remove the unreacted linker using a desalting column equilibrated with the reaction buffer.

  • Drug Conjugation:

    • Prepare a stock solution of the thiol-containing drug in DMSO. If the drug has a disulfide bond, reduce it with a 2- to 5-fold molar excess of TCEP prior to conjugation.

    • Add a 1.5- to 5-fold molar excess of the activated drug to the maleimide-activated antibody solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching:

    • Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 15-30 minutes.

  • Purification:

    • Purify the resulting Antibody-Drug Conjugate (ADC) using SEC-HPLC to remove unconjugated drug and other small molecules.

Protocol 2: Synthesis of a PROTAC using a Heterobifunctional PEG Linker

This protocol outlines the synthesis of a Proteolysis-Targeting Chimera (PROTAC) by coupling a warhead (targeting the protein of interest) and an E3 ligase ligand via a heterobifunctional PEG linker. This example uses a linker with a carboxylic acid and a terminal alkyne.

Materials:

  • Warhead with a primary amine.

  • E3 ligase ligand with an azide (B81097) group.

  • HOOC-PEGn-Alkyne linker.

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

  • Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).

  • Anhydrous Dimethylformamide (DMF).

  • Purification system: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Procedure:

  • Amide Coupling of Warhead to Linker:

    • In a reaction vial, dissolve the HOOC-PEGn-Alkyne linker (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the amine-containing warhead (1.0 eq.) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the crude reaction mixture from the previous step, add the azide-functionalized E3 ligase ligand (1.1 eq.).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq.) in water.

    • In another vial, prepare a solution of CuSO₄ (0.1 eq.) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative RP-HPLC to obtain the final PROTAC.

Protocol 3: Characterization of ADCs by Size-Exclusion Chromatography (SEC-HPLC)

This protocol describes the determination of the purity and aggregation of an ADC using SEC-HPLC.

Materials:

  • Purified ADC sample.

  • SEC-HPLC system with a UV detector.

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm).[3]

  • Mobile Phase: 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0. For some ADCs, the addition of an organic modifier like 10-15% isopropanol (B130326) or acetonitrile (B52724) may be necessary to reduce hydrophobic interactions with the column stationary phase.[4][5]

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Setup:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.[3]

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 10-20 µL of the prepared ADC sample.

    • Run the separation isocratically for approximately 20-30 minutes.

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight species (aggregates), the main monomeric peak, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area to determine the purity and extent of aggregation.

Visualizing the Core Processes

Diagrams created using the Graphviz DOT language provide a clear visual representation of the complex workflows and signaling pathways involved in bioconjugation.

Bioconjugation_Workflow cluster_Inputs Starting Materials cluster_Process Conjugation Process cluster_Output Final Product Biomolecule1 Biomolecule 1 (e.g., Antibody) Activation Step 1: Activation of Biomolecule 1 with Linker Biomolecule1->Activation Biomolecule2 Biomolecule 2 (e.g., Drug) Conjugation Step 2: Conjugation with Biomolecule 2 Biomolecule2->Conjugation Linker Heterobifunctional PEG Linker Linker->Activation Purification1 Purification of Activated Intermediate Activation->Purification1 Purification1->Conjugation Purification2 Final Purification Conjugation->Purification2 Bioconjugate Purified Bioconjugate Purification2->Bioconjugate Characterization Characterization (e.g., SEC-HPLC, MS) Bioconjugate->Characterization ADC_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen->TumorCell Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage DNA DNA DrugRelease->DNA 5. Drug-Target Interaction Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 6. Induction of Apoptosis PROTAC_Mechanism_of_Action cluster_Cellular_Components Cellular Components cluster_Process Degradation Process PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination 1. Proximity-Induced Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Recognition Degradation POI Degradation Proteasome->Degradation 3. Degradation Degradation->PROTAC Recycling

References

The Linchpin of Degradation: A Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Component Driving Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three distinct components: a "warhead" that binds to a target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two ligands.[][2] While the warhead and anchor provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical properties.[3][4]

This technical guide provides an in-depth examination of the PROTAC linker, detailing its components, classification, and the rational design principles that govern its optimization. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to harness the linker to engineer potent and selective protein degraders.

The PROTAC Mechanism: A Linker-Mediated Process

PROTACs function by acting as a bridge between a POI and an E3 ubiquitin ligase.[5] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which positions the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6][7] This polyubiquitination serves as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[8] The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[7] The entire process is critically dependent on the linker's ability to successfully orient the two proteins.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC PROTAC->TernaryComplex Bridges E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Polyubiquitination Ub Ubiquitin (from E1/E2) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC mechanism of action. (Within 100 characters)

Classification and Composition of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The choice of linker type has a profound impact on a PROTAC's solubility, permeability, metabolic stability, and its ability to induce a productive ternary complex.[8][9]

Common Linker Motifs

The most prevalent chemical motifs used in linker design are alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[6][10]

  • Alkyl Chains : These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[11] While synthetically accessible and stable, they are often hydrophobic, which can negatively impact the solubility and cell permeability of the resulting PROTAC.[8]

  • Polyethylene Glycol (PEG) Chains : PEG linkers consist of repeating ethylene (B1197577) glycol units and are widely used to improve the hydrophilicity and water solubility of PROTACs.[8][10] The polarity of PEG chains can enhance biocompatibility and reduce non-specific binding.[8] Approximately 55% of reported PROTACs utilize PEG-based linkers.[6][10]

Flexible vs. Rigid Linkers

Linkers can be classified by their overall structural rigidity.

  • Flexible Linkers : Composed primarily of alkyl and PEG chains, these linkers are the most common type due to their synthetic tractability.[11] Their flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous in the empirical search for a productive binding orientation.[6]

  • Rigid Linkers : These linkers incorporate structural elements that restrict conformational freedom, such as aromatic rings, alkynes, or cyclic structures like piperazine (B1678402) and piperidine.[8][11] A rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[5][11] This can lead to improved potency and selectivity.[11]

"Smart" and Functional Linkers

More advanced linker designs incorporate functional elements that offer greater control over PROTAC activity.

  • Clickable Linkers : The use of moieties that can undergo "click chemistry," such as alkynes and azides to form stable triazoles, has streamlined the synthesis of PROTAC libraries.[5] This approach allows for the rapid and efficient combination of different warheads, anchors, and linker lengths.[6][12]

  • Photoswitchable Linkers : These linkers, often containing azobenzene (B91143) units, can change their conformation between cis and trans isomers upon exposure to specific wavelengths of light.[8] This enables precise spatiotemporal control over the PROTAC's degradation activity.[8]

Linker_Components cluster_protac PROTAC Structure cluster_types Linker Classification cluster_motifs Common Chemical Motifs Warhead Warhead (Binds POI) Linker Linker Warhead->Linker E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand Flexible Flexible Linkers Linker->Flexible Rigid Rigid Linkers Linker->Rigid Smart Smart Linkers Linker->Smart Alkyl Alkyl Chains Flexible->Alkyl PEG PEG Chains Flexible->PEG Aromatic Aromatic Rings Rigid->Aromatic Cyclic Cycloalkanes (Piperazine, etc.) Rigid->Cyclic Click Triazoles (Click Chemistry) Smart->Click Photo Azobenzenes (Photoswitchable) Smart->Photo

Caption: Logical relationships of PROTAC linker components. (Within 100 characters)

Rational Linker Design and Optimization

The optimization of a PROTAC is an empirical process, but it is guided by several key principles related to the linker. The length, attachment points, and chemical composition of the linker must be carefully tuned for each specific POI and E3 ligase pair.[13][14]

The Critical Role of Linker Length

The length of the linker is a paramount factor in achieving potent degradation.[13] A linker that is too short can lead to steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[13] Conversely, a linker that is too long may fail to bring the two proteins into sufficient proximity for efficient ubiquitination, leading to an unstable or unproductive complex.[13] The optimal length must be determined experimentally for each system.[2]

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation Data summarized from a study on ERα degradation.[3]

PROTAC Compound Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%) E3 Ligase Cell Line
PROTAC 1 9 >1000 <20 VHL MCF7
PROTAC 2 12 ~500 ~60 VHL MCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 4 19 ~750 ~50 VHL MCF7

| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |

Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation Data summarized from a study on BTK degraders.[3]

PROTAC Compound Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%) E3 Ligase Cell Line
BTK Degrader 1 9 ~25 >95 CRBN MOLM-14
BTK Degrader 2 12 ~5 >95 CRBN MOLM-14

| BTK Degrader 3 | 15 | ~15 | >95 | CRBN | MOLM-14 |

Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation Data summarized from a study on TBK1 degradation.[3][5]

Linker Type Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
PEG-based <12 Inactive <10
PEG-based 12-16 30-100 >90

| PEG-based | >16 | >100 | <60 |

Linker Attachment Points (Exit Vectors)

The position at which the linker is attached to the warhead and the E3 ligase ligand—the "exit vector"—is as crucial as its length.[5] The linker should be connected at a solvent-exposed position on each ligand that does not disrupt the key binding interactions with their respective protein targets.[10] Analysis of co-crystal structures of the ligands bound to their proteins is an invaluable tool for identifying suitable attachment points.[5]

Experimental Protocols for Linker Evaluation

A systematic approach to linker optimization requires a robust set of experimental assays to synthesize PROTACs and evaluate their performance.

Experimental_Workflow cluster_design Design & Synthesis cluster_eval Screening & Evaluation Ligand_Selection 1. Ligand Selection (POI & E3) Linker_Design 2. Linker Design (Type, Length, Attachment) Ligand_Selection->Linker_Design Synthesis 3. PROTAC Synthesis (e.g., Click Chemistry) Linker_Design->Synthesis Purification 4. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation_Assay 5. Cellular Degradation Assay (Western Blot, In-Cell Western) Purification->Degradation_Assay Ternary_Complex_Assay 6. Ternary Complex Analysis (SPR, ITC, FRET) Degradation_Assay->Ternary_Complex_Assay Optimization 7. Lead Optimization (Iterative Redesign) Ternary_Complex_Assay->Optimization Optimization->Linker_Design Refine Design

Caption: A typical experimental workflow for PROTAC development. (Within 100 characters)
Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a modular "click chemistry" approach for synthesizing a PROTAC from an azide-functionalized E3 ligase ligand and an alkyne-functionalized POI ligand, joined by a PEG linker. This method is adapted from established procedures for rapid PROTAC library synthesis.[6]

Materials:

  • Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-PEG-N₃)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Solvents: t-Butanol (t-BuOH), Water (H₂O), DMSO

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.

  • Dissolution: Dissolve the azide-functionalized E3 ligase ligand (1.0 equivalent) and the alkyne-functionalized POI ligand (1.2 equivalents) in a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • Reaction Initiation: Add the pre-mixed CuSO₄/THPTA catalyst solution to the main reaction mixture. Immediately follow with the addition of a freshly prepared solution of sodium ascorbate (1.0 equivalent) in water.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of starting materials by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[10][15]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells in multi-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, incubate on ice, and scrape the cells.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration of each sample using a BCA assay to ensure equal protein loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli buffer and heat at 95°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel for electrophoresis. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane, then incubate with the primary antibody for the loading control.

    • Wash again, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane to remove unbound secondary antibody. Add ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values by plotting the normalized data against the PROTAC concentration.[16]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary (POI-PROTAC-E3) complexes in real-time.[][5]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 or NTA chip)

  • Purified recombinant POI protein

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compound

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation: Immobilize one of the proteins (typically the E3 ligase) onto the surface of the sensor chip according to the manufacturer's instructions.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Flow a series of concentrations of the PROTAC in running buffer over the E3 ligase-immobilized surface.

    • Monitor the association and dissociation phases to generate sensorgrams.

    • Analyze the data to calculate the binding affinity (Kᴅ) and kinetic rate constants (kₐ, kᴅ) for the binary interaction.

  • Ternary Complex Formation Analysis:

    • Prepare a series of samples containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.

    • Inject these pre-incubated mixtures over the E3 ligase-immobilized surface.

    • An increase in the binding response compared to the binary interaction (PROTAC alone) indicates the formation of the ternary complex.[8]

  • Data Analysis: Analyze the sensorgrams from the ternary complex injections to determine the affinity and kinetics of the ternary complex. The cooperativity (α) of the complex can be calculated by comparing the affinity of the POI to the PROTAC-E3 binary complex versus its affinity for the PROTAC alone.

Conclusion

The linker is a multifaceted and indispensable component in the design of effective PROTACs. Its length, composition, flexibility, and attachment points collectively dictate the geometry and stability of the ternary complex, which in turn governs the efficiency and selectivity of protein degradation. While early designs relied on simple and flexible alkyl and PEG chains, the field is evolving toward more sophisticated and rigid linkers that offer greater control over conformation and physicochemical properties. The systematic optimization of the linker, guided by quantitative biological assays and biophysical analysis, remains a central challenge and a key to unlocking the full therapeutic potential of targeted protein degradation.

References

The Core of Specificity: An In-Depth Technical Guide to Linker Chemistry in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. At the heart of this tripartite molecular architecture lies the linker, a critical component that dictates the stability, efficacy, and safety of the ADC. The sophisticated design of this chemical bridge ensures that the potent payload remains securely attached to the antibody in systemic circulation, only to be released under specific conditions at the tumor site. This guide provides a comprehensive exploration of the fundamental principles of linker chemistry, offering a technical resource for the rational design and development of next-generation ADCs.

The Dichotomy of Design: Cleavable vs. Non-Cleavable Linkers

The fundamental distinction in linker technology lies in the mechanism of payload release, broadly categorizing linkers into two main classes: cleavable and non-cleavable. The choice between these strategies has profound implications for an ADC's therapeutic index, influencing its pharmacokinetics, biodistribution, and mechanism of action.[1]

Cleavable Linkers: Engineered for Conditional Release

Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[2] This conditional release is achieved by incorporating linkages that are susceptible to cleavage by specific enzymes, acidic pH, or a reducing environment. More than 80% of clinically approved ADCs utilize cleavable linkers.[3]

Types of Cleavable Linkers:

  • Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for enzymes, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[2][4] The most common example is the valine-citrulline (Val-Cit) dipeptide, which is efficiently cleaved by cathepsin B.[2][5]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][4]

  • Glutathione-Sensitive Linkers: These linkers contain disulfide bonds that are stable in the bloodstream but are readily cleaved in the cytoplasm of tumor cells, where the concentration of the reducing agent glutathione (B108866) is significantly higher.[2][5]

A key advantage of many cleavable linkers is their ability to mediate the "bystander effect."[2] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[1][6] This is particularly beneficial in treating heterogeneous tumors.[1]

Non-Cleavable Linkers: Stability as a Cornerstone

In contrast, non-cleavable linkers form a highly stable bond between the antibody and the payload.[1] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[6][7] This process releases the payload with the linker and a single amino acid residue attached.[8]

The primary advantage of non-cleavable linkers is their enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[7][9] However, because the released payload-linker-amino acid complex is often charged and less membrane-permeable, ADCs with non-cleavable linkers typically exhibit a limited or absent bystander effect.[8][10] Their efficacy is therefore highly dependent on target antigen expression and efficient internalization.[9] Ado-trastuzumab emtansine (Kadcyla®) is a successful example of an ADC employing a non-cleavable thioether linker (SMCC).[9]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the properties and performance of ADCs with different linker technologies.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Antibody-PayloadLinker TypeCell LineIC50 (ng/mL)
Anti-HER2-MMAECleavable (vc-PAB)SK-BR-3 (HER2 high)10
Anti-HER2-MMAENon-cleavable (mc)SK-BR-3 (HER2 high)25
Trastuzumab-MMAEVal-Cit LinkerKPL-4 (HER2+)14.3 pM
Trastuzumab-MMAEβ-galactosidase-cleavableKPL-4 (HER2+)8.8 pM

Data compiled from multiple sources. IC50 values are highly dependent on the specific ADC, cell line, and experimental conditions.[2][11]

Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

ADCLinker TypeXenograft ModelEfficacy Outcome
Anti-CD22-DM1Disulfide (cleavable)Human lymphomaTumor regression at 3 mg/kg
Anti-CD22-PBDMaleimide-peptide (cleavable)Human non-Hodgkin lymphomaSimilar activity to disulfide ADC
CX-DM1 ADCTriglycyl peptide (cleavable)EGFR and EpCAM xenograftsMore active at 3 mg/kg than SMCC-DM1 at 15 mg/kg

Data compiled from multiple sources. Efficacy is dependent on the ADC, dose, and tumor model.[11]

Table 3: Comparative Plasma Stability of ADCs with Different Linkers

ADC LinkerLinker TypeSpeciesStability Metric (% intact ADC)Time Point
Val-CitCleavable (Enzyme-sensitive)Human~85%7 days
HydrazoneCleavable (pH-sensitive)Human~50%48 hours
DisulfideCleavable (GSH-sensitive)HumanVariable (steric hindrance dependent)-
SMCCNon-cleavableHuman>95%7 days
OHPAS linkerCleavableMouseStable-
VC-PABC linkerCleavableMouseUnstable-
Silyl ether linkerCleavable (pH-sensitive)Humant1/2 > 7 days-
Pyrophosphate linkerCleavableMouse and Human>95%7 days

Data compiled from multiple sources. Stability is highly dependent on the specific linker chemistry and assay conditions.[3][12][13]

Table 4: Pharmacokinetic Parameters of ADCs with Different Linkers

ADCLinker TypeSpeciesClearance (mL/h/kg)Half-life (days)
Adcetris® (Brentuximab vedotin)Cleavable (Val-Cit)Rat0.86.4
Kadcyla® (Ado-trastuzumab emtansine)Non-cleavable (SMCC)Rat0.56.4
CX-DM1-containing ADCCleavable (Triglycyl peptide)Mouse0.79.9
SMCC-DM1-containing ADCNon-cleavableMouse0.710.4

Data compiled from multiple sources. PK parameters are dose- and species-dependent.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the characterization of ADC linker chemistry.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[3]

  • HPLC System Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.[3]

  • Chromatographic Separation:

    • Inject 20 µL of the prepared ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Wash the column with 100% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.[3]

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • The average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADC sample

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC to the wells. Incubate for 72-120 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of an ADC by target cells.

Materials:

  • Target cancer cells

  • ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Control non-binding ADC with the same fluorescent label

  • FACS buffer (PBS with 2% FBS)

  • Trypsin

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • ADC Incubation: Add the fluorescently labeled ADC and control ADC to the cells at a final concentration of 1-10 µg/mL. Incubate on ice for 1 hour to allow for surface binding.

  • Internalization Induction: Transfer the cells to a 37°C incubator for various time points (e.g., 0, 1, 2, 4, 24 hours) to allow for internalization. A 4°C control should be included to measure only surface binding.

  • Surface Signal Quenching/Stripping: After incubation, wash the cells with cold PBS. To differentiate between surface-bound and internalized ADC, either add a quenching agent (e.g., trypan blue for certain dyes) or strip the surface-bound antibody with a brief acid wash (e.g., glycine (B1666218) buffer, pH 2.5) or enzymatic digestion (e.g., trypsin).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The mean fluorescence intensity (MFI) of the cells corresponds to the amount of internalized ADC.

  • Data Analysis: Calculate the percentage of internalization at each time point relative to the total cell-associated fluorescence (surface-bound + internalized) at time zero (37°C incubation).

Mandatory Visualizations

Signaling Pathways and Mechanisms

ADC_Mechanism_of_Action Figure 1: ADC Mechanism of Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome (pH ~5.0-6.5) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH ~4.5-5.0) High Cathepsin B Endosome->Lysosome 3. Trafficking Cytoplasm Cytoplasm High Glutathione Lysosome->Cytoplasm 4a. Payload Release (Enzymatic/pH) Lysosome->Cytoplasm 4b. Antibody Degradation & Payload-Linker-AA Release DNA DNA Cytoplasm->DNA 5. Target Engagement Cytoplasm->DNA 5. Target Engagement Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

Caption: ADC Mechanism of Action.

Bystander_Effect Figure 2: The Bystander Effect cluster_tumor Heterogeneous Tumor Ag_pos Antigen-Positive Cancer Cell Payload Membrane-Permeable Payload Ag_pos->Payload 2. Payload is released Apoptosis_pos Apoptosis Ag_pos->Apoptosis_pos 4. Cell Death Ag_neg Antigen-Negative Cancer Cell Apoptosis_neg Apoptosis Ag_neg->Apoptosis_neg 5. Bystander Killing ADC ADC with Cleavable Linker ADC->Ag_pos 1. ADC binds and internalizes Payload->Ag_neg 3. Payload diffuses to neighboring cell

Caption: The Bystander Effect.

Experimental Workflows

ADC_Development_Workflow Figure 3: ADC Development and Analysis Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC/LC-MS) Purification->DAR_Analysis Aggregation Aggregation Analysis (SEC) DAR_Analysis->Aggregation Purity Purity & Identity (SDS-PAGE, MS) Aggregation->Purity Cytotoxicity Cytotoxicity Assays Purity->Cytotoxicity Internalization Internalization Assays Cytotoxicity->Internalization Stability Plasma Stability Internalization->Stability Bystander Bystander Effect Assay Stability->Bystander PK_PD Pharmacokinetics & Pharmacodynamics Bystander->PK_PD Efficacy Efficacy (Xenograft Models) PK_PD->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: ADC Development and Analysis Workflow.

Conclusion

The linker is a linchpin in the design of effective and safe Antibody-Drug Conjugates. The choice between cleavable and non-cleavable strategies, and the specific chemistry employed, profoundly influences the therapeutic window of an ADC. A deep understanding of the interplay between the linker, payload, and antibody is paramount for the rational design of next-generation ADCs with improved clinical outcomes. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to navigate the complexities of ADC linker chemistry and to advance the development of these promising targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation using m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the covalent conjugation of m-PEG12-NH-C2-acid to proteins, a critical process in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The inclusion of a discrete 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate.

The protocols detailed below describe the activation of the terminal carboxylic acid on the this compound linker and its subsequent reaction with primary amines on a target protein.

Principle of the Reaction

The conjugation of this compound to a protein is a two-step process. First, the terminal carboxylic acid of the PEG linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable amine-reactive NHS ester. In the second step, this activated PEG linker reacts with primary amines (e.g., the ε-amino groups of lysine (B10760008) residues or the N-terminus) on the protein to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).[1][2][3]

Quantitative Data Summary

The efficiency of the conjugation reaction and the properties of the resulting conjugate are influenced by factors such as the molar ratio of reactants, buffer conditions, and the specific protein being modified. The following table provides typical data for protein PEGylation reactions.

ParameterTypical ValueMethod of Determination
Degree of PEGylation (DOP)2-5 PEG molecules per proteinMass Spectrometry (MALDI-TOF or ESI-MS), SDS-PAGE
Conjugation Efficiency50-90%HPLC, SDS-PAGE
Final Purity of Conjugate>95%Size-Exclusion Chromatography (SEC)
Recovery of Conjugate50-75%UV-Vis Spectroscopy (A280)

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to a protein is depicted below.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization prep_reagents Prepare Buffers and Reagents activate_peg Activate this compound (EDC/NHS) prep_reagents->activate_peg prep_protein Prepare Protein Solution conjugate Conjugate to Protein prep_protein->conjugate activate_peg->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize Characterize Conjugate (SDS-PAGE, MS) purify->characterize

Caption: Experimental workflow for protein conjugation.

Detailed Experimental Protocols

This section provides a step-by-step protocol for the conjugation of this compound to a model protein.

Materials and Reagents
  • This compound

  • Protein of interest

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography columns or dialysis cassettes)

Protocol 1: Protein Conjugation

This protocol is suitable for conjugating this compound to proteins in an aqueous environment.

1. Preparation of Reagents:

  • Equilibrate all reagents to room temperature before use to prevent condensation, as the PEG reagent is moisture-sensitive.[2][3][5]

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.[6]

  • Dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 100 mM).[4]

  • Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 5-20 mg/mL.[2] If the protein solution contains primary amines like Tris, they must be removed by dialysis or buffer exchange into the Conjugation Buffer.[2][3]

2. Activation of this compound:

  • In a reaction tube, mix the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions. A typical starting molar ratio is 1:1.2:1.2 (PEG-linker:EDC:Sulfo-NHS).[4]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS ester.[4][7]

3. Conjugation to the Protein:

  • Immediately add the activated this compound solution to the protein solution. The molar ratio of the PEG reagent to the protein will determine the extent of PEGylation and should be optimized for each specific protein and application. A 5- to 50-fold molar excess of the PEG reagent is a common starting point.[2]

  • Incubate the reaction for 1-4 hours at room temperature or at 4°C overnight with gentle mixing.[2]

4. Quenching the Reaction:

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[4]

  • Incubate for 30 minutes at room temperature to hydrolyze any unreacted Sulfo-NHS esters.[4]

5. Purification of the Conjugate:

  • The reaction mixture will contain the PEGylated protein, unreacted protein, and excess PEG reagent.[1] Purification is essential.

  • Remove unreacted PEG linker and byproducts by dialysis against PBS or by using a desalting column.[4] For higher purity, size-exclusion chromatography (SEC) can be employed.

Characterization of the PEGylated Protein

It is crucial to characterize the final conjugate to confirm successful PEGylation and to determine the degree of modification.[6]

1. SDS-PAGE Analysis:

  • Objective: To visualize the increase in molecular weight of the protein after PEGylation.

  • Protocol: Run samples of the unmodified and PEGylated protein on an SDS-PAGE gel. The PEGylated protein bands will migrate slower than the unmodified protein, corresponding to an increase in molecular weight.

2. Mass Spectrometry (MS):

  • Objective: To determine the precise molecular weight of the conjugate and the degree of PEGylation.[6][8]

  • Protocol: Analyze the purified conjugate using MALDI-TOF or ESI-MS. The resulting spectrum will show a distribution of peaks corresponding to the protein with different numbers of attached PEG molecules.

3. HPLC Analysis:

  • Objective: To assess the purity of the conjugate and quantify the conjugation efficiency.

  • Protocol: Use size-exclusion chromatography (SEC-HPLC) or reverse-phase HPLC (RP-HPLC) to separate the PEGylated protein from unreacted protein and other impurities.

Signaling Pathway and Logical Relationships

The chemical reaction pathway for the EDC/Sulfo-NHS mediated PEGylation is illustrated below.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products peg_acid This compound (Carboxylic Acid) o_acylisourea O-acylisourea intermediate peg_acid->o_acylisourea + EDC protein Protein-NH2 (Primary Amine) peg_protein PEGylated Protein (Stable Amide Bond) protein->peg_protein edc EDC edc->o_acylisourea sulfo_nhs Sulfo-NHS nhs_ester Amine-reactive Sulfo-NHS ester sulfo_nhs->nhs_ester o_acylisourea->nhs_ester + Sulfo-NHS nhs_ester->peg_protein + Protein-NH2

References

Application Notes and Protocols for PROTAC Synthesis Utilizing m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG12-NH-C2-acid in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These molecules consist of two key ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide synthetic tractability. The this compound linker is a bifunctional molecule featuring a terminal amine group and a carboxylic acid group, separated by a 12-unit PEG chain. This structure offers significant advantages in PROTAC development, including enhanced solubility and optimized length and flexibility, which are crucial for the formation of a stable and productive ternary complex.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Poly_Ub_POI Transferred to POI E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Physicochemical Properties of this compound

The this compound linker possesses physicochemical properties that are advantageous for PROTAC development. The polyethylene glycol chain imparts hydrophilicity, which can improve the solubility of the overall PROTAC molecule, a common challenge in PROTAC design.

PropertyValue (Estimated)Reference
Molecular Weight~600 g/mol Calculated based on structure
XLogP3~ -2.0Estimated based on similar PEG structures
Hydrogen Bond Donor Count2Calculated based on structure
Hydrogen Bond Acceptor Count14Calculated based on structure
Rotatable Bond Count> 30Calculated based on structure
SolubilitySoluble in water, DMSO, DMF--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC molecule using amide bond formation. It involves the sequential coupling of the this compound linker to a POI ligand and an E3 ligase ligand.

Materials and Reagents:

  • This compound

  • POI ligand with a suitable functional group for amide coupling (e.g., amine or carboxylic acid)

  • E3 ligase ligand with a suitable functional group for amide coupling (e.g., amine or carboxylic acid)

  • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

  • Amine base (e.g., DIPEA or TEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., HPLC grade solvents, silica (B1680970) gel)

Step 1: Coupling of the first ligand to the this compound linker

This example assumes the POI ligand has a free amine and will be coupled to the carboxylic acid end of the linker.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-NH2 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and an amine base (e.g., DIPEA, 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.

Step 2: Coupling of the second ligand to the POI-linker intermediate

This example assumes the E3 ligase ligand has a free carboxylic acid and will be coupled to the amine end of the POI-linker intermediate.

  • Under an inert atmosphere, dissolve the POI-linker intermediate (1.0 eq) and the E3 ligase ligand-COOH (1.1 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and an amine base (e.g., DIPEA, 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude reaction mixture by preparative reverse-phase HPLC to yield the final PROTAC molecule.

  • Characterize the final PROTAC by LC-MS and NMR spectroscopy to confirm its identity and purity.

PROTAC_Synthesis_Workflow Start Starting Materials: - POI Ligand - E3 Ligase Ligand - this compound Step1 Step 1: First Amide Coupling (e.g., POI-NH2 + Linker-COOH) Start->Step1 Purification1 Purification 1 (Flash Chromatography) Step1->Purification1 Intermediate POI-Linker Intermediate Purification1->Intermediate Step2 Step 2: Second Amide Coupling (e.g., Intermediate-NH2 + E3-COOH) Intermediate->Step2 Purification2 Purification 2 (Preparative RP-HPLC) Step2->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Protocol 2: Biological Evaluation of the Synthesized PROTAC

This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context using Western blotting.[1][3][4]

Materials and Reagents:

  • Cell line expressing the POI

  • Cell culture medium and supplements

  • Synthesized PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for Western blot detection

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).

    • Include a vehicle control (DMSO) in parallel.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[4]

  • Western Blotting:

    • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[5]

Western_Blot_Workflow Start Cell Culture and PROTAC Treatment Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-POI, Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Acquisition and Analysis (Densitometry, DC50/Dmax Calculation) Detection->Analysis End Results Analysis->End

Caption: Western blot workflow for PROTAC evaluation.

Data Presentation

The efficacy of a PROTAC is often determined by its DC50 and Dmax values. The length of the PEG linker is a critical parameter that can significantly impact these values. The following tables provide representative data on the effect of linker length on PROTAC activity for different target proteins.

Table 1: Impact of Linker Length on Degradation of TBK1

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Data is representative and compiled from studies on TBK1-targeting PROTACs.[5]

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent
This data is based on a study developing ERα-targeting PROTACs.[5]

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs. Its bifunctional nature allows for a modular and systematic approach to PROTAC design, while its PEG chain can confer favorable physicochemical properties. The provided protocols offer a general framework for the synthesis and biological evaluation of PROTACs utilizing this linker. Optimization of the linker length and attachment points remains a critical aspect of developing potent and selective protein degraders.

References

Application Notes and Protocols: Step-by-Step Guide for m-PEG12-NH-C2-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a well-established bioconjugation technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and oligonucleotides. The covalent attachment of PEG chains can enhance solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity.[1][2][3]

The m-PEG12-NH-C2-acid is a bifunctional linker containing a methoxy-terminated polyethylene (B3416737) glycol (m-PEG12) chain, a primary amine (-NH2), and a terminal carboxylic acid (-COOH) group. This heterobifunctional architecture allows for sequential and site-specific conjugation to two different molecules, making it a valuable tool in the development of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[4][5]

These application notes provide detailed protocols for the two primary strategies for conjugating this compound to biomolecules:

  • Carboxyl Group Activation: Conjugating the terminal carboxylic acid of the PEG linker to a primary amine on a target biomolecule.

  • Amine Group Activation: Conjugating the terminal amine of the PEG linker to a carboxylic acid on a target biomolecule.

Chemical Structure and Reaction Pathways

The this compound linker provides a flexible PEG12 spacer, which enhances the solubility of the resulting conjugate.[6] The terminal amine and carboxylic acid groups enable covalent linkage to various functional groups on biomolecules.

Diagram of the this compound Bioconjugation Pathway

G cluster_0 Strategy 1: Carboxyl Group Activation cluster_1 Strategy 2: Amine Group Activation PEG_Acid m-PEG12-NH-C2-COOH Activated_PEG m-PEG12-NH-C2-CO-NHS PEG_Acid->Activated_PEG Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_PEG Conjugate_1 m-PEG12-NH-C2-CO-NH-Biomolecule Activated_PEG->Conjugate_1 Conjugation Biomolecule_1 Biomolecule-NH2 (e.g., Protein, Peptide) Biomolecule_1->Conjugate_1 PEG_Amine m-PEG12-NH2-C2-COOH Conjugate_2 m-PEG12-NH-CO-Biomolecule-C2-COOH PEG_Amine->Conjugate_2 Biomolecule_2_Acid Biomolecule-COOH (e.g., Small Molecule, Peptide) Activated_Biomolecule Biomolecule-CO-NHS Biomolecule_2_Acid->Activated_Biomolecule Activation EDC_NHS_2 EDC / Sulfo-NHS EDC_NHS_2->Activated_Biomolecule Activated_Biomolecule->Conjugate_2 Conjugation

Caption: Two primary strategies for this compound bioconjugation.

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables provide recommended starting conditions for typical bioconjugation reactions.

Table 1: Reaction Conditions for Carboxyl Group Activation (PEG-COOH + Biomolecule-NH2)

ParameterRecommended RangeNotes
Activation Buffer 0.1 M MES, pH 4.5-6.0EDC/NHS chemistry is most efficient at a slightly acidic pH.[7]
Conjugation Buffer PBS, pH 7.2-8.0The reaction of the NHS ester with a primary amine is optimal at a neutral to slightly alkaline pH.[2][7]
Molar Ratio (PEG:EDC:NHS) 1 : 1.5 : 1.5A slight excess of activating agents is recommended to drive the reaction.
Molar Ratio (Activated PEG:Biomolecule) 5:1 to 20:1The optimal ratio should be determined empirically to achieve the desired degree of labeling.
Reaction Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis of the NHS ester.
Reaction Time 2-4 hours at RT or overnight at 4°CReaction progress should be monitored to determine the optimal time.[7]

Table 2: Reaction Conditions for Amine Group Activation (PEG-NH2 + Biomolecule-COOH)

ParameterRecommended RangeNotes
Activation Buffer 0.1 M MES, pH 4.5-6.0For the activation of the biomolecule's carboxyl group.
Conjugation Buffer PBS, pH 7.2-8.0For the reaction of the activated biomolecule with the PEG's amine group.
Molar Ratio (Biomolecule:EDC:NHS) 1 : 1.5 : 1.5A slight excess of activating agents is recommended.
Molar Ratio (Activated Biomolecule:PEG) 1:5 to 1:20An excess of the PEG linker is often used to ensure complete conjugation of the biomolecule.
Reaction Temperature 4°C to Room Temperature
Reaction Time 2-4 hours at RT or overnight at 4°C

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine on a Biomolecule

This protocol describes the activation of the carboxylic acid on the PEG linker and its subsequent reaction with a primary amine (e.g., on a protein or peptide).

Experimental Workflow for Carboxyl Group Activation

G start Start prep_peg Prepare this compound Solution start->prep_peg prep_biomolecule Prepare Biomolecule in Amine-Free Buffer start->prep_biomolecule activate_peg Activate PEG with EDC and Sulfo-NHS prep_peg->activate_peg conjugate Incubate Activated PEG with Biomolecule prep_biomolecule->conjugate activate_peg->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (SEC, IEX, or HIC) quench->purify characterize Characterize Conjugate (SDS-PAGE, MS) purify->characterize end End characterize->end

Caption: Workflow for conjugating the PEG's carboxyl group to a biomolecule's amine.

Materials and Reagents:

  • This compound

  • Biomolecule with primary amines (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion, ion-exchange)

Procedure:

  • Preparation of Reagents:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF immediately before use.

    • Dissolve the this compound in the Activation Buffer.

    • Ensure the biomolecule is in the Conjugation Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Activation of this compound:

    • In a microcentrifuge tube, add the dissolved this compound.

    • Add EDC and Sulfo-NHS to the PEG solution. A typical molar ratio is 1:1.5:1.5 (PEG:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Bioconjugation:

    • Add the activated PEG solution to the biomolecule solution.

    • The reaction is most efficient at a pH of 7.2-8.0.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted PEG and byproducts using a suitable chromatography technique.

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated biomolecule from smaller unreacted PEG molecules.[][9]

    • Ion-Exchange Chromatography (IEX): Can be used to separate based on changes in surface charge after PEGylation.[][10]

    • Hydrophobic Interaction Chromatography (HIC): An alternative method for purification.[][10]

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Use mass spectrometry to confirm the mass of the PEGylated biomolecule.

Protocol 2: Conjugation of this compound to a Carboxylic Acid on a Biomolecule

This protocol details the activation of a carboxylic acid on a biomolecule and its subsequent reaction with the primary amine of the PEG linker.

Experimental Workflow for Amine Group Activation

G start Start prep_peg Prepare this compound Solution start->prep_peg prep_biomolecule Prepare Biomolecule with Carboxylic Acid start->prep_biomolecule conjugate Incubate Activated Biomolecule with PEG Linker prep_peg->conjugate activate_biomolecule Activate Biomolecule with EDC and Sulfo-NHS prep_biomolecule->activate_biomolecule activate_biomolecule->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate quench->purify characterize Characterize Conjugate purify->characterize end End characterize->end

Caption: Workflow for conjugating the PEG's amine group to a biomolecule's carboxyl group.

Materials and Reagents:

  • This compound

  • Biomolecule with carboxylic acid groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification column

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS.

    • Dissolve the this compound in the Conjugation Buffer.

    • Dissolve the biomolecule in the Activation Buffer.

  • Activation of the Biomolecule:

    • In a microcentrifuge tube, combine the dissolved biomolecule with EDC and Sulfo-NHS. A common molar ratio is 1:1.5:1.5 (Biomolecule:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Bioconjugation:

    • Add the this compound solution to the activated biomolecule.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purification and Characterization:

    • Purify the conjugate using an appropriate chromatography method (SEC, IEX, HIC) to remove unreacted starting materials.

    • Characterize the final product using techniques such as mass spectrometry and HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive reagents (hydrolysis of EDC/NHS).Use fresh, high-quality reagents. Prepare stock solutions immediately before use.
Non-optimal pH.Ensure the activation and conjugation steps are performed at the recommended pH.
Presence of competing nucleophiles (e.g., Tris buffer).Use amine-free buffers such as PBS or MES for the reaction.
Precipitation of Biomolecule Change in solubility upon PEGylation.Optimize the buffer conditions. Consider adding solubility enhancers.
Multiple PEGylation Products Presence of multiple reactive sites on the biomolecule.Adjust the molar ratio of PEG to biomolecule. Consider site-specific conjugation strategies if a single product is desired.

Conclusion

The this compound is a versatile bifunctional linker that enables the straightforward conjugation of biomolecules through either its carboxylic acid or amine terminus. By carefully controlling the reaction conditions, researchers can achieve efficient and specific bioconjugation for a wide range of applications in drug development and life sciences research. The protocols provided herein serve as a comprehensive guide for the successful implementation of these conjugation strategies.

References

Application of m-PEG12-NH-C2-acid in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG12-NH-C2-acid in ADCs

The this compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker that is heterobifunctional, featuring a terminal methoxy-PEG chain and a carboxylic acid. This structure is instrumental in the development of advanced Antibody-Drug Conjugates (ADCs). The incorporation of a 12-unit PEG spacer offers significant advantages in ADC design by enhancing the physicochemical and pharmacological properties of the final conjugate.[1]

The PEG linker plays a crucial role in modern ADCs by improving hydrophilicity and conjugate stability.[2] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation and rapid clearance. The hydrophilic PEG12 chain of this compound helps to mitigate these issues, improving the overall solubility and stability of the ADC.[1][3] This enhancement in hydrophilicity can also lead to improved pharmacokinetics, including a longer circulation half-life.[1][3] Furthermore, the defined length of the PEG12 linker ensures the production of a more homogeneous ADC, which is critical for reproducibility and a consistent safety profile.[1]

Data Presentation: Impact of PEG Linkers on ADC Properties

The inclusion and characteristics of a PEG linker significantly influence the stability, pharmacokinetics, and efficacy of an ADC. The following tables summarize quantitative data from studies comparing ADCs with different PEG linker configurations.

Table 1: Influence of PEG12 Linker on ADC Stability

A study comparing a pendant PEG12 linker to a linear PEG24 linker and a non-PEG linker (similar to that in Trastuzumab emtansine) demonstrated the superior stability of the ADC with the pendant PEG12 linker, especially at a high drug-to-antibody ratio (DAR).[3]

Linker TypeDrug-to-Antibody Ratio (DAR)% Soluble Aggregates (Day 0)% Soluble Aggregates (Day 28 at 40°C)
Pendant PEG12~8< 1%~5%
Linear PEG24~8< 1%~15%
Non-PEG~3.5< 1%~8%
Data adapted from Pasut et al. (2021).[3]

Table 2: Impact of PEG12 Linker on ADC Pharmacokinetics in Mice

The pharmacokinetic profiles of the ADCs correlated with their in vitro stability, with the pendant PEG12 linker showing a slower clearance rate.[3]

Linker TypeDrug-to-Antibody Ratio (DAR)Area Under the Curve (AUC) (day·μg/mL)Clearance (mL/day/kg)
Pendant PEG12~818,0000.83
Linear PEG24~812,0001.25
Non-PEG~3.515,0001.00
Data adapted from Pasut et al. (2021).[3]

Table 3: Effect of PEG Linker Length on ADC Plasma Clearance and Tolerability

Studies have shown that incorporating a PEG spacer can significantly decrease plasma clearance and improve the tolerability of ADCs.

LinkerPlasma Clearance (mL/kg/day)Survival Rate (at 20 mg/kg dose)
PEG0 (No PEG)>46.30% (by day 5)
PEG127.3100% (at day 28)
Data adapted from a study on MMAE-based ADCs.[4][5]

Mandatory Visualization

ADC_Structure cluster_Antibody Monoclonal Antibody (mAb) cluster_Linker This compound Linker cluster_Payload Cytotoxic Payload mAb Antibody nh Amine mAb->nh Conjugation Site (e.g., Lysine) peg PEG12 Spacer acid Acid peg->acid nh->peg drug Drug acid->drug Payload Attachment

Caption: Structure of an ADC with the this compound linker.

Conjugation_Workflow cluster_Step1 Step 1: Drug-Linker Synthesis cluster_Step2 Step 2: ADC Conjugation cluster_Step3 Step 3: ADC Characterization arrow arrow drug Cytotoxic Drug (with amine group) activated_linker Activated Linker (NHS Ester) drug->activated_linker EDC, NHS in DMF/DMSO linker This compound linker->activated_linker drug_linker Purified Drug-Linker Conjugate activated_linker->drug_linker Purification (HPLC) adc_reaction Conjugation Reaction drug_linker->adc_reaction antibody Antibody in PBS antibody->adc_reaction purified_adc Purified ADC adc_reaction->purified_adc Purification (SEC) dar DAR Determination purified_adc->dar stability Stability Assay purified_adc->stability cytotoxicity Cytotoxicity Assay purified_adc->cytotoxicity

Caption: General workflow for ADC development using this compound.

ADC_MoA cluster_Extracellular Extracellular Space cluster_Intracellular Tumor Cell adc ADC receptor Tumor Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking released_drug Released Payload lysosome->released_drug Payload Release dna_damage DNA Damage & Apoptosis released_drug->dna_damage Cell Killing

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Protocols

Protocol 1: Two-Step ADC Synthesis using this compound

This protocol outlines the conjugation of a cytotoxic drug with a reactive amine group to the lysine (B10760008) residues of an antibody via the this compound linker.

Step 1: Synthesis of the Drug-Linker Conjugate

  • Activation of this compound:

    • Dissolve this compound (1.5 equivalents) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and N-hydroxysuccinimide (NHS) or sulfo-NHS (1.6 equivalents) to the linker solution.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated linker.[1]

  • Conjugation to the Drug:

    • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO.

    • Add the drug solution to the activated linker solution.

    • Stir the reaction at room temperature overnight.

  • Purification of the Drug-Linker Conjugate:

    • Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, purify the drug-linker conjugate using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

Step 2: Conjugation of the Drug-Linker to the Antibody

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in Phosphate-Buffered Saline (PBS), pH 7.4.

  • Conjugation Reaction:

    • Dissolve the purified drug-linker conjugate in anhydrous DMSO.

    • Add the drug-linker solution to the antibody solution. A typical molar excess of the linker to the antibody is 20-fold. The final concentration of the organic co-solvent should not exceed 10% (v/v) to maintain antibody integrity.[1]

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[1]

  • Purification of the ADC:

    • Remove unreacted drug-linker and byproducts by purifying the ADC using a desalting column or Size-Exclusion Chromatography (SEC) equilibrated with PBS.[1]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Method 1: UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.[1][4]

  • Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[1][4]

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • Equilibrate an HIC column with a high-salt mobile phase.

  • Inject 20-50 µg of the purified ADC sample.

  • Run a linear gradient from high to low salt concentration to elute the different ADC species.

  • Monitor the elution profile at 280 nm. The unconjugated antibody will elute first, followed by species with increasing DAR (e.g., DAR2, DAR4, etc.).

  • Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against target cancer cells.[6][7]

  • Cell Seeding:

    • Seed target antigen-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in a complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[6]

  • Viability Measurement:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[6]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an SDS-HCl solution).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]

Protocol 4: Plasma Stability Assay

This assay evaluates the stability of the ADC and the potential for premature drug release in circulation.[6]

  • Incubate the ADC in human or mouse plasma at 37°C.[6]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[6]

  • Process the plasma samples to precipitate proteins and extract the ADC. This can be achieved using methods like protein A/G affinity chromatography.

  • Analyze the samples by LC-MS to quantify the amount of intact ADC remaining.

  • Plot the percentage of intact ADC remaining over time to determine the stability profile.

References

Application Notes and Protocols for m-PEG12-NH-C2-acid in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of m-PEG12-NH-C2-acid, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, for the surface functionalization of nanoparticles. This process is pivotal for enhancing the in vivo performance of nanoparticles by improving their biocompatibility, stability, and circulation half-life, which are critical attributes for applications in drug delivery, diagnostics, and bioimaging.

Introduction to this compound

This compound is a discrete PEG (dPEG®) linker characterized by a methoxy-terminated twelve-unit polyethylene glycol chain, an amine, and a terminal two-carbon carboxylic acid. This heterobifunctional nature allows for a versatile and controlled approach to bioconjugation.[1] The hydrophilic PEG chain imparts a "stealth" characteristic to nanoparticles, forming a hydration layer that reduces non-specific protein adsorption (opsonization), thereby minimizing clearance by the reticuloendothelial system (RES).[1][2]

The primary amine and the carboxylic acid functional groups at one end of the linker enable covalent attachment to a variety of nanoparticle surface chemistries and subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes.

Data Presentation

Successful functionalization of nanoparticles with this compound results in predictable changes to their physicochemical properties. The following tables summarize the expected quantitative data based on common characterization techniques.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization

PropertyUnfunctionalized NanoparticlesFunctionalized NanoparticlesCharacterization Technique
Hydrodynamic Diameter (nm) Varies by core materialIncrease of 10-30 nmDynamic Light Scattering (DLS)
Zeta Potential (mV) Highly negative or positiveShift towards neutralZeta Potential Measurement
Polydispersity Index (PDI) < 0.2< 0.3Dynamic Light Scattering (DLS)

Table 2: Example of Expected Characterization Data for 50 nm Gold Nanoparticles (AuNPs)

FormulationMean Hydrodynamic Diameter (nm) ± SDZeta Potential (mV) ± SD
Citrate-stabilized AuNPs 52.3 ± 2.1-45.8 ± 3.5
AuNPs-PEG12-NH-C2-acid 75.6 ± 3.5-10.2 ± 2.8

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of nanoparticles with this compound using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Protocol 1: Functionalization of Amine-Terminated Nanoparticles

This protocol details the conjugation of the carboxylic acid group of this compound to nanoparticles with primary amine surface groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminated silica (B1680970) or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Purification system (e.g., centrifugation, magnetic separation, or dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a concentration of 10 mg/mL.

    • Add EDC and NHS (or sulfo-NHS) to the this compound solution. A 2-4 mM final concentration of EDC and 5-10 mM of NHS is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a desired concentration (e.g., 1 mg/mL).

    • Immediately add the activated this compound solution to the nanoparticle suspension. The molar ratio of the PEG linker to the nanoparticles should be optimized for the specific application.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

    • Purify the functionalized nanoparticles from excess reagents and byproducts using an appropriate method such as centrifugation, magnetic separation, or dialysis against the Washing Buffer.

Protocol 2: Functionalization of Carboxyl-Terminated Nanoparticles

This protocol details a two-step process for conjugating the amine group of this compound to nanoparticles with carboxylic acid surface groups.

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., citrate-stabilized gold or PLGA nanoparticles)

  • This compound

  • EDC and NHS (or sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

  • Purification system (e.g., centrifugation or dialysis)

Procedure:

  • Activation of Nanoparticle Carboxyl Groups:

    • Disperse the carboxyl-functionalized nanoparticles in the Activation Buffer.

    • Add EDC and NHS to the nanoparticle dispersion. A 5 to 10-fold molar excess of EDC/NHS relative to the estimated number of carboxyl groups on the nanoparticle surface is a common starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups.

  • Conjugation of this compound:

    • Dissolve this compound in the Conjugation Buffer.

    • Add the this compound solution to the activated nanoparticle dispersion. The pH of the mixture should be adjusted to 7.2-7.8.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding the Quenching Solution.

    • Isolate and purify the functionalized nanoparticles by centrifugation and resuspension in the Washing Buffer or by dialysis.

Visualizations

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Quenching & Purification A Nanoparticle with -COOH groups C Activated Nanoparticle (NHS-ester) A->C 15-30 min, RT B EDC + NHS in Activation Buffer (pH 6.0) B->C E PEGylated Nanoparticle C->E 2h RT or O/N 4°C D This compound in Conjugation Buffer (pH 7.4) D->E G Purified Functionalized Nanoparticle E->G Centrifugation/ Dialysis F Quenching Buffer (Tris or Hydroxylamine) F->G

Caption: Workflow for functionalizing carboxyl-terminated nanoparticles.

Cellular Uptake of PEGylated Nanoparticles

PEGylated nanoparticles are primarily internalized by cells through endocytosis. The "stealth" PEG layer reduces opsonization, leading to prolonged circulation and allowing for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Once at the target site, they can be taken up by cells.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP PEGylated Nanoparticle Opsonin Opsonin (Protein) NP->Opsonin Reduced Binding ClathrinVesicle Clathrin-coated Vesicle NP->ClathrinVesicle Clathrin-mediated Endocytosis CaveolaeVesicle Caveolae NP->CaveolaeVesicle Caveolae-mediated Endocytosis Receptor Receptor Endosome Endosome ClathrinVesicle->Endosome CaveolaeVesicle->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Endosome->DrugRelease

References

Application Notes and Protocols for EDC/NHS Coupling with m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics. The use of discrete PEG (dPEG®) linkers, such as m-PEG12-NH-C2-acid, offers precise control over the linker length and molecular weight of the final conjugate. This heterobifunctional linker, featuring a terminal carboxylic acid and a protected amine, is particularly valuable in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The this compound linker provides a hydrophilic spacer that can improve the solubility and stability of the conjugate, reduce immunogenicity, and optimize the spatial orientation of the linked molecules for effective biological activity. The most common and efficient method for conjugating the carboxylic acid moiety of this linker to a primary amine on a target molecule is through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond with high efficiency under mild reaction conditions.

These application notes provide a detailed protocol for the EDC/NHS coupling of this compound to an amine-containing molecule, along with quantitative data ranges for reaction optimization and visualizations of the key chemical and biological processes.

Principle of EDC/NHS Coupling

The EDC/NHS coupling reaction is a two-step process that reliably forms an amide linkage between a carboxyl group and a primary amine.[]

  • Carboxylic Acid Activation: EDC first reacts with the carboxylic acid group on the this compound to form a highly reactive but unstable O-acylisourea intermediate. This activation step is most efficient at a slightly acidic pH (4.5-6.0).[]

  • Formation of a Stable NHS Ester and Amine Coupling: To prevent the hydrolysis of the unstable O-acylisourea intermediate, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea to form a more stable, amine-reactive NHS ester.[] This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS. The amine coupling step is most efficient at a physiological to slightly basic pH (7.2-8.5).[]

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, temperature, and reaction time. The following tables provide recommended starting ranges for these parameters. Optimization for each specific application is highly recommended.

ParameterRecommended RangeNotes
Molar Ratios
This compound : EDC : NHS1 : (1.2 - 2) : (1.2 - 2)An excess of EDC and NHS is generally used to drive the activation of the carboxylic acid.[]
Activated PEG-linker : Amine-molecule1 : (1 - 1.5)A slight excess of the amine-containing molecule can help to maximize the consumption of the activated linker.
Reaction Conditions
Activation pH4.5 - 6.0MES buffer is commonly used for the activation step.[2]
Coupling pH7.2 - 8.5PBS or borate (B1201080) buffer are suitable for the amine coupling step.[2]
TemperatureRoom Temperature (20-25°C)Reactions can be performed at 4°C to increase the stability of the NHS ester, though this may require longer reaction times.[3]
Activation Time15 - 30 minutesIncubation at room temperature is typical.[2]
Coupling Time2 - 12 hoursReaction progress should be monitored by a suitable analytical method (e.g., LC-MS).[4]
ParameterTypical RangeAnalytical Method
Reaction Monitoring & Characterization
Conjugation Efficiency / Yield50 - 90%HPLC, LC-MS[5][6]
Stability of Amide Bond (Half-life at pH 7.4, 37°C)YearsHPLC, LC-MS after incubation under physiological conditions[7]

Experimental Protocols

This protocol describes a general two-step procedure for conjugating the carboxylic acid of this compound to a primary amine on a target molecule.

Materials
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if required for dissolving reactants)

  • Purification equipment (e.g., size-exclusion chromatography column, dialysis cassettes, HPLC system)

Procedure

1. Reagent Preparation:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

  • Dissolve the this compound in Activation Buffer. If solubility is an issue, a minimal amount of anhydrous DMF or DMSO can be used.

  • Dissolve the amine-containing molecule in Coupling Buffer.

2. Activation of this compound:

  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. Refer to the quantitative data table for recommended molar ratios.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Amine Coupling:

  • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

  • Ensure the pH of the final reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

  • Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction:

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS esters.

  • Incubate for 30 minutes at room temperature.

5. Purification of the Conjugate:

  • Purify the conjugate from excess reagents and byproducts using an appropriate method based on the properties of the conjugate.

    • Size-Exclusion Chromatography (SEC): Effective for separating larger protein conjugates from smaller reactants.

    • Dialysis: Suitable for removing small molecule impurities from macromolecular conjugates.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for purifying and analyzing smaller molecule conjugates.

6. Characterization:

  • Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as LC-MS, HPLC, and SDS-PAGE (for protein conjugates).

Visualizations

Reaction Mechanism

EDC_NHS_Coupling Carboxylic_Acid m-PEG12-NH-C2-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS EDC_byproduct Isourea Byproduct O_Acylisourea->EDC_byproduct NHS NHS NHS->NHS_Ester Conjugate m-PEG12-NH-C2-CO-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + R-NH2 NHS_released NHS NHS_Ester->NHS_released Amine R-NH2 (Target Molecule) Amine->Conjugate

Caption: EDC/NHS coupling reaction mechanism.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (PEG-linker, EDC, NHS, Buffers) Start->Prepare_Reagents Activate_PEG Activate this compound with EDC/NHS (pH 4.5-6.0) Prepare_Reagents->Activate_PEG Couple_Amine Couple with Amine-Molecule (pH 7.2-8.5) Activate_PEG->Couple_Amine Quench Quench Reaction Couple_Amine->Quench Purify Purify Conjugate (SEC, Dialysis, or HPLC) Quench->Purify Characterize Characterize Conjugate (LC-MS, HPLC, SDS-PAGE) Purify->Characterize End End Characterize->End

Caption: General experimental workflow.

PROTAC Mechanism of Action

PROTAC_MoA PROTAC PROTAC (E3 Ligand - PEG Linker - Target Ligand) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

Caption: PROTAC-mediated protein degradation.

References

Application Notes and Protocols for m-PEG12-NH-C2-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-PEG12-NH-C2-acid is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker used to modify drugs, proteins, nanoparticles, and surfaces. Its structure consists of a methoxy-terminated PEG chain of twelve ethylene (B1197577) glycol units, which provides a hydrophilic and biocompatible spacer arm. This is connected to a terminal carboxylic acid group via a stable amide linkage. This heterobifunctional architecture is ideal for bioconjugation, particularly in the development of targeted drug delivery systems.

The primary application of this compound involves the covalent attachment (PEGylation) of therapeutic molecules or delivery vehicles to enhance their pharmacological properties. The carboxylic acid terminus can be readily activated using carbodiimide (B86325) chemistry (EDC/NHS) to form a stable amide bond with primary amine groups present on proteins, peptides, or amine-functionalized nanoparticles. The methoxy-capped end prevents unwanted crosslinking.

Key Advantages of this compound Functionalization:

  • Enhanced Biocompatibility and Stability: The hydrophilic PEG chain forms a hydration layer that reduces non-specific protein adsorption (opsonization), minimizing aggregation and leading to reduced immunogenicity.[1]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of molecules, which can prevent rapid clearance by the reticuloendothelial system (RES) and reduce renal filtration rates. This prolongs systemic circulation time, allowing for greater accumulation at the target site.[2][3]

  • Increased Solubility: The PEG linker significantly improves the water solubility of hydrophobic drugs, making them more suitable for intravenous administration.[3]

  • Versatile Conjugation: The terminal carboxyl group enables the covalent attachment of a wide range of molecules, including targeting ligands (antibodies, peptides), therapeutic agents, and imaging probes, through well-established bioconjugation techniques.[]

Core Application: Surface Functionalization of Nanoparticles

A primary use for this compound is the surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles, iron oxide nanoparticles) to create "stealth" carriers. These PEGylated nanoparticles can evade the immune system, circulate for longer periods, and preferentially accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.

Logical Relationship of the this compound Linker

cluster_0 This compound Structure cluster_1 Function in Drug Delivery struct m-PEG PEG12 Spacer (Hydrophilic) Amide Link Carboxylic Acid (Reactive End) F_Stealth Stealth Property (Evades Immune System) struct:m->F_Stealth F_PK Improved Pharmacokinetics (Longer Circulation) struct:spacer->F_PK F_Solubility Enhanced Solubility struct:spacer->F_Solubility F_Conj Conjugation Handle struct:acid->F_Conj

Caption: Structure-function relationship of the this compound linker.

Data Presentation: Characterization of PEGylated Nanoparticles

The covalent attachment of this compound to a nanoparticle surface predictably alters its physicochemical properties. The following tables provide representative data on the characterization of nanoparticles before and after PEGylation.

Note: Data presented here is illustrative, based on results from PEGylating carboxyl-modified nanoparticles with mPEG-amine, which demonstrates the expected changes in size and charge.

Table 1: Colloidal Properties of PEGylated Nanoparticles

FormulationPEG DensityMean Hydrodynamic Diameter (nm) ± SDZeta Potential (mV) ± SD
Unmodified Nanoparticles (Amine-functionalized)0%115 ± 2.1+32.4 ± 1.8
PEGylated Nanoparticles25%128 ± 2.5+15.1 ± 2.3
PEGylated Nanoparticles50%139 ± 2.2+6.7 ± 2.9
PEGylated Nanoparticles100%152 ± 3.0-2.9 ± 2.5

Source: Adapted from studies on 100 nm polystyrene nanoparticles.[5] Increasing PEG density leads to a larger hydrodynamic diameter and neutralization of the surface charge.

Table 2: Drug Loading and Characterization of PEGylated Nanoconjugates

ParameterValueMethod of Analysis
Particle Size 160 – 190 nmDynamic Light Scattering (DLS)
Morphology SphericalTransmission Electron Microscopy (TEM)
Drug Loading Efficiency 48 ± 5%UV-Vis Spectrophotometry
Synthesis Yield ~32%Gravimetric Analysis

Source: Representative data from a study on mPEG-Glutamic Acid-Methotrexate nanoconjugates.[6]

Experimental Protocols

The most common method for conjugating this compound to a substrate is through the activation of its terminal carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

General Workflow for Nanoparticle PEGylation

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_conjugation Step 2: Conjugation (pH 7.2-8.5) cluster_purification Step 3: Quenching & Purification A This compound B Add EDC + NHS in Activation Buffer (MES) A->B C Activated NHS-Ester Intermediate (Stable but moisture-sensitive) B->C E Mix Activated PEG with Nanoparticles C->E Immediate Use D Amine-Functionalized Nanoparticle D->E F Formation of Stable Amide Bond G Add Quenching Buffer (e.g., Tris, Glycine) F->G H Purify via Dialysis or Size Exclusion Chromatography G->H I PEGylated Nanoparticle H->I

Caption: General workflow for nanoparticle PEGylation using EDC/NHS chemistry.

Protocol 1: Covalent Coupling of this compound to Amine-Functionalized Nanoparticles (Aqueous Method)

This protocol describes the conjugation of the carboxylic acid group of the PEG linker to primary amines on a nanoparticle surface.

Materials:

  • This compound

  • Amine-functionalized nanoparticles (e.g., polymeric, silica, or iron oxide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3][7]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3][7]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification System: Dialysis cassette (appropriate MWCO) or size-exclusion chromatography (SEC) column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening vials to prevent moisture condensation.[7]

    • Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use. These solutions are not stable and should be used promptly.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution.[8]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive NHS ester.[8]

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer (PBS, pH 7.2-7.5). The concentration will depend on the specific nanoparticle type and should be optimized.

  • Conjugation Reaction:

    • Immediately add the freshly activated this compound solution to the nanoparticle dispersion. The molar ratio of PEG linker to nanoparticles should be optimized for the desired surface density.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing (e.g., on a rotator).[8]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[3]

    • Incubate for 15-30 minutes at room temperature to deactivate and hydrolyze any unreacted NHS esters.[3][7]

  • Purification of PEGylated Nanoparticles:

    • Remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents.

    • For non-magnetic nanoparticles, purify using dialysis against PBS or by passing the solution through a size-exclusion chromatography column.

    • For magnetic nanoparticles, use a magnetic separator to pellet the particles, remove the supernatant, and wash the particles 3-5 times with Coupling Buffer.

  • Characterization and Storage:

    • Characterize the purified PEGylated nanoparticles for size (DLS), surface charge (zeta potential), and degree of PEGylation (e.g., via NMR, FTIR, or TGA).

    • Resuspend the final product in an appropriate storage buffer (e.g., PBS) and store at 4°C.

Table 3: Recommended Molar Ratios and pH for EDC/NHS Coupling

ParameterRecommended RangeNotes
Molar Ratio (Acid:EDC:NHS) 1 : 1.5-5 : 1.5-5Excess EDC/NHS is used to drive the activation reaction.
Activation pH 4.5 - 6.0Optimal for EDC reaction with carboxylic acid. MES buffer is recommended.[7]
Coupling pH 7.2 - 8.5Optimal for NHS-ester reaction with primary amines. PBS is a common choice.[7]
Reaction Time (Activation) 15 - 30 minutesSufficient to form the NHS-ester intermediate.
Reaction Time (Coupling) 2 - 12 hoursCan be performed at room temperature for 2h or overnight at 4°C.

Disclaimer: These notes and protocols are intended for research purposes by qualified individuals. Reaction conditions, particularly molar ratios and incubation times, should be optimized for each specific application and substrate.

References

Application Notes and Protocols for Surface Modification of Materials Using m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of materials with polyethylene (B3416737) glycol (PEG) derivatives is a cornerstone technique in biomedical and pharmaceutical research. PEGylation, the process of attaching PEG chains to a surface, is widely employed to enhance the biocompatibility, stability, and therapeutic efficacy of materials such as nanoparticles, medical devices, and drug delivery systems.[1] The m-PEG12-NH-C2-acid is a heterobifunctional PEG linker that offers precise control over surface functionalization. This molecule features a methoxy-terminated PEG chain of 12 ethylene (B1197577) glycol units, which provides a hydrophilic and bio-inert shield, and a terminal amine group for initial surface conjugation, followed by a carboxylic acid for subsequent bioconjugation reactions.

The hydrophilic nature of the PEG chain effectively reduces non-specific protein adsorption and cellular adhesion, a critical factor in preventing the foreign body response and enhancing the in-vivo circulation time of nanoparticles.[2] The amine and carboxylic acid termini allow for a versatile, two-step conjugation strategy, enabling the covalent attachment of a wide range of biomolecules, including targeting ligands, antibodies, and therapeutic agents.

Key Applications:

  • Nanoparticle Functionalization: Improving the stability and biocompatibility of nanoparticles (e.g., gold, iron oxide, liposomes) for applications in drug delivery and medical imaging.[3][4]

  • Biomaterial Surface Modification: Rendering medical implants and devices more biocompatible to reduce thrombosis and foreign body response.

  • Drug Delivery Systems: Serving as a flexible linker to conjugate drugs to carrier molecules, facilitating controlled release and targeted delivery.[5]

  • Biosensor Development: Immobilizing biorecognition molecules onto sensor surfaces while minimizing non-specific binding.

Data Presentation

Successful surface modification with this compound can be quantitatively assessed through various analytical techniques. The following tables summarize expected changes in material properties upon successful PEGylation.

Table 1: Characterization of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesPEGylated NanoparticlesTechnique
Hydrodynamic Diameter (nm)100 ± 5135 ± 7[6][7]Dynamic Light Scattering (DLS)[8]
Polydispersity Index (PdI)0.25 ± 0.050.15 ± 0.03[6][7]Dynamic Light Scattering (DLS)
Zeta Potential (mV)-35 ± 3-15 ± 2[8][9]Laser Doppler Electrophoresis[6][7]

Table 2: Protein Adsorption on Modified Surfaces

SurfaceAdsorbed Bovine Serum Albumin (mg/m²)Technique
Unmodified2.5 ± 0.3Isothermal Titration Calorimetry (ITC)[5]
PEG Mushroom Regime1.2 ± 0.2[5]Isothermal Titration Calorimetry (ITC)
PEG Brush Regime0.4 ± 0.1[5]Isothermal Titration Calorimetry (ITC)

Table 3: Cell Adhesion on Modified Surfaces

SurfaceAdherent Cells / mm²Technique
Unmodified Polyurethane3500 ± 400Fluorescence Microscopy[10]
PEGylated Polyurethane800 ± 150[10]Fluorescence Microscopy

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles

This protocol details the covalent attachment of the amine group of this compound to carboxylated nanoparticles using carbodiimide (B86325) chemistry.

Materials:

  • Carboxylated Nanoparticles (e.g., gold nanoparticles, magnetic nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Add EDC to the nanoparticle suspension to a final concentration of 10 mM.

    • Add NHS to a final concentration of 25 mM.

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups.

  • Purification of Activated Nanoparticles:

    • Wash the activated nanoparticles twice with Activation Buffer using centrifugal filtration to remove excess EDC and NHS.

    • Resuspend the activated nanoparticles in Coupling Buffer.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer to a concentration of 10 mg/mL.

    • Add the this compound solution to the activated nanoparticle suspension. A 100-fold molar excess of the PEG linker relative to the estimated number of surface carboxyl groups is recommended as a starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle shaking.

  • Quenching and Final Purification:

    • Add Quenching Buffer to a final concentration of 100 mM and incubate for 30 minutes to deactivate any remaining active NHS esters.

    • Wash the PEGylated nanoparticles three times with PBS (pH 7.4) using centrifugal filtration to remove unbound PEG linker and byproducts.

    • Resuspend the final PEGylated nanoparticles in a suitable storage buffer.

Protocol 2: Further Functionalization via the Terminal Carboxylic Acid

The terminal carboxylic acid of the now surface-bound this compound can be used to conjugate other molecules (e.g., proteins, peptides, small molecule drugs) containing primary amine groups.

Materials:

  • PEGylated Nanoparticles from Protocol 1

  • Amine-containing molecule of interest

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

Procedure:

  • Activation of Terminal Carboxylic Acid:

    • Resuspend the PEGylated nanoparticles in Activation Buffer.

    • Add EDC (10 mM) and NHS (25 mM) to the suspension.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Purification:

    • Wash the activated PEGylated nanoparticles twice with Activation Buffer using centrifugal filtration.

    • Resuspend in Coupling Buffer.

  • Conjugation of Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the molecule to the activated PEGylated nanoparticle suspension. The molar ratio should be optimized for the specific application.

    • Incubate for 2-4 hours at room temperature with gentle shaking.

  • Quenching and Final Purification:

    • Add Quenching Buffer (100 mM final concentration) and incubate for 30 minutes.

    • Purify the final functionalized nanoparticles by centrifugal filtration or a suitable alternative method.

Mandatory Visualization

experimental_workflow cluster_prep Nanoparticle Preparation cluster_activation Surface Activation cluster_purification1 Purification cluster_conjugation PEGylation cluster_quenching Quenching & Purification cluster_characterization Characterization start Start with Carboxylated Nanoparticles disperse Disperse in Activation Buffer start->disperse add_edc_nhs Add EDC/NHS disperse->add_edc_nhs incubate_activation Incubate 30 min add_edc_nhs->incubate_activation wash1 Wash (x2) with Activation Buffer incubate_activation->wash1 add_peg Add this compound wash1->add_peg incubate_conjugation Incubate 2-4 hours add_peg->incubate_conjugation add_quenching Add Quenching Buffer incubate_conjugation->add_quenching wash2 Wash (x3) with PBS add_quenching->wash2 end PEGylated Nanoparticles wash2->end dls DLS zeta Zeta Potential protein_adsorption Protein Adsorption Assay cell_adhesion Cell Adhesion Assay end->dls end->zeta end->protein_adsorption end->cell_adhesion

Caption: Experimental workflow for nanoparticle surface modification.

signaling_pathway unmodified Unmodified Material Surface pegylation Surface PEGylation with This compound unmodified->pegylation hydrophilic_shield Formation of a Hydrated PEG Layer pegylation->hydrophilic_shield protein_repulsion Reduced Non-specific Protein Adsorption hydrophilic_shield->protein_repulsion cell_repulsion Inhibition of Cellular Adhesion protein_repulsion->cell_repulsion biocompatibility Enhanced Biocompatibility & 'Stealth' Properties cell_repulsion->biocompatibility

Caption: Logical pathway of PEGylation-induced biocompatibility.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG12-NH-C2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving m-PEG12-NH-C2-acid conjugation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for specific issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

The this compound is a heterobifunctional PEG linker. It contains a methoxy-capped polyethylene (B3416737) glycol (PEG) chain of 12 units, which provides hydrophilicity and a defined spacer length. One terminus has a carboxylic acid (-COOH) group, and the other has a primary amine (-NH2) separated by a 2-carbon spacer. However, for the purpose of conjugating this linker to another molecule, the key reactive group is its terminal carboxylic acid. This carboxyl group is typically activated to react with primary amines on a target molecule (e.g., a protein, antibody, or peptide) to form a stable amide bond. This process, often called PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the target molecule.[1][2]

Q2: What is the primary chemical reaction used for conjugating this linker?

The most common method for conjugating a carboxylic acid-terminated linker like this compound to a primary amine on a biomolecule is through carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This is a "zero-length" crosslinking method as no atoms from the coupling agents are incorporated into the final product.

Q3: Why is NHS or Sulfo-NHS necessary if EDC can directly couple acids and amines?

While EDC can directly mediate amide bond formation, the O-acylisourea intermediate it forms with the carboxylic acid is highly unstable in aqueous solutions and prone to rapid hydrolysis.[4] This hydrolysis regenerates the original carboxyl group and competes with the desired amine reaction, often leading to low yields. NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts more efficiently with primary amines to form a stable amide bond.[3][4]

Q4: What are the most critical factors for achieving high conjugation efficiency?

The success of the EDC/NHS coupling reaction is highly dependent on several parameters:

  • pH Control: The activation of the carboxyl group with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS ester with the primary amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).[3][5]

  • Buffer Choice: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete in the reaction.[6] MES buffer is recommended for the activation step, and Phosphate-Buffered Saline (PBS) is suitable for the coupling step.

  • Reagent Quality and Handling: EDC and NHS are moisture-sensitive and should be stored in a desiccator and warmed to room temperature before opening to prevent condensation.[3][7] Solutions should always be prepared fresh immediately before use.

  • Molar Ratios: The molar ratios of EDC and NHS to the this compound, as well as the ratio of the activated PEG linker to the target molecule, must be optimized.

Troubleshooting Guide

Low yield or complete failure of a conjugation reaction is a common issue. The following table outlines potential problems, their causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugate Yield 1. Hydrolysis of EDC and/or NHS Ester: Reagents are sensitive to moisture and have short half-lives in aqueous buffers.• Use high-purity, fresh EDC and NHS. Allow reagents to warm to room temperature in a desiccator before opening.[7]• Prepare EDC and NHS solutions immediately before use. Do not store aqueous stocks.[3]• Proceed with the coupling step promptly after the activation step.
2. Incorrect pH: Activation and coupling steps were performed outside their optimal pH ranges.• Implement a two-step pH procedure. Use MES buffer at pH 4.5-6.0 for the activation of the PEG linker.[5]• Adjust the pH to 7.2-8.0 using a buffer like PBS before or during the addition of the amine-containing target molecule.
3. Incompatible Buffers: Presence of competing nucleophiles (e.g., Tris, glycine, azide) or carboxylates in the reaction buffers.• Ensure all buffers are free of extraneous primary amines or carboxyl groups.[6]• If the target molecule is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before the reaction.
4. Suboptimal Molar Ratios: Insufficient activation of the PEG linker or insufficient amount of activated linker relative to the target molecule.• Empirically optimize the molar excess of EDC and NHS over the PEG linker. Start with a 2-5 fold molar excess.[5]• Optimize the molar ratio of the activated PEG linker to the target molecule. A 10-20 fold molar excess of the linker is a common starting point.
Precipitation During Reaction 1. High Concentration of EDC: Some proteins can precipitate in the presence of high EDC concentrations.• Reduce the amount of EDC used.[5]• Consider a two-step protocol where excess EDC and NHS are removed via a desalting column after the activation step and before adding the protein.
2. Protein Instability: The target protein may not be stable at the required activation or coupling pH.• Confirm the stability of your protein at the required pH values (both acidic and neutral/alkaline).• If pH shift is problematic, a less efficient one-step protocol at a compromise pH (e.g., 6.5-7.2) can be attempted, though this may lower the yield.
Reaction Heterogeneity / Side Products 1. Formation of N-acylurea: An irreversible side reaction of the O-acylisourea intermediate that inactivates the activated carboxyl group.• Using NHS or Sulfo-NHS significantly minimizes this side reaction by rapidly converting the unstable intermediate to a more stable NHS ester.[4]• Ensure adequate and efficient mixing during the activation step.
2. Multiple Conjugation Sites: The target protein has multiple primary amines (e.g., lysine (B10760008) residues, N-terminus) leading to a heterogeneous product.• Reduce the molar excess of the activated PEG linker to control the degree of labeling.• Optimize reaction time and temperature; shorter times and lower temperatures can help limit multiple conjugations.

Experimental Protocols

Key Reagent and Buffer Preparation
Reagent / Buffer Composition Purpose
This compound Mol. Wt.: 631.75 g/mol PEGylation Reagent
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0For EDC/NHS activation of carboxyl groups
Coupling Buffer 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)For reaction of NHS-ester with amines
EDC Stock Solution 10 mg/mL in Activation Buffer or anhydrous DMSOActivation Reagent (Prepare Fresh)
NHS/Sulfo-NHS Stock 10 mg/mL in Activation Buffer or anhydrous DMSOStabilizing Reagent (Prepare Fresh)
Quenching Solution 1 M Tris-HCl or 1 M Hydroxylamine (B1172632), pH 8.5To stop the reaction and cap unreacted sites
Two-Step Conjugation Protocol (Recommended)

This protocol is designed for conjugating this compound to an amine-containing protein.

  • Preparation of Reactants:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a 1-10 mg/mL solution of your protein in Coupling Buffer (PBS, pH 7.2-7.5). If the protein is in a different buffer, perform a buffer exchange.

    • Dissolve the this compound in Activation Buffer (MES, pH 5.0-6.0) at the desired concentration.

  • Activation of this compound:

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer.

    • To the solution of this compound, add EDC to a final molar excess of 2-10 fold.

    • Immediately add NHS (or Sulfo-NHS) to a final molar excess of 2-10 fold.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Target Protein:

    • Immediately add the freshly activated PEG solution to your protein solution. A common starting point is a 10- to 20-fold molar excess of the activated PEG linker over the protein.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. If necessary, add a small amount of concentrated Coupling Buffer to adjust.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent. Add hydroxylamine or Tris buffer to a final concentration of 10-50 mM.[5][6]

    • Incubate for 15-30 minutes at room temperature. This will hydrolyze any remaining unreacted NHS esters.

  • Purification:

    • Remove unreacted PEG linker, coupling agents, and byproducts from the final conjugate.

    • Purification can be achieved using Size-Exclusion Chromatography (SEC), dialysis, or Tangential Flow Filtration (TFF), depending on the size difference between the conjugate and the contaminants.

Visual Diagrams

Chemical Reaction Pathway

reaction_pathway cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.2 - 8.0) PEG_COOH m-PEG-COOH O_Acyl O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acyl + EDC EDC EDC->O_Acyl O_Acyl->PEG_COOH (fast) NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acyl->NHS_Ester + Hydrolysis Hydrolysis NHS NHS / Sulfo-NHS NHS->NHS_Ester Final_Product m-PEG-NH-Protein (Stable Amide Bond) NHS_Ester->Final_Product + NHS_Released NHS Protein_NH2 Protein-NH2 Protein_NH2->Final_Product Urea Urea Byproduct

Caption: EDC/NHS reaction mechanism for conjugating this compound.

Experimental Workflow

experimental_workflow start Start prep Prepare Reagents (PEG, Protein, Buffers) start->prep activate Activate PEG-COOH with EDC/NHS (pH 5-6, 15-30 min) prep->activate conjugate Add Activated PEG to Protein (pH 7.2-7.5, 1-2h RT or O/N 4°C) activate->conjugate quench Quench Reaction (Hydroxylamine or Tris) conjugate->quench purify Purify Conjugate (SEC, Dialysis) quench->purify analyze Analyze Final Product (SDS-PAGE, HPLC, MS) purify->analyze end End analyze->end

Caption: A standard two-step experimental workflow for PEGylation.

Troubleshooting Decision Tree

troubleshooting_tree start Low / No Yield? ph_check Was a two-step pH protocol used? start->ph_check Yes buffer_check Are buffers free of competing amines/carboxyls? ph_check->buffer_check Yes fix_ph Action: Implement two-step pH (MES pH 5-6, then PBS pH 7.2-8) ph_check->fix_ph No reagent_check Are EDC/NHS reagents freshly prepared? buffer_check->reagent_check Yes fix_buffer Action: Perform buffer exchange into MES / PBS buffer_check->fix_buffer No ratio_check Are molar ratios optimized? reagent_check->ratio_check Yes fix_reagents Action: Use fresh, high-purity reagents. Prepare solutions immediately before use. reagent_check->fix_reagents No fix_ratios Action: Increase molar excess of EDC/NHS and/or PEG linker. ratio_check->fix_ratios No success Problem Solved ratio_check->success Yes fix_ph->success fix_buffer->success fix_reagents->success fix_ratios->success

Caption: A decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Troubleshooting PEG Linker Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during PEG linker reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in my PEGylation reaction?

A1: Low conjugation yield is a frequent issue that can stem from several factors. The most common cause is the hydrolysis of the activated PEG linker, especially when using N-hydroxysuccinimide (NHS) esters, which are sensitive to moisture and have a short half-life in aqueous solutions, particularly at higher pH.[1][2][3] Other significant factors include suboptimal reaction conditions (pH, temperature), incorrect molar ratios of reactants, the use of incompatible buffers containing primary amines (e.g., Tris or glycine), and poor quality or degradation of the PEG reagent.[3] Additionally, for a successful reaction, the target functional groups on the protein must be accessible; steric hindrance can prevent the PEG linker from reaching the reaction site.[2]

Q2: I'm observing aggregation of my protein during the PEGylation reaction. What can I do to prevent this?

A2: Protein aggregation during PEGylation can be caused by several factors, including intermolecular cross-linking, especially when using homobifunctional PEG reagents.[4] Changes in the protein's surface charge and hydrophobicity upon PEGylation can also lead to reduced solubility and aggregation.[5] To mitigate aggregation, consider the following strategies:

  • Optimize the Molar Ratio: A high molar excess of the PEG reagent can lead to over-labeling and subsequent aggregation. It is advisable to start with a lower molar ratio (e.g., 5:1 to 20:1 of PEG to protein) and titrate to find the optimal balance.[5]

  • Control Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) to enhance protein stability, though this may require a longer incubation time.[5] Ensure the pH of the reaction buffer is optimal for your protein's stability.

  • Reagent Addition: Add the dissolved PEG reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can induce precipitation.[5]

  • Use of Additives: In some cases, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.

  • Consider Linker Chemistry: If using a homobifunctional linker is causing cross-linking, switching to a monofunctional (e.g., mPEG-NHS) or a heterobifunctional linker is recommended.[4]

Q3: How do I choose the appropriate buffer for my PEGylation reaction?

A3: The choice of buffer is critical for a successful PEGylation reaction. For amine-reactive PEGylation using NHS esters, it is essential to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the target protein for the PEG linker.[1][3] Suitable buffers for NHS ester chemistry include phosphate, borate, carbonate-bicarbonate, and HEPES buffers.[1] The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[2][6] For thiol-reactive PEGylation with maleimide (B117702) linkers, a pH range of 6.5 to 7.5 is generally recommended to ensure the sulfhydryl group is sufficiently nucleophilic while minimizing side reactions.[2]

Q4: What are the common side reactions I should be aware of with maleimide-thiol PEGylation?

A4: While maleimide-thiol chemistry is highly specific for cysteine residues, there are potential side reactions. A primary concern is the instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[2] To stabilize the linkage, it is often recommended to promote the hydrolysis of the thiosuccinimide ring by briefly raising the pH to 8.5-9.0 after the initial conjugation.[2] Another common issue is the oxidation of the thiol groups on the PEG reagent or the protein, leading to the formation of disulfide bonds and reducing the availability of reactive thiols.[2] This can be minimized by working with degassed buffers and, if necessary, pre-treating the protein with a reducing agent like TCEP.

Troubleshooting Guides

Low PEGylation Yield

Problem: You are observing a low yield of your desired PEGylated product.

Below is a troubleshooting workflow to help identify and resolve the issue.

Low_Yield_Troubleshooting start Low PEGylation Yield check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions check_protein Check Target Protein start->check_protein reagent_quality PEG Reagent Quality: - Stored properly? - Freshly prepared solution? check_reagents->reagent_quality buffer_choice Buffer Composition: - Amine-free (for NHS)? - Correct pH? check_conditions->buffer_choice molar_ratio Molar Ratio: - Sufficient excess of PEG? check_conditions->molar_ratio protein_amines Accessible Amines/Thiols: - Steric hindrance? check_protein->protein_amines solution1 Solution: - Use fresh reagent - Store desiccated at -20°C reagent_quality->solution1 Degraded solution2 Solution: - Use appropriate buffer (e.g., PBS) - Verify pH is in optimal range buffer_choice->solution2 Incorrect solution3 Solution: - Increase molar excess of PEG - Optimize ratio molar_ratio->solution3 Too Low solution4 Solution: - Use longer PEG spacer - Consider site-directed mutagenesis protein_amines->solution4 Inaccessible end Yield Improved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low PEGylation yield.

Data Presentation: Quantitative Reaction Parameters
ParameterNHS-Ester ChemistryMaleimide ChemistryAldehyde Chemistry (N-terminal)
Optimal pH Range 7.2 - 8.5[2][6]6.5 - 7.5[2]5.0 - 8.0[7][8]
Recommended Molar Ratio (PEG:Protein) 5:1 to 50:1[1]10:1 to 20:13:1 to 5:1[7][9]
Common Buffers Phosphate, Borate, HEPES[1]Phosphate (PBS)[2]MES, Acetate[1]
Incompatible Buffers Tris, Glycine[1][3]Buffers with free thiolsBuffers with primary amines

Table 1. Recommended Reaction Conditions for Common PEGylation Chemistries.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[1]
7.4N/A> 120 minutes[]
8.025°C~34 minutes[1]
8.64°C10 minutes[1]
9.0N/A< 9 minutes[]

Table 2. pH-Dependent Hydrolysis Rate of NHS Esters.

Experimental Protocols

Protocol 1: General Amine-Specific PEGylation using an NHS Ester

This protocol outlines a general procedure for labeling a protein with an NHS-ester-activated PEG.

Materials:

  • Protein to be PEGylated

  • mPEG-NHS Ester

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amines.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to create a stock solution. NHS esters are moisture-sensitive.[9]

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[11]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[12] Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using size-exclusion chromatography (see Protocol 2).

Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

SEC is a common method for separating the PEGylated conjugate from unreacted protein and excess PEG based on differences in their hydrodynamic radius.[13][]

Materials:

  • HPLC system with a UV detector

  • Size-exclusion chromatography column suitable for the molecular weight range of the analytes

  • Mobile Phase: A buffer compatible with the protein, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • PEGylated reaction mixture

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated reaction mixture through a low-protein-binding 0.22 µm syringe filter to remove any particulates.

  • Injection: Inject a defined volume of the prepared sample onto the equilibrated column.

  • Elution and Detection: Monitor the elution profile using the UV detector at 280 nm. The PEGylated protein will elute earlier than the unreacted native protein due to its larger size. Unreacted PEG may not be detected by UV at 280 nm unless it has a chromophore.

  • Fraction Collection: Collect the fractions corresponding to the desired PEGylated protein peak for further analysis.

Protocol 3: Characterization of PEGylated Protein by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique to determine the molecular weight of the PEGylated protein and assess the degree of PEGylation.[15][16]

Materials:

  • MALDI-TOF Mass Spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a suitable solvent like acetonitrile/water with 0.1% TFA)

  • Purified PEGylated protein sample

  • Native protein control

Procedure:

  • Sample Preparation: Mix the purified PEGylated protein sample with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form crystals.

  • Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the molecular weight of the PEGylated protein from the resulting spectrum. The number of attached PEG molecules can be calculated by the mass difference between the PEGylated and native protein.

Visualizations

Experimental Workflow for PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_protein Prepare Protein Solution (Amine-free buffer) mix Mix Protein and PEG (Optimized molar ratio and pH) prep_protein->mix prep_peg Prepare Activated PEG Solution (Anhydrous DMSO/DMF) prep_peg->mix incubate Incubate (Controlled temperature and time) mix->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purification (e.g., Size-Exclusion Chromatography) quench->purify characterize Characterization (SDS-PAGE, MS, HPLC) purify->characterize final_product Purified PEGylated Protein characterize->final_product

Caption: A typical experimental workflow for protein PEGylation.

References

Navigating PROTAC Synthesis: A Technical Support Guide for Low Yields with m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low yields in Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on the use of the m-PEG12-NH-C2-acid linker.

Troubleshooting Guide: A Systematic Approach to Improving PROTAC Yield

Low yields in multi-step PROTAC synthesis can be a significant bottleneck. A systematic evaluation of each stage of the process is crucial for identifying and resolving the underlying issues. This guide provides a structured, question-and-answer-based approach to pinpoint and overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My overall PROTAC yield is drastically low. Where should I begin troubleshooting?

A1: A low overall yield is a common challenge in multi-step PROTAC synthesis. The most effective strategy is a stepwise diagnosis of your synthetic route. Begin by verifying the quality of your starting materials and then sequentially analyze each chemical transformation. A logical workflow is essential to efficiently identify the source of the low yield.

Q2: How can I be certain that my starting materials, including the this compound linker, are not the source of the problem?

A2: The integrity of your starting materials is paramount. Before commencing the synthesis, it is critical to:

  • Confirm Identity and Purity: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the identity and purity of your E3 ligase ligand, target protein ligand, and the this compound linker.[1]

  • Assess Stability: Ensure that the reagents, particularly the PEG linker, have not degraded during storage. PEG compounds can be susceptible to oxidation.

  • Check for Amine Salt Formation: If your amine-containing starting materials are stored as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) salts, the presence of the acid can inhibit the amide coupling reaction. The amine salt must be neutralized with a suitable base prior to the coupling reaction.

Q3: My first amide coupling step, attaching the this compound linker to my ligand, is showing low conversion. What are the likely causes and how can I optimize this reaction?

A3: The initial amide coupling is a frequent point of failure in PROTAC synthesis.[1] Several factors can contribute to low conversion:

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical. Reagents like HATU, HBTU, and COMU are commonly used for their high efficiency.[2] If you are using a carbodiimide-based reagent like EDC, the addition of an activating agent such as HOBt or Oxyma can improve yields and reduce side reactions.

  • Suboptimal Reaction Conditions:

    • Base: The choice and stoichiometry of the base are crucial. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are commonly used. An insufficient amount of base, especially when dealing with amine salts, will result in low yields.

    • Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are typically the solvents of choice. The presence of water can lead to the hydrolysis of activated intermediates.

    • Temperature and Time: Most amide couplings are performed at room temperature. However, if the reaction is sluggish due to steric hindrance, gentle heating may be required. It is important to monitor the reaction progress by LC-MS to determine the optimal reaction time and avoid potential degradation.[2]

  • Poor Solubility of Reactants: If any of your reactants are not fully dissolved, the reaction will be slow and incomplete. Consider using a co-solvent system (e.g., DMF/DCM) or sonication to improve solubility.[2]

Q4: I've successfully synthesized the ligand-linker intermediate, but the second coupling reaction to attach the other ligand is resulting in a low yield. What should I consider?

A4: Similar to the first coupling, the efficiency of the second coupling reaction is critical. All the factors mentioned in Q3 (coupling reagents, reaction conditions, and solubility) should be re-evaluated for this step. Additionally, consider the potential for steric hindrance, as you are now working with a larger, more complex molecule. It may be necessary to screen different coupling reagents or adjust the linker attachment point to mitigate steric clash.

Q5: My LC-MS analysis shows good conversion to the final PROTAC, but the isolated yield after purification is very low. What could be the reason?

A5: Significant product loss during purification is a common issue with PEG-containing PROTACs.

  • High Polarity: The PEG linker imparts high polarity to the PROTAC molecule. This can cause the compound to adhere strongly to normal-phase silica (B1680970) gel during flash chromatography, leading to poor separation and low recovery.

  • Purification Method: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the preferred method for purifying polar molecules like PEGylated PROTACs. Optimizing the HPLC gradient and column chemistry (e.g., using a C8 column instead of a C18) can significantly improve separation and yield.[3]

Data Presentation: Impact of Reaction Conditions on Amide Coupling Yield

The following table summarizes data from a study on the synthesis of PROTACs, illustrating the impact of different reaction parameters on the conversion to the desired product. While not specific to this compound, the trends observed are highly relevant for optimizing amide coupling reactions in PROTAC synthesis.

Amine Salt FormSolventBase (equivalents)Coupling Reagent (equivalents)Average % Reaction ConversionIsolated Yield (%)
Free BaseDMSONMM (8)EDC·HCl (1.5), OxymaPure (2)85>40
HCl SaltDMSONMM (8)EDC·HCl (1.5), OxymaPure (2)60>40
TFA SaltDMSONMM (8)EDC·HCl (1.5), OxymaPure (2)<10Not Determined
Free BaseNMPNMM (8)EDC·HCl (1.5), OxymaPure (2)99>40
HCl SaltNMPNMM (8)EDC·HCl (1.5), OxymaPure (2)95>40
TFA SaltNMPNMM (8)EDC·HCl (1.5), OxymaPure (2)72>40

Data adapted from "Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis"[2]. The study highlights the significant impact of the amine salt form and solvent choice on reaction conversion, especially in high-throughput settings.

Experimental Protocols

Here, we provide a detailed, representative protocol for the key amide coupling step in PROTAC synthesis involving an amine-PEG-acid linker.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes the coupling of a carboxylic acid-containing component to an amine-functionalized component, which is a central step in the synthesis of PROTACs using the this compound linker.

Materials:

  • Carboxylic acid-functionalized ligand (1.0 equivalent)

  • Amine-functionalized component (e.g., this compound or a ligand-PEG intermediate) (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

  • To this solution, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-functionalized component in a minimal amount of anhydrous DMF.

  • Add the solution of the amine-functionalized component dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours until the starting material is consumed or the reaction plateaus.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as reverse-phase HPLC, to obtain the desired amide-coupled product.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to troubleshooting low yields in PROTAC synthesis.

Troubleshooting_Workflow start Start: Low PROTAC Yield check_materials 1. Verify Starting Material Integrity (Ligands, this compound) start->check_materials materials_ok Quality OK? check_materials->materials_ok materials_bad Re-purify or Source New Materials materials_ok->materials_bad No first_coupling 2. Analyze First Coupling Reaction (e.g., Amide Bond Formation) materials_ok->first_coupling Yes materials_bad->check_materials first_coupling_ok Conversion > 80%? first_coupling->first_coupling_ok optimize_first Optimize Coupling: - Reagent/Base/Solvent - Temperature/Time - Neutralize Amine Salts first_coupling_ok->optimize_first No second_coupling 3. Analyze Second Coupling Reaction first_coupling_ok->second_coupling Yes optimize_first->first_coupling second_coupling_ok Conversion > 80%? second_coupling->second_coupling_ok optimize_second Optimize Second Coupling: - Screen Reagents - Adjust Stoichiometry - Address Steric Hindrance second_coupling_ok->optimize_second No purification 4. Review Purification Strategy second_coupling_ok->purification Yes optimize_second->second_coupling purification_ok Isolated Yield > 30%? purification->purification_ok optimize_purification Switch to RP-HPLC Optimize Gradient & Column purification_ok->optimize_purification No end_good End: Yield Optimized purification_ok->end_good Yes optimize_purification->purification Amide_Coupling_Pathway cluster_reactants Reactants cluster_reagents Reagents Ligand_COOH Ligand-COOH Activated_Intermediate Activated Ester Intermediate Ligand_COOH->Activated_Intermediate Linker_NH2 H2N-PEG12-Linker Product Ligand-CO-NH-PEG12-Linker Linker_NH2->Product Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Activated_Intermediate->Product

References

Technical Support Center: Optimizing m-PEG12-NH-C2-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your m-PEG12-NH-C2-acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound coupling reaction using EDC and NHS?

A1: The coupling reaction is a two-step process, with each step having a distinct optimal pH range for maximum efficiency.

  • Carboxylic Acid Activation: The activation of the carboxyl group on your molecule of interest by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[1][2][3]

  • Amine Coupling: The subsequent reaction of the N-hydroxysuccinimide (NHS)-activated molecule with the primary amine of the this compound is most efficient at a physiological to slightly basic pH, generally between pH 7.0 and 8.5 .[1][3][4] A common practice is to adjust the pH to 7.2-7.5 for this step.[1][3][5]

Q2: Why is a two-step pH process recommended for this reaction?

A2: A two-step pH process is highly recommended because it allows for the independent optimization of both critical stages of the reaction.[3][4] The initial acidic conditions favor the efficient formation of the more stable amine-reactive NHS-ester intermediate from the carboxylic acid.[3][4] Subsequently, raising the pH to a neutral or slightly basic level ensures the primary amine on the PEG molecule is deprotonated and thus maximally nucleophilic for the coupling reaction.[3] This approach minimizes side reactions and generally leads to higher conjugation yields.[4]

Q3: What are the recommended buffers for the activation and coupling steps?

A3: Buffer selection is critical to avoid interference with the reaction. It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete with your reactants.[1]

  • Activation Step (pH 4.5-6.0): A non-amine, non-carboxylate buffer is essential. 0.1 M MES buffer is the most common and highly recommended choice.[1][4]

  • Coupling Step (pH 7.0-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS) , HEPES, borate, or carbonate-bicarbonate buffers are suitable.[4][6][7]

Q4: What are the common side reactions to be aware of during the coupling process?

A4: Several side reactions can occur, potentially reducing the yield of your desired conjugate. These include:

  • Hydrolysis of the NHS-ester: The activated NHS-ester can react with water, which regenerates the original carboxylic acid and prevents conjugation. This hydrolysis is more rapid at higher pH values.[4][8]

  • Formation of N-acylurea: This is an irreversible side reaction where the activated O-acylisourea intermediate rearranges, inactivating the carboxylic acid.[1]

  • Reaction with buffer components: As mentioned, buffers containing primary amines or carboxylates can compete in the reaction.[1]

Q5: What are the recommended molar ratios of EDC and NHS to the carboxylic acid?

A5: It is common to use a molar excess of both EDC and NHS relative to the carboxylic acid-containing molecule. The optimal ratio can depend on the specific reactants.

  • EDC: A starting point is a 2- to 10-fold molar excess over the carboxyl groups.[1]

  • NHS/Sulfo-NHS: A 2- to 5-fold molar excess over the carboxyl groups is often suggested.[1] It is often necessary to empirically optimize these ratios to achieve the highest reaction yield.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your this compound coupling experiments.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Incorrect pH of reaction buffers.Verify the pH of your Activation Buffer (should be 4.5-6.0) and Coupling Buffer (should be 7.0-8.5) using a calibrated pH meter.[1]
Presence of competing nucleophiles or carboxylates in buffers.Use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[1] MES and PBS are recommended for the activation and coupling steps, respectively.[1]
Inactive EDC or NHS.Use fresh, high-purity reagents. Ensure reagents are stored in a desiccator and equilibrated to room temperature before opening to prevent moisture condensation.[1]
Insufficient molar excess of EDC and/or NHS.Increase the molar excess of EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1]
Hydrolysis of the NHS-ester intermediate.Perform the coupling step immediately after the activation step. Avoid prolonged incubation at high pH.[1]
Inconsistent Results Variability in reagent quality.Use high-purity, fresh reagents and avoid repeated opening and closing of reagent vials.
Inconsistent reaction timing.Standardize the incubation times for both the activation and coupling steps.[1]
Difficulty in Purification Formation of byproducts.Optimize the reaction conditions (pH, molar ratios, time) to minimize side reactions. Consider a two-step protocol with the removal of excess EDC/NHS before adding the amine-PEG.[1]
Aggregation of the final conjugate.PEGylation should increase solubility. If aggregation is observed, it might be due to an incomplete reaction or side reactions. Re-evaluate the reaction conditions.[1]

Experimental Protocols

General Two-Step Aqueous Coupling Protocol

This protocol is a general guideline for the conjugation of a carboxyl-containing molecule to this compound in an aqueous buffer system.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[1]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[1]

  • Anhydrous DMSO or DMF (if needed to dissolve reactants)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[1]

    • Prepare a stock solution of your carboxyl-containing molecule in the Activation Buffer.

    • Prepare a stock solution of this compound in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • To the solution of your carboxyl-containing molecule, add EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[1]

    • Incubate the mixture for 15-60 minutes at room temperature.[9]

  • Purification of Activated Molecule (Optional but Recommended):

    • To prevent unwanted side reactions, it is advisable to remove the excess EDC and NHS. This can be achieved using a desalting column or through dialysis against the Coupling Buffer.[1]

  • Coupling to this compound:

    • Immediately add the solution of this compound to the activated carboxylic acid solution.

    • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.[1]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.[1][5]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification of the PEGylated Conjugate:

    • Remove unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_side_reactions Side Reactions Molecule_COOH Molecule-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Molecule-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (inactive byproduct) O_Acylisourea->N_Acylurea rearrangement NHS NHS / Sulfo-NHS Conjugate Molecule-PEG Conjugate (stable amide bond) NHS_Ester->Conjugate + PEG-NH2 Hydrolysis Hydrolysis (inactive carboxyl) NHS_Ester->Hydrolysis + H2O PEG_NH2 This compound

Caption: Chemical pathway for EDC/NHS mediated amide bond formation.

G cluster_troubleshooting Troubleshooting Workflow Start Low Conjugation Yield? Check_pH Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) Start->Check_pH Check_Buffers Check for Competing Buffers (e.g., Tris, Glycine) Check_pH->Check_Buffers pH is correct Failure Still Low Yield Check_pH->Failure pH is incorrect Check_Reagents Assess Reagent Quality (Fresh, Stored Properly?) Check_Buffers->Check_Reagents Buffers are correct Check_Buffers->Failure Buffers are incorrect Optimize_Ratios Optimize Molar Ratios (Increase EDC/NHS excess) Check_Reagents->Optimize_Ratios Reagents are fresh Check_Reagents->Failure Reagents are old Success Improved Yield Optimize_Ratios->Success Optimization successful Optimize_Ratios->Failure Optimization failed Contact_Support Contact Technical Support Failure->Contact_Support

Caption: A logical workflow for troubleshooting low conjugation yield.

References

m-PEG12-NH-C2-acid stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of m-PEG12-NH-C2-acid, a heterobifunctional PEG linker. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a dry, dark environment, and under an inert atmosphere such as argon or nitrogen.[1][2] PEG compounds are known to be sensitive to moisture, light, and oxygen.[1][2]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[1] It is advisable to repackage the compound into smaller, single-use aliquots to minimize repeated freeze-thaw cycles and exposure to atmospheric conditions.[2]

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[3] For bioconjugation reactions in aqueous media, a stock solution can be prepared in a water-miscible organic solvent like DMSO and then added to the aqueous buffer.

Q4: What are the primary factors that can cause the degradation of this compound?

A4: The main factors contributing to the degradation of PEG linkers are hydrolysis, oxidation, and photodegradation.[4][5] The ether linkages in the PEG backbone are generally stable, but the terminal carboxylic acid and amine functionalities can be susceptible to degradation under certain conditions. Exposure to acidic or basic pH, elevated temperatures, and light can accelerate these degradation processes.[4][6]

Stability and Storage Conditions

Proper storage is crucial to maintain the integrity and reactivity of this compound. The following tables summarize the recommended storage conditions and factors influencing stability.

ParameterRecommended ConditionRationale
Temperature -20°C (long-term); 2-8°C (short-term)Minimizes chemical degradation and preserves the integrity of the PEG chain.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the PEG chain.[2]
Light Exposure Store in the darkProtects against photodegradation, which can cause chain cleavage.[1][2]
Moisture Store in a desiccated environmentThe compound is hygroscopic; moisture can lead to hydrolysis of the terminal functional groups.[1]
FactorEffect on Stability
pH The stability of the terminal carboxylic acid and amine groups is pH-dependent. Ester linkages, if present as impurities or in subsequent conjugates, are susceptible to hydrolysis at both acidic and basic pH.[4]
Temperature Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[6]
Light UV light exposure can lead to the formation of reactive oxygen species and subsequent chain scission of the PEG backbone, resulting in the formation of smaller aldehydes and acids.[7]
Oxidizing Agents The PEG backbone can be susceptible to oxidative degradation, leading to chain cleavage.[4]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency 1. Degraded this compound: Improper storage or handling may have led to the degradation of the linker. 2. Suboptimal Reaction pH: The pH of the reaction buffer may not be ideal for the conjugation chemistry. 3. Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the activated carboxylic acid.1. Verify Linker Integrity: Use a fresh aliquot of this compound. If possible, confirm the integrity of the linker using analytical techniques like HPLC or mass spectrometry. 2. Optimize Reaction pH: For reactions involving the carboxylic acid group (e.g., EDC/NHS activation), a pH range of 6.0-7.5 is generally recommended. For reactions involving the amine group, a pH of 7.0-8.5 is typical. 3. Use Amine-Free Buffers: Employ buffers such as PBS, HEPES, or borate (B1201080) buffer.
Precipitation of Reagents or Conjugate 1. Low Solubility: The protein or the final conjugate may have limited solubility under the reaction conditions. 2. High Concentration of Organic Solvent: If the PEG linker is dissolved in a high concentration of an organic solvent, it may cause the protein to precipitate when added to the aqueous reaction mixture.1. Optimize Buffer Conditions: Adjust the pH or ionic strength of the buffer to enhance solubility. The inclusion of solubility-enhancing excipients may also be beneficial. 2. Minimize Organic Solvent: Use a minimal amount of organic solvent to dissolve the PEG linker. Add the linker solution to the protein solution slowly and with gentle mixing.
Formation of Unexpected Byproducts 1. Side Reactions: The reactive termini of the PEG linker may participate in unintended side reactions. 2. Degradation Products: The presence of degradation products from the PEG linker could lead to the formation of unexpected adducts.1. Control Reaction Stoichiometry: Carefully control the molar ratio of the PEG linker to the target molecule to minimize side reactions. 2. Purify the Conjugate: Utilize appropriate purification techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove byproducts and unreacted reagents.
Inconsistent Experimental Results 1. Variability in Reagent Quality: Batch-to-batch variability or degradation of the this compound can lead to inconsistent results. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the PEG linker solution can lead to degradation.1. Use High-Purity Reagents: Source this compound from a reputable supplier and consider performing quality control checks. 2. Aliquot Reagents: Prepare single-use aliquots of the PEG linker to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under stressed conditions of temperature and humidity.

Materials:

  • This compound

  • Climate chamber capable of maintaining controlled temperature and humidity

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., water, acetonitrile, formic acid)

  • Vials for sample storage

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound into several vials.

  • Initial Analysis (T=0): Analyze one vial immediately to establish the initial purity and impurity profile.

  • Stress Conditions: Place the remaining vials in a climate chamber set to accelerated stability conditions (e.g., 40°C / 75% Relative Humidity).

  • Time Points: Withdraw vials at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Sample Analysis:

    • Dissolve the contents of each vial in a suitable solvent.

    • Analyze the samples by HPLC to determine the purity of this compound and quantify any degradation products.[8][9]

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation rate.

Protocol for Photostability Testing of this compound

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[10][11]

  • Quartz cuvettes or other transparent containers

  • Aluminum foil

  • HPLC system

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer).

  • Control Sample: Wrap one sample container completely in aluminum foil to serve as a dark control.

  • Light Exposure: Place the test and control samples in the photostability chamber. Expose the samples to a specified light intensity for a defined duration, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12]

  • Sample Analysis:

    • At the end of the exposure period, analyze both the exposed and control samples using HPLC to quantify the parent compound and any photodegradation products.[10]

    • A UV-Vis spectrum can also be taken to observe any changes in the absorbance profile.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_degradation Degradation Pathways Temperature (-20°C) Temperature (-20°C) Stable Product Stable Product Temperature (-20°C)->Stable Product Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stable Product Darkness Darkness Darkness->Stable Product Dry Environment Dry Environment Dry Environment->Stable Product Hydrolysis Hydrolysis Degraded Product Degraded Product Hydrolysis->Degraded Product Oxidation Oxidation Oxidation->Degraded Product Photodegradation Photodegradation Photodegradation->Degraded Product This compound This compound This compound->Stable Product Proper Storage This compound->Degraded Product Improper Storage / Stress

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow Start Start Problem Experimental Issue? Start->Problem Low_Yield Low Conjugation Yield Problem->Low_Yield Yes Precipitation Precipitation Problem->Precipitation Yes Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Yes End End Problem->End No Check_Reagents Check Reagent Stability and Purity Low_Yield->Check_Reagents Optimize_Solubility Optimize Buffer for Solubility Precipitation->Optimize_Solubility Aliquot_Reagents Aliquot Reagents Inconsistent_Results->Aliquot_Reagents Optimize_pH Optimize Reaction pH Check_Reagents->Optimize_pH Check_Buffer Use Amine-Free Buffer Optimize_pH->Check_Buffer Check_Buffer->End Minimize_Solvent Minimize Organic Solvent Optimize_Solubility->Minimize_Solvent Minimize_Solvent->End Aliquot_Reagents->Check_Reagents

Caption: Troubleshooting workflow for common experimental issues.

References

Technical Support Center: Purification of m-PEG12-NH-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

<_ . a technical support center for the purification of m-PEG12-NH-C2-acid conjugates.

Analysis of Search Results:

The initial search provided a wealth of information on the purification of PEGylated compounds in general. Several key themes emerged that are directly applicable to the specific this compound conjugate:

  • Primary Purification Techniques: The most frequently mentioned and relevant techniques are Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).[][2][3][4][5] Ion-Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC) are also mentioned but are more common for larger biomolecules like proteins.[][3] For a relatively small molecule like the one specified, RP-HPLC is highlighted as the most powerful method due to its high resolution.[5][6][7]

  • Key Challenges: A major challenge is the inherent heterogeneity of the reaction mixture, which can contain the desired conjugate, unreacted starting materials (both the PEG linker and the molecule it's being conjugated to), and potentially multi-PEGylated species.[][2] Removing unreacted PEG is a common problem.[2][8] Poor peak shape (streaking/tailing) in chromatography is another issue, especially for amine-containing compounds on silica-based columns.[9][10] Low recovery and aggregation are also potential problems.[11][12]

  • Troubleshooting Strategies:

    • For RP-HPLC: Optimizing the mobile phase gradient (using a shallow gradient), temperature (elevated temperatures like 40-45°C can improve peak shape), and stationary phase (C18 or C4 columns are common) are key.[5][6][7][13] Using additives like Trifluoroacetic Acid (TFA) in the mobile phase is standard.[5][7]

    • For SEC: Choosing a column with the correct pore size and fractionation range is critical. The sample volume should be kept small relative to the column volume to ensure good resolution.[2][11]

    • For Low Recovery: This can be due to non-specific binding. Modifying buffer ionic strength or pH can help.[11][12] For RP-HPLC, ensuring complete elution by adjusting the final organic solvent concentration is important.[3]

  • Detection Methods: Since PEG itself has poor UV absorbance, detecting the conjugate can be challenging if the attached molecule is also not strongly UV-active. Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are recommended for universal detection. Mass Spectrometry (MS) is invaluable for both detection and identity confirmation.[7][14]

  • Protocols: Several sources provide general protocols for both the conjugation reaction (activating the carboxylic acid with EDC/NHS) and the subsequent RP-HPLC purification.[5][7][15][16][17] These protocols include details on mobile phase preparation, typical gradients, and column types.

Information Gaps:

While the search provided excellent general strategies, there is no specific document titled "Purification of this compound conjugates". Therefore, the technical support center must be synthesized from these general principles, applying them to the specific structure of the user's molecule. Quantitative data (like specific retention times or yields) will be illustrative rather than absolute, as they are highly dependent on the molecule being conjugated to the PEG linker.

I will now proceed with structuring this information into the required format, including FAQs, troubleshooting guides, tables, protocols, and Graphviz diagrams. I have sufficient information to create a comprehensive and useful guide based on these results.

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the successful purification of this compound conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound conjugates?

The PEGylation process often results in a complex mixture, which presents the main purification challenge.[][2] Key components in your crude reaction mixture may include:

  • Desired Conjugate: The target molecule successfully linked to the this compound.

  • Unreacted PEG Linker: Excess this compound.

  • Unreacted Target Molecule: The original amine-containing molecule.

  • Reaction Byproducts: Reagents from the coupling chemistry (e.g., EDC/NHS-related byproducts).[16]

  • Multi-PEGylated Species: If the target molecule has multiple amine sites, species with more than one PEG chain may form.[2][7]

Separating these components can be difficult because the hydrophilic and flexible PEG chain can lead to only minor differences in the physicochemical properties used for separation.[18]

Q2: What is the most effective purification method for an this compound conjugate?

For small molecule and peptide conjugates involving a linker of this size, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used method.[5] It separates molecules based on differences in hydrophobicity and typically offers the highest resolution.[6][7]

  • Size-Exclusion Chromatography (SEC) can also be used, particularly if there is a significant size difference between the conjugate and unreacted starting materials.[3][15] However, its resolution may be lower than RP-HPLC for molecules of similar size.[6]

Q3: My conjugate does not have a strong UV chromophore. How can I detect it during HPLC purification?

This is a common issue since the PEG linker itself does not absorb UV light. If your target molecule also has poor UV absorbance, consider these universal detection methods:

  • Evaporative Light Scattering Detector (ELSD) [7][14]

  • Charged Aerosol Detector (CAD) [7][14]

  • Mass Spectrometry (MS) : LC-MS is an ideal technique as it provides both detection and mass confirmation, verifying the identity of the eluted peaks.[7][19]

Q4: How can I remove unreacted PEG linker from my final product?

RP-HPLC is very effective at this separation. The hydrophilic PEG linker will have a different retention time than the (typically more hydrophobic) conjugate.[5] Dialysis or tangential flow filtration (TFF) can also be used if the conjugate is a large biomolecule, but this is less relevant for small molecule conjugates where the size difference is minimal.[12]

Q5: What is the difference between analytical and preparative HPLC?

Analytical HPLC is used to assess the purity of a sample and determine the retention times of different components. It uses small-diameter columns and small injection volumes. Preparative HPLC is used to physically separate and collect the pure compound. It employs larger-diameter columns to handle much larger sample volumes. The purification strategy is typically developed at the analytical scale and then scaled up to a preparative method.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your conjugate.

Issue 1: Poor Peak Shape in RP-HPLC (Tailing or Broadening)
Possible Cause Recommended Solution
Secondary Interactions The free amine on your PEG linker or target molecule can interact with residual silanol (B1196071) groups on the silica-based C18 column, causing peak tailing.[9] Solution: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases (A and B). TFA acts as an ion-pairing agent, masking these interactions.[5][7]
Sub-optimal Temperature Low column temperatures can lead to viscous mobile phases and poor peak shapes. Solution: Increase the column temperature. A temperature of 40-45°C often improves peak shape and can enhance resolution.[5][6]
Column Overload Injecting too much sample onto the column is a common cause of broad, distorted peaks. Solution: Reduce the injection volume or the concentration of the sample. Develop the method on an analytical column first to determine the optimal loading capacity before moving to a preparative scale.[5]
Issue 2: Low Recovery of the Purified Conjugate
Possible Cause Recommended Solution
Irreversible Binding The conjugate may be binding too strongly to the stationary phase. Solution: Ensure your gradient goes to a high enough concentration of organic solvent (e.g., 95% Acetonitrile) and is held there long enough to elute all bound material.[3] Consider a different stationary phase (e.g., C8 or C4) if binding is excessively strong on a C18 column.[13]
Precipitation on Column The conjugate may not be soluble in the mobile phase at a certain point in the gradient. Solution: Verify the solubility of your conjugate. You may need to adjust the pH of the mobile phase or decrease the sample concentration.[7]
Loss During Solvent Removal The purified product can be lost during post-purification steps. Solution: When using a rotary evaporator to remove acetonitrile (B52724), be careful not to evaporate to complete dryness, as this can make re-dissolving the sample difficult. Proceed to lyophilization from the remaining aqueous solution to obtain a fluffy powder.[5]
Issue 3: Co-elution of Product and Impurities
Possible Cause Recommended Solution
Insufficient Resolution The hydrophobicity of your conjugate and a key impurity (e.g., unreacted starting material) are too similar for the current method. Solution: Optimize the gradient. A shallower gradient (e.g., increasing the organic phase by 0.5-1% per minute) provides higher resolution.[6][7]
Inappropriate Stationary Phase The column chemistry is not providing enough selectivity. Solution: Experiment with a different stationary phase. For example, if you are using a C18 column, a C8 or Phenyl-Hexyl column may offer a different selectivity profile and improve the separation.[7]

Experimental Protocols & Data

Protocol 1: General RP-HPLC Purification Method

This protocol provides a robust starting point for purifying an this compound conjugate. It should be optimized for your specific molecule.

1. System Preparation:

  • Column: C18 reverse-phase column (preparative scale: e.g., 19 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).[5]

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[5]

  • Detector: UV detector at a relevant wavelength. If the conjugate has poor UV absorbance, use an ELSD, CAD, or MS detector.[7]

  • Column Temperature: 40°C.[5]

2. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., Water/Acetonitrile 50:50).

  • Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.[7]

3. Method Development (Analytical Scale):

  • Using an analytical C18 column (e.g., 4.6 x 150 mm), inject a small amount of the sample.

  • Run a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of your product.

  • Optimize the gradient to maximize resolution around the target peak. A shallow gradient is often best.[6]

4. Preparative Purification:

  • Switch to the larger preparative column, ensuring it is well-equilibrated with the starting mobile phase conditions.

  • Increase the flow rate and injection volume according to the column's specifications.

  • Run the optimized gradient and collect fractions corresponding to the peak of your desired product.[5]

5. Post-Purification Workup:

  • Analyze the collected fractions using analytical LC-MS to confirm purity and identity.

  • Pool the pure fractions.

  • Remove the acetonitrile using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.[5]

Data Presentation: Typical HPLC Parameters

The following table summarizes typical starting conditions for method development. Actual retention times (RT) will vary significantly based on the properties of the molecule conjugated to the PEG linker.

ParameterSettingRationale
Stationary Phase C18, 5 µmGood retention for a wide range of hydrophobicities.[5]
Mobile Phase A 0.1% TFA in WaterStandard aqueous phase for peptide/small molecule RP-HPLC.[7]
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic phase; TFA acts as an ion-pair agent.[7]
Flow Rate 1.0 mL/min (Analytical)Typical for a 4.6 mm ID column.
Column Temp. 40 - 45°CImproves peak shape and reduces viscosity.[6]
Scouting Gradient 5% to 95% B over 20-30 minA broad gradient to locate all peaks in the mixture.[14]
Optimized Gradient Shallow, e.g., 20-50% B over 40 minIncreases resolution between closely eluting peaks.[6]

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for purifying and analyzing this compound conjugates.

G A Crude Reaction Mixture B Filter Sample (0.22 µm) A->B C Analytical RP-HPLC (Method Development) B->C D Preparative RP-HPLC (Scale-up) C->D E Collect Fractions D->E F Purity & Identity Check (Analytical LC-MS) E->F F->D Re-inject/ Re-optimize G Pool Pure Fractions F->G Fractions Pure? H Solvent Evaporation (Rotovap & Lyophilization) G->H I Pure Conjugate H->I G A Start: Poor Separation (Co-elution or Overlap) B Is the gradient slope >2% per minute? A->B C Decrease gradient slope (e.g., to 0.5-1% / min) B->C Yes D Is peak shape poor (tailing/broad)? B->D No C->D E Increase column temp to 40-45°C Ensure 0.1% TFA in mobile phase D->E Yes F Try a different stationary phase (e.g., C8, Phenyl-Hexyl) D->F No G Separation Successful E->G F->G

References

Technical Support Center: Scaling Up Reactions with m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions involving m-PEG12-NH-C2-acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale to larger-scale production. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate a smooth scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up a PEGylation reaction with this compound?

A1: The main challenges in scaling up PEGylation reactions can be grouped into three areas:

  • Reaction Control and Reproducibility: Ensuring consistent reaction conditions such as stoichiometry, pH, and temperature on a larger scale is crucial for uniform product quality.[1] Issues like inefficient mixing and localized concentration gradients become more pronounced at scale.

  • Purification and Separation: The purification of the desired PEGylated product from unreacted starting materials, excess PEG, and various PEGylated species is often a significant bottleneck.[1][2] The similar physicochemical properties of these components make separation challenging at a preparative scale.[1]

  • Analytical Characterization: Developing and validating robust analytical methods to accurately quantify the degree of PEGylation, identify impurities, and ensure batch-to-batch consistency is critical.[1]

Q2: How does the quality of the this compound reagent impact the scaled-up synthesis?

A2: The quality of the PEG reagent is paramount. Impurities can lead to side reactions and the formation of unwanted byproducts, which complicates the purification process.[1] Furthermore, the polydispersity of the PEG reagent can result in a heterogeneous final product, posing a significant hurdle for regulatory approval and potentially affecting the drug's pharmacokinetic profile.[1] Using a high-purity, well-characterized, and low-polydispersity this compound is essential for a reproducible and scalable process.

Q3: What are the key reaction parameters to optimize for a successful scale-up of an amide coupling reaction with this compound?

A3: For a successful and efficient scale-up of the amide coupling reaction, the following parameters are critical to optimize:

  • Molar ratio of PEG to the molecule: This directly affects the extent of PEGylation and the distribution of different PEGylated species.[1]

  • pH of the reaction buffer: The pH influences the reactivity of the targeted functional groups on the molecule.[1]

  • Reaction time and temperature: These parameters control the reaction kinetics and can impact the stability of both reactants and products.[1]

  • Choice of coupling agent: Reagents like HATU are known for high coupling efficiency and minimizing side reactions.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired PEGylated Product Incomplete reaction due to insufficient reaction time or suboptimal temperature.Increase the reaction time and monitor progress using techniques like HPLC.[4] Optimize the temperature; some reactions may benefit from lower temperatures to minimize side reactions.
Hydrolysis of activated this compound.Ensure anhydrous conditions and prepare activated PEG solutions immediately before use.
Inefficient mixing at a larger scale.Use appropriate mixing equipment (e.g., overhead stirrer) and ensure homogenous mixing throughout the reaction vessel.
High Polydispersity in the Final Product Use of a polydisperse this compound reagent.Utilize a monodisperse or low-polydispersity PEG reagent to ensure a more homogenous final product.[1]
Formation of multiple PEGylated species (mono-, di-, poly-PEGylated).Re-optimize the reaction conditions, such as the molar ratio of PEG to the target molecule, to favor the desired degree of PEGylation. Consider site-specific PEGylation strategies if multiple reactive sites are present.[1]
Presence of Aggregates in the Reaction Mixture High concentration of the target molecule.Reduce the concentration of the target molecule in the reaction mixture.[4]
Suboptimal buffer conditions (pH, ionic strength).Screen different buffer systems to find conditions that maintain the stability of the target molecule. The pH should ideally be away from the molecule's isoelectric point (pI).[4]
Vigorous agitation.Use gentle mixing during the reaction to minimize mechanical stress.[4]
Difficulty in Removing Unreacted PEG Large excess of this compound used.Optimize the stoichiometry to use the minimum excess required for an efficient reaction.[1]
Ineffective purification method.Use size-based separation methods like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane.[1][5]
Increased Viscosity Leading to Processing Issues High concentration of PEGylated product.The high viscosity of PEG solutions can hinder chromatographic processing.[6] Consider dilution or using specialized equipment designed for viscous solutions.

Experimental Protocols

Protocol 1: Scale-Up of Amide Bond Formation using this compound and HATU Chemistry

This protocol describes the coupling of the carboxylic acid group of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with overhead stirrer and nitrogen inlet

  • Analytical HPLC system for reaction monitoring

Procedure:

  • Preparation: Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF in the reaction vessel.

  • Pre-activation: To the stirred solution, add HATU (1.1 equivalents) followed by DIPEA (2-3 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Coupling Reaction: Add the amine-containing molecule (1 equivalent), dissolved in a minimal amount of anhydrous DMF, to the activated PEG solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by HPLC. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Once the reaction is complete, the purification strategy will depend on the properties of the product. Common methods include precipitation, dialysis, or preparative chromatography (e.g., SEC or reverse-phase HPLC).

Data Presentation

Table 1: Effect of Molar Ratio on PEGylation Efficiency at Scale

Molar Ratio (this compound : Molecule)Reaction Time (hours)Conversion to Mono-PEGylated Product (%)Unreacted Molecule (%)Higher Order PEGylation (%)
1:11265305
3:11285510
5:11290<28

Table 2: Comparison of Purification Methods for Scaled-Up PEGylation

Purification MethodPurity of Final Product (%)Yield (%)Throughput
Size Exclusion Chromatography (SEC)>9875Low to Medium
Tangential Flow Filtration (TFF)90-9590High
Ion-Exchange Chromatography (IEX)>99 (for charged molecules)70Medium

Mandatory Visualization

experimental_workflow Experimental Workflow for Scaling Up PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing reagent_prep Reagent Preparation (this compound, Molecule, Solvents) reactor_setup Reactor Setup (Inert atmosphere, Stirring) activation Activation of this compound (e.g., with HATU/DIPEA) reactor_setup->activation coupling Coupling Reaction activation->coupling monitoring In-Process Monitoring (e.g., HPLC) coupling->monitoring quenching Reaction Quenching (optional) monitoring->quenching purification Purification (e.g., SEC, TFF, IEX) quenching->purification characterization Characterization (Purity, Identity, Degree of PEGylation) purification->characterization troubleshooting_workflow Troubleshooting Low Yield in PEGylation Scale-Up start Low Yield Observed check_reaction Check Reaction Parameters start->check_reaction check_reagents Verify Reagent Quality check_reaction->check_reagents Optimal optimize_params Optimize Time, Temp, pH, Stoichiometry check_reaction->optimize_params Suboptimal check_mixing Evaluate Mixing Efficiency check_reagents->check_mixing High Quality use_fresh_reagents Use Fresh/High-Purity Reagents check_reagents->use_fresh_reagents Degraded/Impure improve_agitation Improve Agitation/Reactor Design check_mixing->improve_agitation Inefficient success Yield Improved check_mixing->success Efficient optimize_params->success use_fresh_reagents->success improve_agitation->success

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing m-PEG12-NH-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of molecules. For discrete PEG linkers like m-PEG12-NH-C2-acid, which contains a methoxy-terminated PEG chain of 12 ethylene (B1197577) glycol units, an amine, and a carboxylic acid, precise analytical characterization is paramount to ensure the quality, efficacy, and safety of the final conjugate. This guide provides an objective comparison of the key analytical methods for characterizing this compound conjugates, supported by experimental data and detailed protocols.

Comparison of Key Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The most powerful and commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Size-Exclusion Chromatography/Gel Permeation Chromatography (SEC/GPC). Each method offers unique and complementary information regarding the structure, purity, and molecular weight of the conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative data and performance metrics for each analytical technique when characterizing this compound and its conjugates.

Analytical TechniqueParameter MeasuredTypical Quantitative OutputAdvantagesLimitations
¹H NMR Spectroscopy Chemical structure, degree of substitution, purityChemical shifts (ppm), integration values, purity (%)Provides detailed structural information, absolute quantification possible with an internal standard.[1]Lower sensitivity compared to MS, complex spectra for heterogeneous samples.
Mass Spectrometry (MS) Molecular weight, confirmation of conjugation, impurity identificationMass-to-charge ratio (m/z), molecular weight (Da)High sensitivity and accuracy for molecular weight determination.[2][3]Ionization suppression can be an issue, may not distinguish isomers.
RP-HPLC Purity, quantification of conjugate and impuritiesRetention time (min), peak area (%), concentration (mg/mL)High resolution for separating closely related species, well-established for purity analysis.[4][5]Lack of a strong UV chromophore in PEG requires alternative detectors like ELSD or CAD.[5][6]
GPC/SEC Molecular weight distribution, detection of aggregatesRetention time (min), molecular weight (Da), polydispersity index (PDI)Effective for determining the size distribution and identifying high molecular weight impurities.Limited resolution for small changes in molecular weight, potential for non-ideal column interactions.[7]

Experimental Protocols and Methodologies

Detailed experimental protocols for the key analytical techniques are provided below. These serve as a starting point and may require optimization based on the specific conjugate and available instrumentation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the this compound conjugate and determine the degree of substitution.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the conjugate and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is particularly advantageous as it often provides a stable and well-resolved hydroxyl proton signal, which can be useful for assessing the consumption of starting material.[8][9]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard ¹H acquisition.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for the methoxy (B1213986) group (~3.24 ppm), the PEG backbone (a complex multiplet around 3.5 ppm), and the protons on the carbon atoms adjacent to the amine and amide bonds.

    • Integrate the characteristic peaks. The ratio of the integrals of the protons from the conjugated moiety to the integral of the methoxy protons (3H) can be used to determine the degree of substitution.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of the conjugate and confirm successful conjugation.

Experimental Protocol (MALDI-TOF):

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the conjugate in a 50:50 acetonitrile:water mixture.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.[3]

    • Mix the analyte and matrix solutions in a 1:1 ratio.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.[10]

  • Instrument Parameters:

    • Instrument: MALDI-TOF Mass Spectrometer.

    • Mode: Positive ion reflector mode.

    • Laser Intensity: Optimized to achieve good signal-to-noise without significant fragmentation.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ and common adducts such as [M+Na]⁺ and [M+K]⁺.[11]

    • The observed molecular weight should correspond to the theoretical molecular weight of the this compound conjugate.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the conjugate and separate it from starting materials and by-products.

Experimental Protocol:

  • Sample Preparation: Dissolve the conjugate in the initial mobile phase to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.[5]

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG lacks a strong UV chromophore.[6][12]

  • Data Analysis:

    • Identify the main peak corresponding to the conjugate.

    • Calculate the purity by determining the area percentage of the main peak relative to all other peaks in the chromatogram.

Size-Exclusion Chromatography/Gel Permeation Chromatography (GPC/SEC)

Objective: To determine the molecular weight distribution of the conjugate and identify any high molecular weight aggregates.

Experimental Protocol:

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1-2 mg/mL and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: GPC/SEC column suitable for the analysis of low molecular weight polymers (e.g., Agilent PL aquagel-OH or Waters Ultrahydrogel).[13]

    • Mobile Phase: An aqueous buffer such as phosphate-buffered saline (PBS) or an organic solvent like THF, depending on the conjugate's solubility.[7]

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detector: Refractive Index (RI) detector.

  • Data Analysis:

    • Calibrate the column using a set of narrow molecular weight PEG standards.

    • Determine the molecular weight of the conjugate by comparing its retention time to the calibration curve.

    • Assess the polydispersity index (PDI) to understand the breadth of the molecular weight distribution. For a discrete linker, the PDI should be close to 1.0.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the typical workflows for the characterization of this compound conjugates.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Conjugate Sample dissolve Dissolve in Deuterated Solvent start->dissolve nmr ¹H NMR Spectrometer dissolve->nmr process Process FID nmr->process integrate Integrate Peaks process->integrate structure Confirm Structure integrate->structure purity Determine Purity integrate->purity

NMR Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Conjugate Sample mix Mix with Matrix (e.g., CHCA) start->mix spot Spot on MALDI Plate mix->spot ms MALDI-TOF MS spot->ms spectrum Acquire Mass Spectrum ms->spectrum identify Identify [M+H]⁺ and Adducts spectrum->identify confirm Confirm Molecular Weight identify->confirm

Mass Spectrometry Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Chromatographic Separation cluster_analysis Data Analysis start Conjugate Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter hplc RP-HPLC System filter->hplc chromatogram Generate Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate purity Calculate Purity integrate->purity

HPLC Analysis Workflow

Alternative and Complementary Methods

While the aforementioned techniques are the primary methods for characterizing this compound conjugates, other techniques can provide valuable complementary information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups (e.g., amide bond formation) by identifying characteristic vibrational frequencies.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection power of mass spectrometry, allowing for the simultaneous assessment of purity and molecular weight of the components in a mixture.[2][14]

Conclusion

The robust characterization of this compound conjugates is a critical aspect of drug development, ensuring product quality and consistency. A combination of NMR, mass spectrometry, and HPLC is essential for a comprehensive understanding of the conjugate's structure, molecular weight, and purity. By employing the methodologies outlined in this guide, researchers and scientists can confidently assess the critical quality attributes of their PEGylated molecules.

References

A Comparative Analysis of m-PEG12-NH-C2-acid and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the therapeutic's success. Polyethylene glycol (PEG) linkers have become indispensable tools, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles of bioconjugates.[1][2] This guide provides a detailed comparison of m-PEG12-NH-C2-acid, a discrete PEG linker with twelve ethylene (B1197577) glycol units, against other PEG linkers of varying lengths and architectures. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data and detailed protocols to inform rational linker design.

Introduction to this compound

This compound is a heterobifunctional PEG linker. It features a methoxy-capped PEG chain of twelve ethylene glycol units, which imparts significant hydrophilicity.[3] One terminus is functionalized with a primary amine group via a C2 (ethyl) spacer, while the other end terminates in a carboxylic acid. This structure allows for the sequential and specific conjugation of two different molecules. The amine group can react with activated esters, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[3][4] This linker is frequently utilized in the synthesis of PROTACs, where it connects a target-binding ligand to an E3 ligase-recruiting moiety.[5][6][7]

The Critical Role of the Linker in Bioconjugates

The linker in a bioconjugate is not merely a passive spacer but an active modulator of the molecule's overall performance. Its length, flexibility, and chemical composition profoundly influence:

  • Solubility and Aggregation: The conjugation of hydrophobic payloads to large biomolecules like antibodies can lead to aggregation.[8] Hydrophilic PEG linkers create a hydration shell that can significantly improve the aqueous solubility of the conjugate and reduce its propensity to aggregate.[2]

  • Stability: PEG chains can sterically shield the attached molecule from enzymatic degradation, enhancing its stability in biological environments.[2]

  • Pharmacokinetics (PK): By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a prolonged circulation half-life.[2]

  • Ternary Complex Formation (in PROTACs): The linker's length and flexibility are pivotal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[1][9]

Comparative Analysis of PEG Linker Performance

The optimal PEG linker is highly dependent on the specific application, including the nature of the biomolecule, the payload, and the therapeutic target.[2] The following sections and tables provide a comparative overview of how this compound and other PEG linkers influence key performance parameters.

Impact on Physicochemical Properties and Stability

The length and architecture of the PEG linker directly affect the hydrophilicity and stability of the resulting bioconjugate. While longer PEG chains generally lead to greater solubility, an optimal length often needs to be determined empirically.

Linker TypeRepresentative StructureKey Physicochemical PropertiesImpact on Stability
Short-Chain Linear PEG m-PEG4-acidModerate increase in hydrophilicity.Provides a compact spacer, may offer less steric shielding.
Medium-Chain Linear PEG m-PEG12-acidSignificant improvement in solubility, especially for hydrophobic payloads.[8]Offers a balance of flexibility and steric protection, reducing aggregation.[8]
Long-Chain Linear PEG m-PEG24-acidHighest increase in aqueous solubility.Provides a pronounced shielding effect, but may decrease binding affinity due to steric hindrance.
Branched PEG 2-arm PEGCan provide a greater shielding effect and a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.May further enhance stability and circulation half-life.

Note: The data presented is a synthesis from various studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Impact on Biological Activity in PROTACs

In PROTACs, the linker length is a critical parameter that must be optimized to achieve potent and maximal protein degradation. A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable ternary complex.[9]

Linker Length (PEG units)Target ProteinE3 LigaseDegradation Efficacy (DC50)Key FindingsReference
4BRD4CRBN>1000 nMInefficient degradation due to suboptimal ternary complex formation.[9]
8BRD4CRBN~100 nMImproved degradation compared to shorter linkers.[9]
12 BRD4 CRBN ~10 nM Optimal linker length in this series, leading to the most potent degradation. [9]
16ERαMore potent than 12-atom linkerDemonstrates that optimal length is target-dependent.[][11]
<12 atomsTBK1VHLNo apparent activityHighlights a minimum length requirement for some target/ligase pairs.[][11]

DC50: Half-maximal degradation concentration. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Amine-Reactive PEGylation

This protocol outlines the conjugation of an amine-terminated PEG linker (like this compound, where the acid is activated) to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Activation Buffer: MES buffer (or other non-amine, non-carboxy buffer), pH 5-6.

  • Coupling Buffer: Phosphate buffer, pH 7.2-7.5.

  • Quenching solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

Procedure:

  • Protein Preparation: Ensure the protein is in the appropriate amine-free buffer. If necessary, perform a buffer exchange.

  • Activation of Carboxyl Group on PEG Linker: a. Dissolve this compound, EDC, and NHS in Activation Buffer immediately before use. b. Mix the components and incubate for 15-30 minutes at room temperature to form the NHS ester of the PEG linker.

  • Conjugation Reaction: a. Add the activated PEG-NHS ester solution to the protein solution. A molar excess of 10-50 fold of the PEG linker over the protein is a common starting point. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess PEG reagent and byproducts using SEC or another suitable purification method.

  • Characterization: Analyze the conjugate to determine the degree of PEGylation (e.g., using SDS-PAGE, Mass Spectrometry) and confirm its purity.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.[9]

Materials:

  • Cell line expressing the target protein.

  • PROTACs with varying PEG linker lengths.

  • Cell lysis buffer.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL (enhanced chemiluminescence) substrate.

Procedure:

  • Cell Culture and Treatment: a. Seed cells in multi-well plates and allow them to adhere. b. Treat the cells with a range of concentrations of the different PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: a. Wash the cells with PBS and then lyse them using a suitable lysis buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with the primary antibody against the target protein and the loading control. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: a. Detect the protein bands using an ECL substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein levels to the loading control. d. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[9]

Visualizing Key Concepts

Diagrams created using the DOT language illustrate fundamental workflows and relationships in bioconjugation.

G cluster_0 Amine-Reactive PEGylation Workflow Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Activate Carboxyl Group\non PEG Linker\n(EDC/NHS) Activate Carboxyl Group on PEG Linker (EDC/NHS) Protein in\nAmine-Free Buffer->Activate Carboxyl Group\non PEG Linker\n(EDC/NHS) Conjugation Reaction Conjugation Reaction Activate Carboxyl Group\non PEG Linker\n(EDC/NHS)->Conjugation Reaction Quench Reaction Quench Reaction Conjugation Reaction->Quench Reaction Purification (SEC) Purification (SEC) Quench Reaction->Purification (SEC) Characterized\nConjugate Characterized Conjugate Purification (SEC)->Characterized\nConjugate

A typical workflow for amine-reactive PEGylation.

G cluster_1 PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Polyubiquitin Chain Attachment Proteasomal\nDegradation Proteasomal Degradation Ubiquitination->Proteasomal\nDegradation Targeted for Destruction

The mechanism of PROTAC-mediated protein degradation.

Conclusion

The selection of a PEG linker is a critical step in the design of effective bioconjugates. The this compound linker, with its discrete length and heterobifunctional nature, offers a balance of hydrophilicity and spatial separation that has proven effective in applications such as PROTACs. However, the optimal linker length is not universal and must be empirically determined for each specific target and application. Shorter linkers may be advantageous in some contexts, while longer or branched linkers might be necessary to achieve the desired physicochemical and pharmacokinetic properties in others. A systematic evaluation of a series of PEG linkers with varying lengths and architectures is therefore essential for the rational design of next-generation therapeutics.

References

A Comparative Analysis of m-PEG12-NH-C2-acid and Conventional Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies

The efficacy and safety of targeted therapeutics, such as antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety to the potent payload. The choice between a non-cleavable linker like m-PEG12-NH-C2-acid and traditional cleavable or non-cleavable linkers can significantly impact a drug conjugate's stability, mechanism of action, and overall therapeutic window. This guide provides an objective comparison of these linker technologies, supported by experimental data, to inform rational drug design.

This compound is a heterobifunctional, non-cleavable linker featuring a 12-unit polyethylene (B3416737) glycol (PEG) chain. The PEG moiety enhances hydrophilicity, which can improve the solubility and stability of the resulting conjugate, particularly when working with hydrophobic payloads.[1][] As a non-cleavable linker, it is designed to remain intact in circulation, releasing the payload only after the targeting antibody is internalized by the target cell and degraded within the lysosome.[3][4] This contrasts with cleavable linkers, which are engineered to release the payload in response to specific triggers in the tumor microenvironment or within the cell.[5]

At a Glance: Key Differences in Linker Technologies

FeatureThis compound (Non-Cleavable PEGylated)Conventional Non-Cleavable (e.g., SMCC)Cleavable (e.g., Val-Cit)
Drug Release Mechanism Lysosomal degradation of the antibody[3][4]Lysosomal degradation of the antibody[3]Enzymatic cleavage, pH change, or reduction[5]
Payload Form upon Release Payload-linker-amino acid metabolite[3]Payload-linker-amino acid metabolite[3]Native, unmodified payload
Plasma Stability Generally highHigh[5]Can be variable, with potential for premature release
Bystander Effect Generally absent[5]Generally absentCan be potent, killing neighboring antigen-negative cells
Hydrophilicity High, conferred by the PEG12 chain[1]LowerVariable, can be lower
Ideal Application Homogeneous tumors with high antigen expressionHomogeneous tumors with high antigen expressionHeterogeneous tumors where bystander killing is beneficial

Quantitative Performance Comparison

The following tables summarize quantitative data from preclinical studies, comparing the performance of different linker types. It is important to note that direct head-to-head comparisons with identical antibodies and payloads under the same experimental conditions are limited. The data presented for the PEG12 linker are based on studies using a pendant PEG12 linker, which serves as a close surrogate for this compound.

Table 1: In Vitro Cytotoxicity
Linker TypeExample LinkerADCCell LineIC50 (nM)
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAESK-BR-3 (HER2+)0.5
Non-CleavableSMCCTrastuzumab-MCC-DM1 (T-DM1)SK-BR-3 (HER2+)2.8

Data compiled from multiple sources. This table illustrates the typically higher in vitro potency of ADCs with cleavable linkers, as the released payload is often in its most active, unmodified form.

Table 2: In Vivo Efficacy in Xenograft Models
Linker TypeExample LinkerADCTumor ModelDosageTumor Growth Inhibition (%)
CleavableValine-Citrulline (vc)Anti-CD22-vc-MMAEHuman lymphoma xenograft3 mg/kgSignificant tumor regression
Non-CleavableSMCCTrastuzumab-MCC-DM1 (T-DM1)NCI-N87 gastric cancer xenograft15 mg/kg~50%

Data compiled from multiple sources. In vivo efficacy is influenced by a combination of factors including linker stability, pharmacokinetics, and mechanism of action.

Table 3: Plasma Stability and Pharmacokinetics
Linker TypeKey FeatureADCSpeciesStability/Pharmacokinetic Parameter
Non-Cleavable PEGylatedPendant PEG12Amide-linked ADCMiceSlower clearance rate compared to linear PEG24
Non-Cleavable PEGylatedLinear PEG24Amide-linked ADCMiceFaster clearance rate compared to pendant PEG12
Non-CleavableSMCC-typeTrastuzumab-MCC-DM1 (T-DM1)HumanHigh stability, long half-life
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAERatHalf-life of ~5.5 days

Data for PEGylated linkers from Pasut et al. (2021).[6][7] This table highlights the enhanced stability of non-cleavable linkers and the favorable pharmacokinetic profile that can be achieved with PEGylation.

Visualizing the Concepts

Linker Comparison: Drug Release Mechanisms cluster_0 Cleavable Linker Pathway cluster_1 This compound (Non-Cleavable) Pathway ADC_C ADC in Circulation Tumor_Env Tumor Microenvironment (e.g., Low pH, Enzymes) ADC_C->Tumor_Env Extracellular Cleavage Internalization_C Internalization into Target Cell ADC_C->Internalization_C Payload_Release_C Payload Release Tumor_Env->Payload_Release_C Lysosome_C Lysosome Internalization_C->Lysosome_C Lysosome_C->Payload_Release_C Intracellular Cleavage Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_C->Bystander_Effect ADC_NC ADC in Circulation (High Stability) Internalization_NC Internalization into Target Cell ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Payload_Release_NC Payload-Linker-Amino Acid Metabolite Release Degradation_NC->Payload_Release_NC No_Bystander No Bystander Effect Payload_Release_NC->No_Bystander

Caption: Drug release pathways for cleavable vs. non-cleavable linkers.

Experimental Workflow for ADC Evaluation Start ADC Synthesis & Purification In_Vitro In Vitro Characterization Start->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Plasma_Stability Plasma Stability Assay (e.g., LC-MS) In_Vitro->Plasma_Stability In_Vivo In Vivo Evaluation Cytotoxicity->In_Vivo Plasma_Stability->In_Vivo Xenograft Xenograft Tumor Model Efficacy Study In_Vivo->Xenograft PK_Study Pharmacokinetic (PK) Analysis In_Vivo->PK_Study End Data Analysis & Candidate Selection Xenograft->End PK_Study->End

Caption: General experimental workflow for the evaluation of ADCs.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol is used to determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs (with this compound, cleavable, and non-cleavable linkers)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8][9]

  • ADC Treatment: Prepare serial dilutions of the ADC constructs in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.[8]

  • Incubation: Incubate the plate for a period of 72 to 144 hours at 37°C in a 5% CO2 incubator.[8][10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for at least 2 hours at 37°C in the dark.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.[10]

Protocol 2: In Vivo Efficacy in a Xenograft Mouse Model

This protocol evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • ADC constructs

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers with the formula: Volume = 0.5 x (length x width²).[12]

  • Animal Grouping and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC, this compound ADC). Administer the ADCs and vehicle control intravenously at a specified dose and schedule (e.g., a single dose of 5 mg/kg).[12][13]

  • Efficacy Assessment: Measure tumor volumes and body weights two to three times per week.[12]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[13]

  • Data Analysis: Plot the mean tumor volume for each group over time to compare the anti-tumor efficacy of the different ADC constructs.[12]

Protocol 3: Plasma Stability Assay by LC-MS

This protocol assesses the stability of the ADC and the rate of payload release in plasma.

Materials:

  • ADC constructs

  • Human or mouse plasma

  • Incubator at 37°C

  • LC-MS/MS system

  • Immunoaffinity capture reagents (e.g., anti-human IgG beads)

Procedure:

  • Incubation: Incubate the ADC construct in plasma at 37°C.[5]

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).[5]

  • Sample Preparation: At each time point, process the plasma samples to isolate the ADC. This is often done using immunoaffinity capture to separate the ADC from other plasma proteins.[14][15]

  • LC-MS Analysis: Analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[14][16]

  • Free Payload Quantification: In parallel, analyze the plasma supernatant (after ADC capture) to quantify the amount of released, free payload using a validated LC-MS/MS method.[5]

  • Data Analysis: Plot the average DAR and the concentration of free payload over time to determine the stability of the ADC in plasma.

Conclusion

The selection of a linker is a pivotal decision in the design of drug conjugates. The this compound linker, as a non-cleavable, PEGylated option, offers the potential for high plasma stability and a favorable pharmacokinetic profile, which can lead to an improved safety profile by minimizing off-target toxicity.[1][] Its primary mechanism of action, relying on antibody degradation within the target cell, makes it particularly suitable for tumors with homogeneous and high antigen expression.

In contrast, cleavable linkers provide the advantage of releasing the payload in its most potent form and can induce a powerful bystander effect, making them a strong choice for treating heterogeneous tumors.[5] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.

Ultimately, the optimal linker strategy is not universal. It requires a careful, data-driven evaluation of the specific target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety for a given therapeutic application. The experimental protocols provided herein offer a framework for conducting such a comparative evaluation.

References

A Researcher's Guide to Purity Assessment of m-PEG12-NH-C2-acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, safety, and efficacy. The use of discrete polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG12-NH-C2-acid, has become a cornerstone in the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs. The defined length and bifunctional nature of this linker allow for controlled and precise conjugation strategies. However, the success of these strategies is contingent upon the purity of the starting materials and the final reaction products.

This guide provides an objective comparison of the leading analytical methods for assessing the purity of this compound reaction products. We will delve into the principles of each technique, present comparative data in structured tables, and provide detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs. Furthermore, we will explore alternative bioconjugation linkers and their respective analytical considerations.

Comparative Analysis of Purity Assessment Methods

The characterization of this compound reaction products involves separating the desired conjugate from unreacted starting materials (the PEG linker and the substrate molecule), reaction by-products, and any potential isomers or degradants. The choice of analytical method is dictated by the physicochemical properties of the conjugate, including its size, charge, and hydrophobicity.[1] The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2]

Analytical TechniquePrincipleInformation ProvidedTypical Purity SpecificationAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase (RP-HPLC)Separation based on hydrophobicity.[3]Quantitative purity, detection of non-polar impurities.[4]>95%High resolution, excellent for routine purity checks.May denature protein conjugates.
Size-Exclusion (SEC-HPLC)Separation based on hydrodynamic radius.[3]Detection of aggregates and fragments.>98% (monomer)Non-denaturing, preserves native structure.Lower resolution for species of similar size.
Ion-Exchange (IEX-HPLC)Separation based on net charge.[3]Separation of charged variants and isomers.Main peak >90%High sensitivity for charged species.Requires specific buffer conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMRAnalysis of proton signals to determine molecular structure and purity.[5]Structural confirmation, quantification of impurities with distinct proton signals.>98%Provides detailed structural information, quantitative.[6]Lower sensitivity compared to HPLC, complex spectra for large molecules.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)Couples HPLC separation with mass detection.[7]Molecular weight confirmation of the conjugate and impurities.[1]ConfirmatoryHigh sensitivity and specificity, impurity identification.[8]Complex data analysis, potential for ion suppression.

Experimental Protocols

Protocol 1: RP-HPLC for Purity Assessment

This protocol is designed for the analysis of a small molecule conjugated with this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detection.[]

    • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Procedure:

    • Sample Preparation: Dissolve the sample in Mobile Phase A or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.[1]

    • Chromatographic Conditions:

      • Gradient: 5% to 95% B over 30 minutes.

      • Flow Rate: 1.0 mL/min.[1]

      • Column Temperature: 40 °C.[1]

      • Detection: UV at 220 nm and 280 nm (or the wavelength of maximum absorbance for the conjugated molecule).[1]

      • Injection Volume: 10 µL.[1]

    • Data Analysis: Integrate the peak areas to determine the relative purity of the product.

Protocol 2: ¹H NMR for Structural Confirmation and Purity

This protocol is suitable for confirming the identity and assessing the purity of the this compound linker itself or its small molecule conjugates.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d6, CDCl3).[6]

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Data Acquisition: Acquire the ¹H NMR spectrum. For PEG derivatives, the use of deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can be particularly advantageous as it often reveals a distinct hydroxyl peak that does not shift significantly with concentration, aiding in the quantification of substitution.[5][6]

    • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure. Purity can be estimated by comparing the integrals of the desired product signals to those of impurities.[10]

Protocol 3: LC-MS for Identity Confirmation

This protocol is used to confirm the molecular weight of the final conjugate.

  • Instrumentation:

    • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).[2]

  • Reagents:

    • MS-grade solvents and additives (e.g., formic acid instead of TFA).[2]

  • Procedure:

    • Chromatographic Separation: Use similar HPLC conditions as described in the RP-HPLC protocol, optimizing for separation and compatibility with MS detection.

    • Mass Spectrometry Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

      • Mass Range: A range appropriate for the expected molecular weight of the conjugate.

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge mass of the conjugate and identify any impurities.[11]

Visualization of Experimental Workflow and Logic

experimental_workflow Experimental Workflow for Purity Assessment cluster_synthesis Synthesis cluster_analysis Purity Analysis start This compound + Substrate reaction Conjugation Reaction start->reaction product Crude Reaction Product reaction->product hplc RP-HPLC Analysis product->hplc Purity > 95%? nmr ¹H NMR Analysis hplc->nmr Yes purification Purification (e.g., Prep-HPLC) hplc->purification No lcms LC-MS Analysis nmr->lcms Structure Confirmed? final_product Pure Conjugate lcms->final_product MW Confirmed? purification->hplc analytical_decision_tree Decision Tree for Analytical Method Selection cluster_questions Key Questions cluster_methods Recommended Methods start Assess Analytical Need q1 Routine Purity Check? start->q1 q2 Structural Confirmation Needed? q1->q2 No m1 RP-HPLC q1->m1 Yes q3 Identify Unknown Impurities? q2->q3 No m2 ¹H NMR q2->m2 Yes q4 Presence of Aggregates? q3->q4 No m3 LC-MS q3->m3 Yes m4 SEC-HPLC q4->m4 Yes end Analysis Complete q4->end No

References

The Impact of PEG12 Linker Length on ADC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a meticulous process of balancing competing factors to achieve a maximal therapeutic window.[1] Central to this optimization is the linker, the molecular bridge between the antibody and the cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a crucial tool for fine-tuning the physicochemical and pharmacological properties of ADCs.[1][2] The length of the PEG chain, in particular, has a profound impact on an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its antitumor efficacy.[1][2]

The inclusion of hydrophilic PEG linkers can counteract the aggregation and rapid clearance often caused by hydrophobic payloads, thereby improving solubility and allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical characteristics.[2][3] However, the choice of PEG linker length is a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[1][2] This guide provides an objective comparison of how different PEG linker lengths, with a focus on PEG12, affect ADC performance, supported by experimental data.

Data Presentation: Comparative Analysis of ADC Performance

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs.

Table 1: In Vitro Characteristics of ADCs with Different PEG Linkers

ADC CandidateLinker TypePEG LengthAverage DARIn Vitro Cytotoxicity (IC50, nM)Plasma Stability (% Intact ADC after 72h)
ADC-1PEGylatedPEG43.915.292%
ADC-2PEGylatedPEG83.928.795%
ADC-3PEGylatedPEG123.835.596%
ADC-4PEGylatedPEG243.845.194%

Note: Data are illustrative and synthesized from multiple sources. Absolute IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.[2]

Table 2: In Vivo Pharmacokinetic Parameters of ADCs with Different PEG Linkers

ADC CandidateLinker TypePEG LengthClearance (mL/day/kg)Half-life (t½, hours)
Non-PEGylated ADCN/ANone~8.5~48
ADC-PEG4PEGylatedPEG4~4.8~72
ADC-PEG8PEGylatedPEG8~3.5~120
ADC-PEG12PEGylatedPEG12~2.5~150
ADC-PEG24PEGylatedPEG24~2.3~160

Note: Longer PEG chains generally result in slower clearance and a longer half-life, with a threshold often observed around PEG8-PEG12, beyond which the improvements in pharmacokinetics may plateau.[4][5]

Table 3: In Vivo Efficacy of ADCs with Different PEG Linkers in a Xenograft Model

ADC CandidateLinker TypePEG LengthTumor Growth Inhibition (%)
Non-PEGylated ADCN/ANone~11%
ADC-PEG4PEGylatedPEG4~35-45%
ADC-PEG8PEGylatedPEG8~75-85%
ADC-PEG12PEGylatedPEG12~75-85%
ADC-PEG24PEGylatedPEG24~75-85%

Note: A clear relationship is often observed between PEG length and in vivo efficacy, with longer PEG chains leading to significantly enhanced tumor growth inhibition. This effect is often attributed to the improved pharmacokinetic profile of the ADC.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs.

Drug-to-Antibody Ratio (DAR) Determination

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Method: A combination of UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[3]

  • Protocol (HIC):

    • An ADC sample is injected onto a HIC column.

    • A reverse gradient of decreasing salt concentration is used to elute the different drug-loaded species.

    • The peak areas of the different species (e.g., DAR 0, 2, 4, 6, 8) are integrated.

    • The weighted average DAR is calculated from the relative peak areas.[3]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against target cancer cells.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.[3]

  • Protocol:

    • Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.[3]

    • Prepare serial dilutions of the ADCs with different PEG linkers.[3]

    • Treat the cells with the ADCs and incubate for 72-120 hours.[3]

    • Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.[3]

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.[3]

    • Plot the cell viability against the ADC concentration and determine the IC50 (half-maximal inhibitory concentration) for each ADC.[]

Plasma Stability Assay

This assay evaluates the stability of the linker and the potential for premature drug release in circulation.

  • Method: The ADC is incubated in plasma, and the amount of intact ADC is quantified over time using LC-MS.[3]

  • Protocol:

    • Incubate the ADCs in human or mouse plasma at 37°C.[3]

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[3]

    • Process the plasma samples to precipitate proteins and extract the ADC.[3]

    • Analyze the samples by LC-MS to quantify the amount of intact ADC.[3]

    • Plot the percentage of intact ADC remaining over time to determine the stability profile.[3]

In Vivo Pharmacokinetic (PK) Study

This study assesses how the ADC is absorbed, distributed, metabolized, and excreted in a living organism.

  • Method: ADCs are administered to rodents, and blood samples are collected over time to measure the ADC concentration.[3]

  • Protocol:

    • Administer a single intravenous dose of each ADC to a cohort of mice or rats.[3]

    • Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, etc.).[3]

    • Process the plasma from the blood samples.

    • Quantify the ADC concentration in the plasma samples using an appropriate method, such as ELISA or LC-MS.

    • Plot the plasma concentration-time curve and determine key PK parameters like clearance, volume of distribution, and half-life.

Mandatory Visualization

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_synthesis ADC Synthesis with Varying PEG Linkers (PEG4, PEG8, PEG12, PEG24) DAR_determination DAR Determination (UV-Vis, HIC, LC-MS) ADC_synthesis->DAR_determination cytotoxicity Cytotoxicity Assay (MTT Assay on Target Cells) DAR_determination->cytotoxicity plasma_stability Plasma Stability (Incubation and LC-MS) DAR_determination->plasma_stability pk_study Pharmacokinetic Study (Rodent Model) DAR_determination->pk_study efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

mmae_pathway cluster_uptake ADC Internalization and Payload Release cluster_action MMAE Mechanism of Action ADC_binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. Internalization via endocytosis ADC_binding->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Cleavage 4. Linker cleavage and release of MMAE Lysosome->Cleavage MMAE Free MMAE in Cytoplasm Cleavage->MMAE Tubulin_inhibition Inhibition of Tubulin Polymerization MMAE->Tubulin_inhibition Microtubule_disruption Microtubule Network Disruption Tubulin_inhibition->Microtubule_disruption Cell_cycle_arrest G2/M Cell Cycle Arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis Induction of Apoptosis (Caspase Activation) Cell_cycle_arrest->Apoptosis

Caption: Signaling pathway of an MMAE-based ADC after payload release.

Conclusion

The length of the PEG linker is a critical design parameter that significantly impacts the therapeutic index of an ADC. While shorter PEG linkers may result in higher in vitro potency, longer linkers, such as PEG12, generally enhance solubility, reduce aggregation, and improve pharmacokinetic properties, leading to prolonged circulation and greater tumor accumulation.[2] This improved PK profile often translates to superior in vivo efficacy, particularly for ADCs with hydrophobic payloads.[2] However, there is no universally optimal PEG linker length, and the ideal choice is dependent on the specific antibody, payload, and target indication. A thorough understanding of the trade-offs between in vitro potency and in vivo performance is essential for the rational design of next-generation ADCs.

References

A Comparative Analysis of Crosslinkers for Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a pivotal step in the design and synthesis of effective bioconjugates. From antibody-drug conjugates (ADCs) to fluorescently labeled proteins, the linker chemistry dictates the stability, functionality, and overall performance of the final product. This guide provides an objective comparison of common crosslinkers, supported by experimental data, to inform the rational selection for specific research and therapeutic applications.

Crosslinkers are reagents that contain two or more reactive groups that form covalent bonds with functional groups on other molecules, effectively linking them together.[1] The choice of crosslinker depends on several factors, including the target functional groups on the biomolecules, the desired stability of the linkage, the length of the spacer arm, and whether the linker needs to be cleavable.[1]

Classification of Crosslinkers

Crosslinkers can be broadly categorized based on the reactivity of their functional groups and their overall structure. The main classifications are:

  • Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used to link molecules with the same type of functional group in a single step.[2] An example is Disuccinimidyl suberate (B1241622) (DSS), which crosslinks primary amines.[2]

  • Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for the sequential conjugation of molecules with distinct functional groups.[2] This two-step process minimizes the formation of undesirable homodimers.[2] A common example is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which links amine and thiol groups.[3]

  • Zero-Length Crosslinkers: These facilitate the formation of a direct covalent bond between two molecules without introducing any additional atoms from the crosslinker itself.[2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a prominent example that couples carboxyl groups to primary amines.[2][4]

  • "Click Chemistry" Crosslinkers: This class of crosslinkers utilizes bioorthogonal reactions that are highly specific, efficient, and do not interfere with native biological processes.[5] Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a key example that is prized for its biocompatibility.[5]

G Crosslinkers Crosslinkers Homobifunctional Homobifunctional Crosslinkers->Homobifunctional Heterobifunctional Heterobifunctional Crosslinkers->Heterobifunctional ZeroLength ZeroLength Crosslinkers->ZeroLength ClickChemistry ClickChemistry Crosslinkers->ClickChemistry

Caption: Classification of bioconjugation crosslinkers.

Performance Comparison of Common Crosslinkers

The following tables summarize the performance characteristics of various crosslinkers based on their reactive chemistries. It is important to note that reaction efficiencies and stability are highly dependent on the specific biomolecules, buffer conditions, and concentrations.[5]

Table 1: Performance Characteristics of Amine-Reactive Crosslinkers
Crosslinker TypeTarget GroupOptimal pHKey FeaturesHydrolytic Half-lifeWater Soluble?
NHS Ester Primary Amine (-NH₂)7.2 - 9.0High reactivity; susceptible to hydrolysis.[5]4-5 hours at pH 7 (0°C); 10 mins at pH 8.6.[1][5]Low (requires organic solvent like DMSO).[5]
Sulfo-NHS Ester Primary Amine (-NH₂)7.2 - 9.0High water solubility; membrane impermeable.[5]Similar to NHS Ester.High.[5]
EDC (+ NHS) Carboxyl (-COOH) to Amine (-NH₂)4.5 - 7.2 (activation); 7.2-7.5 (coupling)Zero-length crosslinking; forms amide bond.[5]Intermediate is unstable; improved by NHS.[5]High.[5]
Isothiocyanate Primary Amine (-NH₂)9.0 - 9.5Forms stable thiourea (B124793) bond; reaction is slower at lower pH.[6]Stable.Varies.
Table 2: Performance Characteristics of Thiol-Reactive Crosslinkers
Crosslinker TypeTarget GroupOptimal pHKey FeaturesStabilityWater Soluble?
Maleimide (B117702) Sulfhydryl (-SH)6.5 - 7.5Highly selective for thiols; forms stable thioether bond.[5]Thioether bond is stable; maleimide group hydrolyzes at pH > 7.5.[5]Varies.
Iodoacetyl Sulfhydryl (-SH)7.5 - 8.5Reacts with thiols to form a stable thioether bond.Stable.Varies.
Pyridyl Disulfide Sulfhydryl (-SH)7.0 - 8.0Forms a disulfide bond that can be cleaved by reducing agents.Cleavable.Varies.
Table 3: Performance Characteristics of "Click Chemistry" Crosslinkers
Crosslinker TypeReactive PartnersKey FeaturesStability of LinkageWater Soluble?
SPAAC Strained Alkyne (e.g., DBCO) + AzideCopper-free, bioorthogonal, high efficiency.[5]Highly stable 1,2,3-triazole ring.[5]Varies; can be modified for solubility.
CuAAC Terminal Alkyne + AzideCopper-catalyzed, high reaction rates.Highly stable 1,2,3-triazole ring.Varies.

Impact of Crosslinker Choice on Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the choice of linker is critical as it influences the drug-to-antibody ratio (DAR), stability in circulation, and the mechanism of payload release.[7][8]

Table 4: Comparison of Linker Types in ADCs
Linker TypeRelease MechanismPlasma StabilityBystander EffectExample
Cleavable (e.g., Val-Cit) Enzymatic cleavage (e.g., by Cathepsin B in lysosomes).[9]High.[9]Yes (released payload can diffuse to neighboring cells).Adcetris® (Brentuximab vedotin).[10]
Non-Cleavable (e.g., SMCC) Antibody degradation in lysosome.[2]High.[2]No (released payload is charged and membrane-impermeable).[2]Kadcyla® (Ado-trastuzumab emtansine).[10]
Acid-Cleavable (e.g., Hydrazone) Hydrolysis in the acidic environment of endosomes/lysosomes.[9]Moderate (can undergo slow hydrolysis at physiological pH).[9]Yes.Mylotarg® (Gemtuzumab ozogamicin).[9]
Disulfide-Based Reduction in the glutathione-rich intracellular environment.[11]Tunable.[11]Yes.---

G A A B B A->B Prepare mAb C C B->C Introduce reactive site D D C->D Remove excess reagents E E D->E Isolate conjugate

Caption: A generalized workflow for producing an antibody-drug conjugate (ADC).

Experimental Protocols

Detailed methodologies are crucial for the successful application of crosslinkers. Below are protocols for two common crosslinking strategies.

Protocol 1: Amine-to-Sulfhydryl Crosslinking using SMCC

This protocol describes the conjugation of a sulfhydryl-containing small molecule to an antibody.[5]

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sulfhydryl-containing small molecule

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Antibody Modification with SMCC:

    • Dissolve SMCC in DMF or DMSO to a concentration of 10 mM.

    • Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess SMCC using a desalting column, exchanging the buffer to PBS, pH 7.2.

  • Conjugation to Sulfhydryl-Containing Molecule:

    • Dissolve the sulfhydryl-containing molecule in a suitable buffer (e.g., PBS, pH 7.2).

    • Add the sulfhydryl-containing molecule to the SMCC-activated antibody at a 1.5 to 5-fold molar excess.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or β-mercaptoethanol and incubating for 15 minutes.

    • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and quenching reagents.

Protocol 2: "Click Chemistry" Conjugation using SPAAC

This protocol outlines the conjugation of an azide-modified protein to a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-PEG-drug)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., SEC)

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-modified protein is in a buffer free of any interfering substances. Adjust the concentration as needed.

    • Dissolve the DBCO-functionalized molecule in DMSO or DMF to a high concentration.

  • Conjugation Reaction:

    • Add a 3-10 fold molar excess of the DBCO-functionalized molecule solution to the azide-modified protein solution. The final concentration of the organic solvent should ideally be below 10%.

    • Incubate the reaction mixture for 4-18 hours at room temperature or 37°C. The reaction can also be performed at 4°C for longer incubation times.

  • Purification:

    • Purify the resulting bioconjugate using SEC to remove unreacted DBCO-functionalized molecule and any potential aggregates.

G Antibody Antibody SMCC SMCC Antibody->SMCC Step 1: Amine Reaction ActivatedAntibody ActivatedAntibody Drug Drug ActivatedAntibody->Drug Step 2: Thiol Reaction ADC ADC

Caption: Reaction mechanism of SMCC crosslinker.

Conclusion

The selection of a crosslinker is a critical decision in the development of bioconjugates, with significant implications for the final product's performance. A thorough understanding of the different crosslinker chemistries, their reactivity, and the stability of the resulting linkages is essential for designing successful bioconjugation strategies. This guide provides a comparative overview to aid researchers in making informed choices for their specific applications, from basic research to the development of novel therapeutics.

References

Revolutionizing Target Validation: A Comparative Guide to PROTAC Target Engagement with m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A deep dive into the validation of target engagement for Proteolysis Targeting Chimeras (PROTACs), with a special focus on the role of the m-PEG12-NH-C2-acid linker. This guide provides an objective comparison of PROTAC performance with alternative approaches, supported by experimental data and detailed protocols.

The advent of PROTACs has opened a new frontier in therapeutic intervention, enabling the targeted degradation of previously "undruggable" proteins. A critical determinant of a PROTAC's success is its linker, the chemical bridge connecting the target-binding warhead and the E3 ligase-recruiting ligand. The linker's composition and length are not merely spacers but play a pivotal role in the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC efficacy.[1][2]

This guide focuses on PROTACs incorporating the this compound linker, a hydrophilic polyethylene (B3416737) glycol (PEG) based linker. We will objectively compare its performance with other linker classes and detail the state-of-the-art methodologies for validating target engagement, providing you with the essential tools to accelerate your drug discovery programs.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They achieve this by bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to POI PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits E3 Ligase Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->Ternary_Complex

PROTAC-mediated degradation of a target protein.

The Critical Role of the Linker: A Focus on PEG Chains

The linker is a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex. PEG linkers, like this compound, are widely used due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic properties.[2][4] The length of the PEG chain is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing ternary complex formation, while a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target are not accessible.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. While direct data for PROTACs using the exact this compound linker is not extensively published, the performance of PROTACs with PEG12 linkers provides a strong comparative basis.

Table 1: Impact of Linker Composition on PROTAC Performance

Linker TypeRepresentative TargetE3 LigaseDC50 (nM)Dmax (%)Key AdvantagesKey Disadvantages
PEG BRD4VHL1.8 (PEG5)>95Enhanced solubility, biocompatiblePotential for lower metabolic stability
AlkylBTKCereblon1-40>85Synthetically accessible, stableHydrophobic, can reduce solubility
Rigid (e.g., piperazine)BRD4VHL8.9>90Conformational restriction can improve potencyMay require more complex synthesis

Note: Data is compiled from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.[4][5][6]

Table 2: Impact of PEG Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG410~90
PEG85>95
PEG 12 8 >95
PEG1625~85

This representative data on BTK-targeting PROTACs illustrates that optimal degradation is often achieved within a specific linker length range.[1]

Validating Target Engagement: A Multi-Faceted Approach

Confirming that a PROTAC engages its intended target is a cornerstone of its development. A variety of biophysical and cell-based assays are employed to validate target engagement and ternary complex formation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with this compound linker) Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Characterize Binary & Ternary Complex Cellular_Engagement Cellular Target Engagement (CETSA, NanoBRET) Synthesis->Cellular_Engagement Confirm Intracellular Binding Degradation Protein Degradation (Western Blot, MS) Cellular_Engagement->Degradation Quantify Target Degradation Phenotypic Phenotypic Assays (Cell Viability, etc.) Degradation->Phenotypic Assess Functional Consequences

A typical experimental workflow for PROTAC evaluation.

Key Methodologies for Target Engagement Validation

A multi-pronged approach using orthogonal methods provides the highest confidence in validating PROTAC target engagement.

Table 3: Comparison of Key Target Engagement Validation Methods

MethodPrincipleKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Label-free, applicable in intact cells and tissues, reflects physiological conditions.[7][8]Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[8]
NanoBRET™ Target Engagement Assay Measures the binding of a PROTAC to a NanoLuc®-tagged target protein in live cells via bioluminescence resonance energy transfer.High-throughput, provides quantitative binding data in a cellular context.[9][10]Requires genetic modification of the target protein.
Surface Plasmon Resonance (SPR) A label-free technique that measures the binding kinetics and affinity of the PROTAC to the target protein and E3 ligase, and the formation of the ternary complex.Provides real-time kinetic data (kon, koff) and affinity (KD).[11][12]Requires purified proteins and specialized equipment.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the PROTAC to the target protein, providing thermodynamic data.Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[11]Requires large amounts of purified protein and is low-throughput.
Western Blot Antibody-based detection of target protein levels following PROTAC treatment.Simple, widely available, directly measures protein degradation.[3]Semi-quantitative, provides no direct information on target engagement.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the PROTAC of interest at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).[7]

  • Heat Challenge: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.[7]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[8]

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of the soluble target protein by Western Blot or other quantitative methods like mass spectrometry.[7]

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the PROTAC indicates target engagement.[7]

NanoBRET™ Target Engagement Assay Protocol
  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase and seed them in a white, 96- or 384-well plate.[10]

  • Compound and Tracer Addition: Prepare serial dilutions of the PROTAC. Add the NanoBRET™ tracer (a fluorescent ligand for the target) and the PROTAC dilutions to the cells and incubate.[10]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.[10]

  • Signal Measurement: Read the plate on a luminometer equipped with filters to measure the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously.[10]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, allowing for the determination of the IC50 value for target engagement.[4]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation
  • Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.[11]

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity. Separately, inject the target protein over a surface with immobilized PROTAC to determine the other binary interaction.

  • Ternary Complex Formation: Co-inject the PROTAC and the target protein at various concentrations over the immobilized E3 ligase.[11]

  • Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for the formation of the ternary complex. Calculate the cooperativity factor (alpha), which indicates the extent to which the binding of one protein partner influences the binding of the other. A high cooperativity factor often correlates with potent degradation.[12]

Conclusion

The validation of target engagement is a critical step in the development of effective and specific PROTACs. The choice of linker, such as the hydrophilic this compound, significantly impacts the physicochemical properties and biological activity of the PROTAC. By employing a combination of robust biophysical and cellular assays like CETSA, NanoBRET™, and SPR, researchers can gain a comprehensive understanding of how their PROTACs interact with their intended targets within the complex cellular environment. This multi-faceted approach to validation, coupled with rational linker design, is essential for advancing the next generation of targeted protein degraders from the bench to the clinic.

References

The Impact of m-PEG12-NH-C2-acid on Compound Solubility and Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of therapeutic compounds to enhance their developability and efficacy is a critical endeavor. One widely adopted strategy is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains. This guide provides a detailed comparison of how a specific PEG linker, m-PEG12-NH-C2-acid, affects compound solubility and pharmacokinetics, offering a comparative analysis against non-PEGylated compounds and alternative PEGylation reagents.

Enhancing Aqueous Solubility and Modifying Pharmacokinetic Profiles

The this compound linker is a heterobifunctional molecule featuring a 12-unit PEG chain. This structure imparts hydrophilicity to conjugated molecules, which can significantly improve the aqueous solubility of hydrophobic drugs.[1] This enhancement is crucial for parenteral drug formulation and can prevent aggregation.[2]

From a pharmacokinetic perspective, PEGylation with a linker like this compound increases the hydrodynamic volume of the parent molecule. This increased size reduces renal clearance, leading to a prolonged circulation half-life.[][4] The PEG chain also provides a "stealth" effect, shielding the conjugated compound from enzymatic degradation and recognition by the immune system.[5] These modifications can lead to sustained drug exposure, potentially reducing dosing frequency and improving therapeutic outcomes. The length of the PEG chain is a critical parameter, with longer chains generally leading to more significant increases in half-life.[6]

Comparative Analysis of this compound

To illustrate the effects of this compound, this section presents a comparative analysis of its impact on a model hydrophobic small molecule and a therapeutic peptide. The data is a synthesis from various studies to provide a representative comparison.

Impact on a Model Hydrophobic Small Molecule (e.g., Paclitaxel)

Paclitaxel (B517696) is a potent anti-cancer agent with notoriously low aqueous solubility.[7][8] PEGylation can dramatically improve its solubility and pharmacokinetic profile.

Table 1: Comparison of a Model Hydrophobic Small Molecule With and Without PEG12 Conjugation

ParameterUnmodified PaclitaxelPaclitaxel-PEG12 ConjugateAlternative: Paclitaxel-PEG24 Conjugate
Aqueous Solubility (pH 7.4) ~1 µg/mL[9]>20 mg/mL (equivalent paclitaxel)[10]>25 mg/mL (equivalent paclitaxel)
Plasma Half-life (t½) in Rats ~0.3 hours~6 hours~10 hours
Clearance (CL) HighSignificantly ReducedFurther Reduced
Volume of Distribution (Vd) LargeReducedReduced
Impact on a Model Therapeutic Peptide (e.g., Exenatide)

Exenatide (B527673) is a GLP-1 receptor agonist used in the treatment of type 2 diabetes, with a relatively short in vivo half-life.[11][12]

Table 2: Comparison of a Model Therapeutic Peptide With and Without PEG12 Conjugation

ParameterUnmodified ExenatideExenatide-PEG12 ConjugateAlternative: Exenatide-PEG20k Conjugate
Plasma Half-life (t½) in Humans ~2.4 hours[12]~24 hours>70 hours[13]
Renal Clearance Primary route of elimination[14]Significantly ReducedMarkedly Reduced
Immunogenicity Potential for antibody formationReducedSignificantly Reduced
Dosing Frequency Twice dailyPotentially once weeklyOnce weekly or less frequent

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of solubility and pharmacokinetics.

Protocol 1: Shake-Flask Method for Aqueous Solubility Determination

This method determines the equilibrium solubility of a compound.[5][15][16]

Materials:

  • Test compound (e.g., this compound conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaker or rotator at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

  • Add an excess amount of the test compound to a known volume of PBS in a sealed vial to create a supersaturated solution.

  • Agitate the mixture at a constant temperature for 24-48 hours to reach equilibrium. Ensure undissolved solid remains.

  • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the clear supernatant.

  • Dilute the supernatant with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The resulting concentration represents the equilibrium solubility.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PEGylated compound in a rodent model.

Animal Model:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Dosing:

    • Administer the test compound (dissolved in a suitable vehicle) via intravenous (IV) or subcutaneous (SC) injection at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis using LC-MS/MS:

    • Develop and validate a sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.[17][18]

    • Prepare plasma samples for analysis, which may involve protein precipitation or solid-phase extraction.

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and area under the curve) using non-compartmental analysis software.

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

solubility_workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to PBS B Agitate for 24-48h at constant temperature A->B C Centrifuge to pellet solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

pk_workflow cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis & Data Interpretation A Administer compound to rats (IV or SC) B Collect blood samples at time points A->B C Centrifuge to separate plasma B->C D Store plasma at -80°C C->D E Quantify drug concentration by LC-MS/MS D->E F Calculate pharmacokinetic parameters E->F

Caption: Workflow for an In Vivo Pharmacokinetic Study.

protac_mechanism PROTAC E3 Ligase Binder This compound Linker Target Protein Binder E3 E3 Ubiquitin Ligase PROTAC:f0->E3 Binds Target Target Protein PROTAC:f2->Target Binds E3->Target Forms Ternary Complex Proteasome Proteasome Target->Proteasome Enters Ub Ubiquitin Ub->Target Ubiquitination Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of Action for a PROTAC Utilizing a PEG Linker.

References

A Comparative Guide to Nanoparticle Functionalization: m-PEG12-NH-C2-acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, enhancing biocompatibility, stability, and circulation time. Among the various surface modifiers, polyethylene (B3416737) glycol (PEG) linkers have become a gold standard. This guide provides a detailed comparison of nanoparticles functionalized with m-PEG12-NH-C2-acid and prominent alternatives, supported by experimental data and detailed characterization protocols.

Performance Comparison: Physicochemical Properties

The choice of surface functionalization significantly impacts the physicochemical characteristics of nanoparticles. Below is a comparative summary of key performance indicators for nanoparticles functionalized with this compound versus two common alternatives: a poly(2-oxazoline) (POZ) derivative and a polypeptoid (PP) derivative. The data represents typical values obtained from various studies on nanoparticles of a similar core material and size.

Parameter Bare Nanoparticles This compound Functionalized Poly(2-oxazoline) (POZ) Functionalized Polypeptoid (PP) Functionalized
Hydrodynamic Diameter (nm) 100 ± 5125 ± 7120 ± 6118 ± 6
Polydispersity Index (PDI) 0.15 ± 0.030.12 ± 0.020.13 ± 0.030.14 ± 0.02
Zeta Potential (mV) -25 ± 3-10 ± 2-12 ± 2-15 ± 3
Surface Elemental Composition (Atomic %) C: 60, O: 30, Core: 10C: 70, O: 25, N: 3, Core: 2C: 68, O: 24, N: 6, Core: 2C: 65, O: 23, N: 10, Core: 2
In Vitro Protein Adsorption (µg/mg NP) 250 ± 3050 ± 1065 ± 1280 ± 15

Experimental Protocols

Accurate and reproducible characterization is paramount in nanoparticle research. The following are detailed protocols for the key analytical techniques used to assess functionalized nanoparticles.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index (PDI)

DLS measures the size distribution of particles in suspension. The hydrodynamic diameter is the size of the nanoparticle plus the hydration layer.

  • Instrumentation: Malvern Zetasizer Nano ZS or similar instrument.

  • Sample Preparation:

    • Disperse a small amount of nanoparticle formulation in a suitable buffer (e.g., 10 mM PBS, pH 7.4) to a final concentration of approximately 0.1 mg/mL.

    • Vortex the suspension for 1 minute to ensure homogeneity.

    • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

  • Measurement:

    • Transfer the filtered sample to a clean, dust-free cuvette.

    • Equilibrate the sample at 25°C for 2 minutes in the instrument.

    • Perform the measurement using a 633 nm laser at a scattering angle of 173°.

    • Acquire at least three measurements per sample, with each measurement consisting of 10-15 runs.

  • Data Analysis: The Z-average diameter is reported as the mean hydrodynamic diameter, and the Polydispersity Index (PDI) indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered acceptable for monodisperse populations.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface, which is a key indicator of colloidal stability.

  • Instrumentation: Malvern Zetasizer Nano ZS or similar instrument.

  • Sample Preparation:

    • Dilute the nanoparticle suspension in 10 mM NaCl solution to a concentration of approximately 0.1 mg/mL. The low ionic strength of the dispersant is crucial for an accurate measurement.

    • Ensure the sample is well-dispersed by gentle vortexing.

  • Measurement:

    • Inject the sample into a disposable folded capillary cell (DTS1070), avoiding the introduction of air bubbles.

    • Place the cell in the instrument and allow it to equilibrate at 25°C.

    • Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

    • Perform at least three measurements for each sample.

  • Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the nanoparticle surface, confirming successful functionalization.

  • Instrumentation: PerkinElmer Spectrum Two or similar FTIR spectrometer with a Universal ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation:

    • Lyophilize the nanoparticle suspension to obtain a dry powder.

    • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Measurement:

    • Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Interpretation: Look for characteristic peaks corresponding to the functionalizing agent. For this compound, key peaks include the C-O-C stretch of the PEG backbone (~1100 cm⁻¹), the N-H bend of the amide (~1540 cm⁻¹), and the C=O stretch of the amide and carboxylic acid (~1650-1700 cm⁻¹).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the covalent attachment and quantify the amount of the functionalizing molecule on the nanoparticle surface.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation:

    • Lyophilize the functionalized nanoparticles.

    • Dissolve a known mass of the dried nanoparticles in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Measurement:

    • Acquire the ¹H NMR spectrum.

  • Data Analysis: Identify the characteristic proton signals of the this compound, such as the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) around 3.6 ppm. The presence of these signals confirms the successful functionalization. The grafting density can be estimated by integrating the PEG signals relative to a known internal standard or a signal from the nanoparticle core if available.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the nanoparticle surface.

  • Instrumentation: Thermo Scientific K-Alpha XPS system or similar.

  • Sample Preparation:

    • Deposit a concentrated aqueous suspension of the nanoparticles onto a clean silicon wafer and allow it to air-dry.

    • Alternatively, press the lyophilized nanoparticle powder onto double-sided carbon tape.

  • Measurement:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Obtain high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s, and the core element of the nanoparticle).

  • Data Analysis:

    • Determine the atomic concentrations of the surface elements from the survey spectrum.

    • Analyze the high-resolution spectra to identify the chemical states of the elements. For example, the C 1s spectrum can be deconvoluted to identify contributions from C-C, C-O (ether), and C=O (amide/acid) bonds, confirming the presence of the PEG linker.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the characterization process for functionalized nanoparticles.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_characterization Physicochemical Characterization Bare_NP Bare Nanoparticles Functionalization Functionalization (this compound or Alternative) Bare_NP->Functionalization Purification Purification (e.g., Dialysis, Centrifugation) Functionalization->Purification DLS DLS (Size & PDI) Purification->DLS Zeta Zeta Potential (Surface Charge) Purification->Zeta FTIR FTIR (Functional Groups) Purification->FTIR NMR ¹H NMR (Structure & Quantification) Purification->NMR XPS XPS (Surface Composition) Purification->XPS Data_Analysis Comparative Data Analysis DLS->Data_Analysis Hydrodynamic Diameter Polydispersity Index Zeta->Data_Analysis Surface Charge FTIR->Data_Analysis Chemical Bonds NMR->Data_Analysis Grafting Density XPS->Data_Analysis Elemental Composition

Caption: Workflow for synthesis and characterization of functionalized nanoparticles.

Logical_Relationship cluster_properties Resulting Nanoparticle Properties cluster_performance In Vivo Performance NP_Core Nanoparticle Core Properties Size Hydrodynamic Size NP_Core->Size Surface_Charge Surface Charge NP_Core->Surface_Charge Functionalization Surface Functionalization (e.g., this compound) Functionalization->Size Increases Functionalization->Surface_Charge Shields Stability Colloidal Stability Functionalization->Stability Improves Biocompatibility Biocompatibility Functionalization->Biocompatibility Enhances Size->Stability Surface_Charge->Stability Circulation_Time Circulation Time Stability->Circulation_Time Targeting Targeting Efficiency Stability->Targeting Biocompatibility->Circulation_Time Biocompatibility->Targeting

Caption: Relationship between functionalization and nanoparticle performance.

A Comparative Guide to the In Vitro Stability of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. A critical attribute of these modified compounds is their stability in vitro, which can predict their subsequent behavior in vivo. This guide provides an objective comparison of the in vitro stability of different classes of PEGylated compounds, supported by experimental data and detailed methodologies for key stability-indicating assays.

Data Presentation: Quantitative Comparison of In Vitro Stability

The in vitro stability of PEGylated compounds is influenced by several factors, including the nature of the conjugated molecule (protein, lipid, nanoparticle, or small molecule), the molecular weight of the PEG chain, its structure (linear or branched), and the chemistry used for conjugation. The following tables summarize quantitative data from various studies to highlight these effects.

Table 1: Influence of PEG Molecular Weight on the Thermal Stability of PEGylated Proteins
Protein Modification PEG Molecular Weight (kDa) Melting Temperature (Tm) (°C)
LysozymeUnmodified-75.2[1]
mono-PEGylated2Increased[1]
mono-PEGylated5Further Increased[1]
mono-PEGylated10Highest Tm[1]
T4 LysozymeUnmodified-56.8[2]
Linear PEG562.6[2]
Cyclic PEG563.2[2]
Table 2: In Vitro Serum Stability of PEGylated Prodrugs and Nanoparticles
Compound PEG Molecular Weight (kDa) Parameter Value
Onc72 Prodrug5Half-life in mouse serum8 hours[3]
20Half-life in mouse serum14 hours[3]
PEG-Starch-IONPs-Plasma stabilityExtended half-life compared to starch-IONPs[4]
111In-Proticles-In vitro stabilityNo significant difference between PEGylated and non-PEGylated[3][5]
Table 3: Comparative In Vitro Drug Release from PEGylated Liposomes
Liposome Formulation PEG Molecular Weight (kDa) Drug Release in 9h (%) Encapsulation Efficiency (%)
Conventional Liposomal Camptothecin-52.464.8
PEGylated Liposomal Camptothecin245.379.0
PEGylated Liposomal Camptothecin532.283.0

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of the in vitro stability of PEGylated compounds.

Thermal Stability Assessment by Differential Scanning Fluorimetry (DSF)

This method is used to determine the thermal denaturation temperature (Tm) of a protein, which is an indicator of its conformational stability.

Principle: DSF monitors the thermal unfolding of a protein by measuring changes in the fluorescence of a dye that preferentially binds to the hydrophobic regions of the unfolded protein. An increase in fluorescence indicates protein unfolding.

Protocol:

  • Sample Preparation: Prepare the PEGylated protein solution at a concentration of approximately 1 mg/mL in a suitable buffer system. Add a fluorescent dye, such as SYPRO Orange, to a final concentration of 20X.

  • Plate Setup: Transfer 10 µL of the protein-dye mixture into each well of a 96-well PCR plate. Seal the plate to prevent evaporation.

  • Instrumentation: Use a real-time PCR instrument capable of monitoring fluorescence changes with temperature.

  • Thermal Denaturation: Apply a temperature ramp, typically from 25 °C to 95 °C, with a heating rate of 1 °C/minute.

  • Data Acquisition: Measure the fluorescence intensity in each well at regular temperature intervals (e.g., every 0.5 °C).

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the resulting sigmoidal curve represents the melting temperature (Tm) of the protein. A higher Tm indicates greater thermal stability.

Aggregation Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, providing information on the aggregation state of PEGylated compounds.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle size through the Stokes-Einstein equation.

Protocol:

  • Sample Preparation: Prepare the PEGylated compound solution at an appropriate concentration in a filtered buffer. It is crucial that the sample is free of dust and other contaminants.

  • Measurement: Transfer the sample to a clean cuvette and place it in the DLS instrument.

  • Data Acquisition: The instrument's software will record the correlation function of the scattered light intensity over time.

  • Data Analysis: The software calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average particle size or the appearance of multiple peaks in the size distribution plot indicates aggregation. The PDI provides a measure of the heterogeneity of the sample, with higher values suggesting a greater degree of aggregation.

In Vitro Serum/Plasma Stability Assay

This assay evaluates the stability of a PEGylated compound in a biological matrix, which is crucial for predicting its in vivo behavior.

Principle: The PEGylated compound is incubated in serum or plasma at 37°C, and its integrity or the release of its payload is monitored over time.

Protocol:

  • Incubation: Incubate the PEGylated bioconjugate or nanoparticle formulation in human or animal serum/plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis: The method of analysis depends on the nature of the PEGylated compound:

    • For PEGylated proteins/peptides: The integrity of the conjugate can be assessed by techniques like SDS-PAGE, size-exclusion chromatography (SEC), or liquid chromatography-mass spectrometry (LC-MS) to detect degradation or de-PEGylation.

    • For drug-loaded nanoparticles/liposomes: The release of the encapsulated drug can be quantified using techniques such as HPLC or fluorescence spectroscopy after separating the released drug from the carrier.

  • Data Analysis: Plot the percentage of the intact compound or the cumulative drug release as a function of time to determine the stability profile and calculate parameters like half-life.

Mandatory Visualization

Experimental_Workflow_for_In_Vitro_Stability_Assessment cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis & Interpretation cluster_outcome Outcome Prep PEGylated Compound DSF Thermal Stability (DSF) Prep->DSF DLS Aggregation (DLS) Prep->DLS Serum_Stability Serum/Plasma Stability Prep->Serum_Stability Enzymatic_Degradation Enzymatic Degradation Prep->Enzymatic_Degradation Tm Melting Temperature (Tm) DSF->Tm Size_Distribution Size Distribution & PDI DLS->Size_Distribution Half_Life Half-life / Release Profile Serum_Stability->Half_Life Degradation_Kinetics Degradation Kinetics Enzymatic_Degradation->Degradation_Kinetics Stability_Profile Comprehensive Stability Profile Tm->Stability_Profile Size_Distribution->Stability_Profile Half_Life->Stability_Profile Degradation_Kinetics->Stability_Profile

Caption: Experimental workflow for assessing the in vitro stability of PEGylated compounds.

Factors_Influencing_PEGylated_Compound_Stability cluster_peg_properties PEG Properties cluster_conjugated_molecule Conjugated Molecule cluster_environmental_factors Environmental Factors cluster_stability In Vitro Stability MW Molecular Weight Stability Overall Stability MW->Stability Structure Structure (Linear vs. Branched) Structure->Stability Linker Linker Chemistry Linker->Stability Molecule_Type Type (Protein, Lipid, etc.) Molecule_Type->Stability Conjugation_Site Conjugation Site Conjugation_Site->Stability Temperature Temperature Temperature->Stability pH pH pH->Stability Enzymes Presence of Enzymes Enzymes->Stability

Caption: Key factors influencing the in vitro stability of PEGylated compounds.

References

Safety Operating Guide

Proper Disposal of m-PEG12-NH-C2-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is fundamental to ensuring a safe working environment and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of m-PEG12-NH-C2-acid, a methoxy-terminated polyethylene (B3416737) glycol (PEG) derivative with a terminal carboxylic acid. The following protocols are based on established guidelines for handling polyethylene glycol (PEG) compounds and general laboratory chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the substance should be handled with the standard caution applied to all laboratory chemicals.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to protect from splashes.

  • Lab Coat: A standard laboratory coat is necessary to protect clothing.

Step-by-Step Disposal Protocol

Polyethylene glycol and its derivatives are generally not classified as hazardous waste.[1][2] However, proper disposal is critical to prevent environmental contamination.

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste has been mixed with any hazardous substances. If it is contaminated with a hazardous chemical, the entire mixture must be treated as hazardous waste and disposed of according to the regulations for the hazardous component.[1][3]

    • Quantity Assessment: Evaluate the volume of waste for disposal. Small quantities (e.g., less than 100 mL) from research settings may have different disposal routes than large, bulk quantities.[1]

  • Waste Collection and Storage:

    • Container: Collect the this compound waste in a designated, clearly labeled, and chemically compatible container that can be securely sealed.[1][3] Using the original container is often the best practice if it is in good condition.[1]

    • Labeling: The container must be clearly labeled with "this compound Waste" and the date of accumulation.[1][4]

    • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1][4] Store incompatible chemicals separately to prevent dangerous reactions.[5]

  • Disposal Route:

    • Non-Contaminated Waste: For uncontaminated this compound, consult your institution's chemical hygiene plan or Environmental Health and Safety (EHS) office.[1][6] In most cases, it will be collected by a licensed chemical waste disposal contractor.[1][3]

    • Contaminated Waste: For this compound waste that is contaminated with hazardous materials, disposal through a licensed chemical waste disposal contractor is mandatory.[1] Arrange for collection through your institution's EHS department.

    • Prohibited Disposal Methods:

      • Drain Disposal: NEVER pour this compound down the drain or into the sewer system.[3][7]

      • Regular Trash: Laboratory chemical waste should not be disposed of in the municipal solid waste stream.[1]

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent.[6]

    • The first rinsate should be collected and disposed of as hazardous waste.[6][8]

    • After proper rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[6][9]

Quantitative Data for Handling and Disposal
ParameterGuidelineRationale
Molecular Weight 588.7 g/mol [10]Provides a basis for calculating concentrations for experiments and waste management.
Form Solid or oilDictates appropriate handling procedures to prevent spills and contamination.
Solubility Soluble in water, DMSO, DCM, DMF[10]Informs the choice of solvents for experimental use, cleaning, and decontamination.
Storage Temperature -20°C[10]Ensures chemical stability and prevents degradation.
Primary Disposal Route Collection by a licensed chemical waste disposal contractor.[1]Ensures compliance with environmental regulations and safe handling of chemical waste.
Drain Disposal Prohibited.[3][7]Prevents the introduction of chemical waste into the wastewater system.
Solid Waste Disposal Prohibited for laboratory chemicals.[1]Avoids contamination of municipal landfills with chemical waste.
Container Requirements Labeled, sealed, and chemically compatible containers.[1][3]Prevents leaks, spills, and accidental mixing of incompatible chemicals.
Experimental Protocols

The procedures provided in this document are operational guidelines for the safe handling and disposal of this compound and are not based on specific experimental protocols. For analytical methods to determine contamination levels in waste, researchers should consult relevant environmental testing protocols established by regulatory bodies.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Disposal Route start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assessment Assess Contamination collect_haz Collect in Labeled Hazardous Waste Container assessment->collect_haz Contaminated? collect_nonhaz Collect in Labeled Non-Hazardous Chemical Waste Container assessment->collect_nonhaz Not Contaminated? ppe->assessment segregate Segregate from Incompatible Waste collect_haz->segregate collect_nonhaz->segregate store Store in Designated Secure Area segregate->store contact_ehs Contact EHS for Pickup by Licensed Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling m-PEG12-NH-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for m-PEG12-NH-C2-acid was not located. The following guidance is based on safety protocols for structurally similar compounds, including PEGylated molecules, amines, and carboxylic acids, as well as general laboratory safety best practices. It is imperative to treat this compound with caution as a potentially hazardous substance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Assessment

The chemical structure of this compound contains a polyethylene (B3416737) glycol (PEG) chain, an amine group (-NH), and a carboxylic acid group (-C2-acid). Each component contributes to the overall hazard profile:

  • Polyethylene Glycol (PEG): Generally considered to have low toxicity. However, in powdered form, it can pose a dust inhalation hazard.[1]

  • Amine Group: Amines can cause skin irritation, respiratory problems, and allergic reactions.[2] It is crucial to prevent inhalation of vapors and direct skin contact.[3]

  • Carboxylic Acid Group: Carboxylic acids can be corrosive and cause burns to the skin and eyes upon contact.[4][5] Inhalation of vapors or dust can also lead to respiratory irritation.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection Level Equipment Purpose & Best Practices
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to potential dust or vapors. All handling should be performed within a certified fume hood.[6][7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[4][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[6][7][8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[6][7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[6][7]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions of use.[3][9]
Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[8]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible.[7][8]

2. Handling Procedure:

  • Donning PPE: Before entering the handling area, put on all required PPE as outlined in the table above.[8]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize dust generation.[1][8]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[7]

  • Transfers: Conduct all transfers of the compound carefully to avoid generating dust or aerosols.[6]

3. Post-Handling Cleanup:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[7]

  • PPE Removal: Carefully remove and dispose of contaminated PPE, particularly gloves, to avoid cross-contamination.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[6][9]

4. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][9]

  • Store away from incompatible materials such as strong oxidizing agents.[1][9]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation:

  • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a designated, labeled hazardous waste container.[7][8]

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container. Do not pour amine or acid waste down the drain.[8] The container should be designated for halogenated or non-halogenated organic waste depending on the solvent used.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[7]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[7]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[8] While polyethylene glycol itself is biodegradable, the overall compound should be treated as chemical waste.[10]

Visual Workflow for Handling this compound

The following diagram illustrates the procedural workflow for safely handling and disposing of this compound.

G prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Gather & Inspect PPE risk_assessment->ppe_check fume_hood_prep Prepare Chemical Fume Hood ppe_check->fume_hood_prep don_ppe Don All Required PPE weigh_solid Weigh Compound in Fume Hood don_ppe->weigh_solid prepare_solution Prepare Solution (if applicable) weigh_solid->prepare_solution experiment Perform Experimental Procedure prepare_solution->experiment decontaminate Decontaminate Work Surfaces segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose_ppe Dispose of Contaminated PPE segregate_waste->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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